molecular formula C11H13NO4S B6615775 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylicacid CAS No. 1082185-32-7

5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylicacid

Cat. No.: B6615775
CAS No.: 1082185-32-7
M. Wt: 255.29 g/mol
InChI Key: YAGDNJVUTLVOOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylicacid is a useful research compound. Its molecular formula is C11H13NO4S and its molecular weight is 255.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylicacid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylicacid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methyl-2-(oxolane-2-carbonylamino)thiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c1-6-5-7(11(14)15)10(17-6)12-9(13)8-3-2-4-16-8/h5,8H,2-4H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGDNJVUTLVOOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)NC(=O)C2CCCO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical guide for the synthesis and characterization of 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid, a novel thiophene derivative with potential applications in medicinal chemistry. The guide details a proposed synthetic pathway, including the rationale behind the chosen reactions and reagents, and outlines a comprehensive characterization workflow using modern analytical techniques. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of new therapeutic agents.

Introduction and Rationale

Thiophene-based compounds are a cornerstone in medicinal chemistry, with a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1] The unique electronic and structural features of the thiophene ring allow for diverse functionalization, making it a privileged scaffold in drug design. This guide focuses on a specific derivative, 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid, which incorporates three key pharmacophoric elements: a substituted thiophene core, an amide linkage derived from γ-butyrolactone, and a carboxylic acid moiety. The γ-butyrolactone motif is also prevalent in many biologically active natural products and synthetic molecules.[2] The combination of these features suggests that the target molecule could exhibit interesting pharmacological properties, warranting its synthesis and characterization.

This guide presents a logical and robust synthetic strategy based on well-established chemical transformations, beginning with the versatile Gewald reaction to construct the core 2-aminothiophene scaffold.[3][4] Subsequent acylation with γ-butyrolactone and final ester hydrolysis yield the target compound. The causality behind each experimental choice is explained, providing a framework for potential optimization and adaptation.

Proposed Synthetic Pathway

The synthesis of 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid is proposed to proceed in three main steps, starting from readily available commercial reagents.

Diagram of the Proposed Synthetic Workflow:

Synthetic_Workflow A Step 1: Gewald Reaction B Step 2: Acylation with γ-Butyrolactone A->B Ethyl 2-amino-5-methylthiophene-3-carboxylate C Step 3: Ester Hydrolysis B->C Ethyl 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylate D Final Product C->D 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid

Caption: A high-level overview of the three-step synthetic route.

Step 1: Synthesis of Ethyl 2-amino-5-methylthiophene-3-carboxylate via Gewald Reaction

The Gewald reaction is a powerful one-pot multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes.[5] This reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a basic catalyst.[6] For this synthesis, propionaldehyde, ethyl cyanoacetate, and elemental sulfur will be used.

Protocol:

  • To a stirred solution of propionaldehyde (1.74 g, 30 mmol) and ethyl cyanoacetate (3.39 g, 30 mmol) in 50 mL of ethanol, add elemental sulfur (0.96 g, 30 mmol).

  • Slowly add morpholine (2.61 mL, 30 mmol) as a basic catalyst.

  • Heat the reaction mixture to 50-60°C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield ethyl 2-amino-5-methylthiophene-3-carboxylate.[7]

Rationale: The choice of morpholine as a catalyst is based on its established efficacy in promoting the Gewald reaction.[8] Ethanol is a suitable solvent that facilitates the dissolution of the reactants and the precipitation of the product upon cooling.

Step 2: Synthesis of Ethyl 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylate

This step involves the acylation of the 2-amino group of the thiophene derivative with γ-butyrolactone. The reaction of a primary amine with a lactone results in the ring-opening of the lactone to form a hydroxyamide.[9][10]

Protocol:

  • In a round-bottom flask, dissolve ethyl 2-amino-5-methylthiophene-3-carboxylate (1.85 g, 10 mmol) in 30 mL of a suitable high-boiling point solvent such as N,N-dimethylformamide (DMF).

  • Add γ-butyrolactone (0.95 g, 11 mmol).

  • Heat the reaction mixture to 120-140°C and stir for 8-12 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain ethyl 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylate.

Rationale: The aminolysis of γ-butyrolactone typically requires elevated temperatures to proceed at a reasonable rate.[9] DMF is chosen as the solvent due to its high boiling point and its ability to dissolve the reactants.

Step 3: Synthesis of 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation that can be achieved under basic conditions.[11]

Protocol:

  • Suspend ethyl 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylate (2.71 g, 10 mmol) in a mixture of 20 mL of ethanol and 10 mL of water.

  • Add a solution of sodium hydroxide (0.8 g, 20 mmol) in 10 mL of water.

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and acidify with 1 M hydrochloric acid until the pH is approximately 2-3.

  • The carboxylic acid product will precipitate out of the solution.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid.

Rationale: Basic hydrolysis using sodium hydroxide is a common and effective method for converting esters to carboxylic acids. The subsequent acidification protonates the carboxylate salt, leading to the precipitation of the final product.

Comprehensive Characterization

Thorough characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

Sample Preparation: Dissolve approximately 10-20 mg of the final product in a suitable deuterated solvent, such as DMSO-d₆.

Expected ¹H NMR Spectral Features:

  • Thiophene Proton: A singlet in the aromatic region (around 7-8 ppm).

  • Methyl Protons: A singlet in the aliphatic region (around 2.5 ppm).

  • Oxolane Protons: A series of multiplets corresponding to the CH₂ and CH protons of the opened lactone ring.

  • Amide NH Proton: A broad singlet that may be exchangeable with D₂O.

  • Carboxylic Acid OH Proton: A very broad singlet at a downfield chemical shift (>10 ppm), which will also be exchangeable with D₂O.[12]

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbons: Two distinct signals in the downfield region (160-180 ppm) corresponding to the amide and carboxylic acid carbonyls.[12]

  • Thiophene Carbons: Four signals in the aromatic region.

  • Methyl Carbon: A signal in the upfield aliphatic region.

  • Oxolane Carbons: Signals corresponding to the carbons of the opened lactone chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Sample Preparation: The sample can be analyzed as a solid using an ATR-FTIR spectrometer or as a KBr pellet.

Expected IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)Characteristics
Carboxylic Acid O-H3300-2500Very broad
Amide N-H3400-3200Medium, may be broad[13]
C-H (aromatic/aliphatic)3100-2850Sharp
Carboxylic Acid C=O1725-1700Strong, sharp[14]
Amide C=O (Amide I)1680-1630Strong, sharp[15]
Amide N-H bend (Amide II)1570-1515Medium

The presence of a very broad absorption band in the 3300-2500 cm⁻¹ region, overlapping with the N-H stretch, is highly indicative of the carboxylic acid dimer formation through hydrogen bonding.[13] The two distinct carbonyl peaks are crucial for confirming the presence of both the carboxylic acid and amide functional groups.[14][15]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Technique: Electrospray ionization (ESI) in negative ion mode is recommended to deprotonate the carboxylic acid and observe the [M-H]⁻ ion.

Expected Results:

  • Molecular Ion: The primary observation should be the deprotonated molecular ion [M-H]⁻ corresponding to the calculated molecular weight of 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid.

  • Fragmentation Pattern: Fragmentation may occur at the amide bond and within the opened lactone side chain. The fragmentation of the thiophene ring itself is also possible.[16] The presence of the sulfur isotope pattern ([M+2]⁺ peak with an abundance of about 4.4% relative to the molecular ion) can help confirm the presence of a sulfur-containing compound.[17]

Diagram of the Chemical Structure and Key Functional Groups:

Caption: Key structural features of the target molecule.

Conclusion

This technical guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid. By leveraging established synthetic methodologies and outlining a comprehensive analytical workflow, this document serves as a valuable resource for researchers in medicinal chemistry and drug discovery. The proposed pathway is logical and relies on well-understood reaction mechanisms, providing a high probability of success. The detailed characterization plan ensures the unambiguous identification and purity assessment of the final compound. This work aims to facilitate the exploration of novel thiophene derivatives as potential therapeutic agents.

References

  • Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters - YouTube. Available at: [Link]

  • STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Available at: [Link]

  • STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES | Request PDF - ResearchGate. Available at: [Link]

  • Video: Spectroscopy of Carboxylic Acid Derivatives - JoVE. Available at: [Link]

  • INFRARED SPECTROSCOPY - St. Paul's Cathedral Mission College. Available at: [Link]

  • 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax. Available at: [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

  • Synthesis, Structural Determination, Docking Study and Bioactivity of Novel Thiophene Derivatives | Asian Journal of Chemistry. Available at: [Link]

  • Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry | Analytical Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Available at: [Link]

  • Metal-Catalyst-Controlled Divergent Synthesis of γ-Butyrolactones via Intramolecular Coupling of Epoxides with Alcohols | Organic Letters - ACS Publications. Available at: [Link]

  • GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae) - ResearchGate. Available at: [Link]

  • A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC. Available at: [Link]

  • Synthetic route for obtaining 2‐aminothiophene derivatives (1‐13) - ResearchGate. Available at: [Link]

  • A new entry to asymmetric synthesis of optically active alpha,gamma-substituted gamma-butyrolactones, using a carbohydrate derived amide as both a chiral auxiliary and a proton source - PubMed. Available at: [Link]

  • Synthesis and characterisation of N,N-disubstituted 2-amino-5-acylthiophenes and 2-amino-5-acylthiazoles | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. Available at: [Link]

  • DE60031708T2 - PREPARATION AND USE OF GAMMA BUTYROLACTONES AS NETWORKING AGENTS - Google Patents.
  • JP2005515267A - Preparation and use of gamma-butyrolactone as a cross-linking agent - Google Patents.
  • DOI: 10 - The Royal Society of Chemistry. Available at: [Link]

  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC. Available at: [Link]

  • Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Available at: [Link]

  • Synthesis and Characterization of the Novel Thiophene Derivatives - ResearchGate. Available at: [Link]

  • microwave-assisted synthesis of 2-aminothiophene derivatives via improved gewald reactions. Available at: [Link]

  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Available at: [Link]

  • Green methodologies for the synthesis of 2-aminothiophene - PMC. Available at: [Link]

  • DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents.
  • Synthesis and Evaluation of 2-Aminothiophene Derivatives as Staphylococcus aureus Efflux Pump Inhibitors - PubMed. Available at: [Link]

  • US4847386A - Process for preparing thiophene derivatives - Google Patents.
  • Synthesis and Pharmacological Characterization of 2-(Acylamino)thiophene Derivatives as Metabolically Stable, Orally Effective, Positive Allosteric Modulators of the GABAB Receptor | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts | Request PDF - ResearchGate. Available at: [Link]

  • 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid | C9H7NO2S2 | CID 614467. Available at: [Link]

  • US20060142567A1 - Process for the industrial synthesis of the methyl diester of 5-amino-3-carboxymethyl-4-cyano-2-thiophenecarboxylic acid, and application to the synthesis of bivalent salts of ranelic acid and their hydrates - Google Patents.
  • 5-(2-Methylpropyl)tetrahydro-2-oxo-3-furancarboxylic acid | C9H14O4 - PubChem. Available at: [Link]

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - Beilstein Journals. Available at: [Link]

Sources

Physicochemical Profiling and Synthetic Utility of 5-Methyl-2-(oxolane-2-amido)thiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As modern drug discovery pivots toward highly functionalized, low-molecular-weight scaffolds, 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid (CAS: 1082185-32-7) has emerged as a privileged building block. Featuring a 2-aminothiophene-3-carboxylic acid core coupled with an oxolane (tetrahydrofuran) ring, this compound offers a unique topological and electronic profile[1]. Its structural geometry is highly relevant in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the development of anti-parasitic agents and kinase inhibitors. In these applications, the thiophene bioisostere enhances metabolic stability while maintaining critical hydrogen-bonding networks. This whitepaper provides a comprehensive technical guide to the compound's physicochemical properties, conformational dynamics, and validated analytical protocols.

Structural and Physicochemical Profiling

Understanding the baseline descriptors of this scaffold is critical for predicting its behavior in downstream synthesis and biological assays. The quantitative physicochemical data is summarized in Table 1 to facilitate rapid comparison against Lipinski's Rule of Five parameters.

Table 1: Molecular and Physicochemical Descriptors

PropertyValueExperimental Implication
IUPAC Name 5-methyl-2-(tetrahydrofuran-2-carboxamido)thiophene-3-carboxylic acidStandardized nomenclature for structural queries[2].
CAS Number 1082185-32-7Unique identifier for procurement and database cross-referencing.
Molecular Formula C₁₁H₁₃NO₄SBase for exact mass calculation in High-Resolution Mass Spectrometry (HRMS).
Molecular Weight 255.29 g/mol Optimal for fragment-based drug design (FBDD); allows significant downstream functionalization.
H-Bond Donors / Acceptors 2 / 4Favorable for target protein interaction; highly compliant with Lipinski parameters[3].
Rotatable Bonds 3Low conformational entropy, theoretically leading to higher binding affinity upon target engagement.

Electronic and Conformational Dynamics

The causality behind this scaffold's utility lies in its highly tuned electronic distribution. The 5-methyl group acts as an electron-donating moiety via inductive effects, increasing the overall electron density of the thiophene ring. This modification makes the core more resilient to oxidative metabolism compared to unsubstituted thiophenes.

Furthermore, the proximity of the amide NH to the carboxylic acid carbonyl oxygen facilitates strong intramolecular hydrogen bonding. This interaction forms a pseudo-six-membered ring, which effectively locks the conformation of the molecule and reduces rotational entropy. This conformational restriction is a key driver for high-affinity binding in target protein pockets, allowing the oxolane ring to project predictably into hydrophobic sub-pockets.

Analytical Characterization & Validation Protocols

To ensure the integrity of the compound before complex synthetic derivatization, we employ a self-validating analytical workflow.

AnalyticalWorkflow A Compound Selection: CAS 1082185-32-7 B Chromatographic Separation (UPLC-MS) A->B C Spectroscopic Analysis (1D/2D NMR) A->C D Physicochemical Profiling (Potentiometric Titration) B->D C->D E Data Synthesis & Structural Validation D->E

Fig 1. Self-validating analytical workflow for physicochemical characterization.

Protocol 1: Self-Validating LC-MS Analysis

Objective: Confirm molecular mass and assess purity without degrading the acid-sensitive oxolane ring. Causality: Standard Trifluoroacetic acid (TFA)-based mobile phases can induce unwanted ring-opening of the oxolane moiety. Therefore, a milder formic acid buffer is selected to preserve structural integrity during ionization. Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol.

  • Chromatography: Inject 2 µL onto a C18 UPLC column (e.g., Acquity BEH C18, 1.7 µm).

  • Mobile Phase: Gradient elution using Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) over 5 minutes.

  • Ionization: Electrospray Ionization in positive mode (ESI+).

  • Self-Validation Check: The system is validated by observing the co-elution of the protonated adduct at 256.3 and the sodium adduct at 278.3. The presence of both peaks at the exact same retention time confirms the intact molecular weight of 255.29 g/mol without in-source fragmentation artifacts.

Protocol 2: Stereochemical Verification via NMR

Objective: Map the 3D conformation and verify the integrity of the C2 stereocenter on the oxolane ring. Causality: The biological activity of oxolane derivatives is highly stereodependent. 1D NMR alone cannot confirm spatial arrangements; thus, a 2D NOESY experiment is required to validate the 3D architecture. Step-by-Step Methodology:

  • Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of DMSO- . DMSO is chosen specifically to disrupt intermolecular H-bonds, allowing clear resolution of the amide proton.

  • 1D Acquisition: Acquire standard and spectra at 400 MHz.

  • 2D NOESY Acquisition: Run a 2D NOESY experiment with a mixing time of 300 ms.

  • Self-Validation Check: Cross-peaks between the oxolane C2 proton and the amide NH validate their spatial proximity. The absence of unexpected coupling constants at the C2 position confirms that epimerization has not occurred during prior handling[2].

Synthetic Utility and Derivatization Pathways

The carboxylic acid moiety at the 3-position is the primary handle for derivatization, typically targeted for amide or ester coupling to generate active pharmaceutical ingredients (APIs) targeting parasitic diseases[4].

SyntheticPathway Core 5-Methyl-2-(oxolane-2-amido) thiophene-3-carboxylic acid Act Carboxylic Acid Activation (HATU / DIPEA) Core->Act Steric hindrance management Nuc Nucleophilic Attack (Primary/Secondary Amines) Act->Nuc Active ester intermediate Prod Target Amide Derivative (Anti-parasitic Candidate) Nuc->Prod Stereocenter preservation

Fig 2. Synthetic derivatization pathway highlighting causality in reagent selection.

Amidation Protocol (HATU/DIPEA): Causality: The electron-rich nature of the thiophene ring reduces the electrophilicity of the carboxylic acid. Standard coupling agents (like EDC/HOBt) often yield sluggish reactions. HATU is selected because it generates a highly reactive HOAt ester intermediate, driving the reaction to completion while preventing the epimerization of the oxolane stereocenter. Methodology:

  • Dissolve 1 eq of 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid in anhydrous DMF under an inert nitrogen atmosphere.

  • Add 1.2 eq of HATU and 3 eq of DIPEA. Stir for 15 minutes at room temperature to form the active ester.

  • Introduce 1.1 eq of the target primary or secondary amine.

  • Stir for 2 hours. Monitor the reaction via the self-validating LC-MS protocol outlined above.

  • Quench with saturated and extract with ethyl acetate to isolate the target derivative.

References

  • Title: US20160045505A1 - Compounds and compositions for the treatment of parasitic diseases Source: Google Patents URL
  • Title: 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid Source: Molport URL: [Link]

Sources

Potential biological activity of thiophene carboxamide derivatives.

Author: BenchChem Technical Support Team. Date: April 2026

Engineering Thiophene Carboxamide Derivatives: A Technical Guide to Biological Activity and Pharmacological Profiling

Introduction

Thiophene is a privileged pharmacophore in medicinal chemistry. The substitution of a benzene ring with a thiophene heterocycle fundamentally alters the electronic distribution and molecular geometry of the compound due to sulfur's electronegativity and lone electron pairs[1]. When functionalized as a carboxamide, this scaffold provides a rigid, planar structure capable of acting as a highly specific hydrogen-bond donor and acceptor. This structural dynamic makes thiophene carboxamide derivatives highly attractive for targeting complex biological systems, particularly in oncology, metabolic regulation, and antimicrobial development.

Mechanisms of Action & Target Engagement

1. Kinase Inhibition (CHK1/CHK2) Thiophene carboxamide ureas have emerged as potent inhibitors of Checkpoint Kinases 1 and 2 (CHK1/2). For instance, the derivative AZD7762 utilizes the thiophene core to anchor deeply into the ATP-binding pocket of the kinase hinge region[2]. By inhibiting CHK1, these derivatives abrogate the G2/M DNA damage checkpoint. This forces cancer cells experiencing replication stress into premature mitosis, ultimately resulting in mitotic catastrophe and apoptosis[2].

2. Tubulin Polymerization Inhibition (CA-4 Biomimetics) Certain thiophene carboxamide derivatives have been engineered as biomimetics of the natural anticancer agent Combretastatin A-4 (CA-4). The high aromaticity of the thiophene ring allows these compounds to bind tightly within the tubulin-colchicine pocket. Compounds such as 2b and 2e disrupt microtubule dynamics, forcing cancer cells to aggregate into globular spheroids and halting cellular proliferation.

3. Oxidative Phosphorylation (OXPHOS) Inhibition In hematological malignancies like Chronic Myeloid Leukemia (CML), leukemic stem cells often rely on mitochondria-mediated OXPHOS to survive. Thiophene carboxamide derivatives like NK-128 act as targeted metabolic disruptors. By inhibiting OXPHOS, NK-128 triggers the activation of AMP-activated protein kinase (AMPK), effectively suppressing the growth of tyrosine kinase inhibitor (TKI)-resistant CML cell lines[3].

CHK1_Pathway DNA_Damage DNA Damage (Replication Stress) ATR ATR Kinase Activation DNA_Damage->ATR CHK1 CHK1 Activation ATR->CHK1 CDC25 CDC25 Degradation CHK1->CDC25 Apoptosis Mitotic Catastrophe & Apoptosis CHK1->Apoptosis When Inhibited CellCycle Cell Cycle Arrest (G2/M Checkpoint) CDC25->CellCycle Inhibitor Thiophene Carboxamide (e.g., AZD7762) Inhibitor->CHK1 Inhibits Inhibitor->CellCycle

Caption: Mechanism of CHK1 inhibition by thiophene carboxamides leading to apoptosis.

Quantitative Efficacy Data

To benchmark the biological activity of these derivatives, the following table synthesizes the inhibitory concentrations (IC50) across various cellular and biochemical targets.

CompoundPrimary Target / MechanismCell Line / Assay TypeIC50 / Efficacy ValueReference
AZD7762 CHK1 / CHK2 KinaseIn vitro biochemical< 10 nM[2]
Compound 2b Tubulin (CA-4 biomimetic)Hep3B (Hepatocellular)5.46 µM
Compound 2e Tubulin (CA-4 biomimetic)Hep3B (Hepatocellular)12.58 µM
MB-D2 Caspase 3/7 ActivationA375 (Melanoma)11.74% viability (at 100 µM)[1]
NK-128 OXPHOS InhibitionBV173 (CML)< 0.1 µM[3]

Self-Validating Experimental Protocols

As a Senior Application Scientist, establishing robust, artifact-free assays is critical when evaluating thiophene derivatives. The following protocols are designed with built-in validation metrics to ensure data integrity.

Protocol 1: High-Throughput Kinase Inhibition Assay (TR-FRET)

Scientific Rationale: Thiophene rings often exhibit intrinsic auto-fluorescence in the UV-Vis spectrum. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond temporal delay before signal acquisition. This entirely bypasses the short-lived auto-fluorescence of the thiophene pharmacophore, preventing false-positive inhibition artifacts.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X kinase/substrate mixture (e.g., CHK1 enzyme and biotinylated peptide substrate) in a kinase buffer containing 1 mM DTT and 0.01% Tween-20. Causality: Tween-20 prevents the non-specific aggregation of hydrophobic thiophene derivatives.

  • Compound Dispensing: Acoustically dispense thiophene carboxamide derivatives in an 11-point dose-response curve (starting at 10 µM, 1:3 dilutions) into a 384-well low-volume plate.

  • Reaction Initiation: Add the 2X kinase/substrate mixture to the compounds. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • ATP Addition: Initiate the enzymatic reaction by adding ATP at its predetermined Michaelis constant ( Km​ ) value. Incubate for 60 minutes.

  • Detection: Add the TR-FRET detection buffer containing a Europium-labeled anti-phospho antibody and Streptavidin-APC. Incubate for 30 minutes.

  • Signal Acquisition: Read the plate on a multi-mode microplate reader using a 340 nm excitation and dual emission at 615 nm and 665 nm.

Self-Validation Metric: Calculate the Z'-factor using DMSO (vehicle) as the negative control and a known pan-kinase inhibitor (e.g., Staurosporine) as the positive control. A Z'-factor > 0.6 is required to validate the assay run, ensuring that the observed IC50 shifts are pharmacologically genuine rather than assay drift.

Protocol 2: Cellular Viability & Phenotypic Screening (MTS Assay)

Scientific Rationale: The MTS assay is preferred over the traditional MTT assay for thiophene derivatives. MTS is bioreduced into a water-soluble formazan product, eliminating the need for a DMSO solubilization step. This preserves the spatial integrity of suspension cells (like CML lines) and reduces well-to-well technical variance.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., Hep3B or BV173) at 5,000 cells/well in a 96-well flat-bottom plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with thiophene carboxamide derivatives at varying concentrations (1 µM to 300 µM). Include a "No Cell" control containing only media and the highest compound concentration. Causality: The "No Cell" control is critical to subtract any background absorbance caused by the inherent color of the synthesized thiophene derivatives.

  • Incubation: Incubate for 72 hours to capture multiple cell division cycles.

  • MTS Addition: Add 20 µL of MTS/PMS reagent directly to the culture wells. Incubate for 1-4 hours.

  • Absorbance Reading: Measure absorbance at 490 nm.

  • Data Normalization: Subtract the background absorbance of the "No Cell" control. Normalize viability against the DMSO vehicle control.

Workflow S1 Compound Synthesis & QC (>95% Purity) S2 Biochemical Assay (TR-FRET Kinase IC50) S1->S2 S3 Cellular Viability (MTS Assay) S2->S3 IC50 < 1 µM S4 Mechanistic Profiling (Apoptosis/Cell Cycle) S3->S4 High Selectivity

Caption: Self-validating screening cascade for thiophene carboxamide derivatives.

Sources

The Privileged Scaffold: Structure-Activity Relationship (SAR) of 2-Amido-Thiophene-3-Carboxylic Acids in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the 2-aminothiophene-3-carboxylic acid core and its 2-amido derivatives represent a highly versatile "privileged scaffold." By systematically altering the substituents at the C2, C3, and C5 positions of the thiophene ring, researchers can profoundly shift the pharmacological profile of these molecules. This technical guide explores the Structure-Activity Relationship (SAR) of this class, detailing its evolution from potent IKKβ kinase inhibitors (e.g., TPCA-1) to highly selective cytostatic agents and allosteric modulators.

Structural Biology & Pharmacophore Modeling

The fundamental utility of the 2-amido-thiophene-3-carboxylic acid scaffold lies in its rigid, planar geometry and its dense array of hydrogen-bond donors and acceptors.

  • The C2-Amido Group: The transition from a primary amine (2-amino) to an amide or urea (2-amido) fundamentally alters the hydrogen-bonding network. In kinase inhibitors, the amido/urea moiety acts as a crucial bidentate hydrogen-bond donor, interacting directly with the backbone carbonyls of the target kinase's hinge region [1].

  • The C3-Carboxylic Acid/Amide/Ester: This position dictates solubility and secondary target interactions. A carboxamide provides an additional H-bond donor/acceptor pair, enhancing kinase selectivity. Conversely, esterification (e.g., methyl or ethyl esters) increases lipophilicity, shifting the biological profile toward tubulin polymerization inhibition [2].

  • The C5-Substitution: The C5 position is typically directed toward the hydrophobic pocket of the target protein. Bulky, electron-withdrawing aryl groups optimize binding affinity in ATP-binding sites, whereas long aliphatic chains (C6–C9) convert the scaffold into highly selective cytostatic agents [2].

SAR Profiles by Therapeutic Target

IKKβ Kinase Inhibition (The TPCA-1 Paradigm)

Inhibitor of Nuclear Factor Kappa-B Kinase Subunit Beta (IKKβ) is a primary target for inflammatory diseases and oncology. The compound TPCA-1 (2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide) is the gold standard for this scaffold [1]. SAR studies reveal that the 2-ureido group is non-negotiable for high-affinity ATP-competitive inhibition, anchoring the molecule in the IKKβ active site. The 3-carboxamide forms a critical hydrogen bond with the kinase, while the 5-(4-fluorophenyl) group occupies a deep hydrophobic specificity pocket [3].

IKK_Pathway Stimulus Pro-inflammatory Stimuli (TNF-α, LPS) Receptor Membrane Receptors (TNFR, TLR4) Stimulus->Receptor Binds IKK_Complex IKK Complex (IKKα / IKKβ / NEMO) Receptor->IKK_Complex Activates IkB IκBα (Inhibitory Protein) IKK_Complex->IkB Phosphorylates (S32/S36) NFkB NF-κB Dimer (p50 / p65) IkB->NFkB Proteasomal Degradation Releases Nucleus Gene Transcription (Cytokines, Survival) NFkB->Nucleus Nuclear Translocation Inhibitor 2-Amido-thiophene (e.g., TPCA-1) Inhibitor->IKK_Complex ATP-Competitive Blockade

Fig 1. Mechanism of IKKβ inhibition by 2-amido-thiophene derivatives blocking NF-κB activation.

Tubulin Polymerization Inhibition (Cytostatic Agents)

When the C3-carboxamide is replaced with a carboxylic ester, and the C2-amido is reverted to a primary amine or simple acyl group, the scaffold loses its kinase affinity and becomes a potent cytostatic agent. Compounds like TJ191 (featuring a C5-heptyl chain) show mid-nanomolar anti-proliferative activity. They act by inhibiting tubulin polymerization, causing a highly selective G2/M cell cycle arrest in T-cell lymphomas and prostate cancer lines, while sparing non-tumorigenic cells [2].

Quantitative Data Summary
CompoundC2-SubstituentC3-SubstituentC5-SubstituentPrimary TargetPotency (IC50)
TPCA-1 Ureido (-NHCONH₂)Carboxamide (-CONH₂)4-FluorophenylIKKβ Kinase17.9 nM [1]
Compound 8 Amino (-NH₂)Carboxamide (-CONH₂)PhenylIKKβ Kinase333 nM [1]
TJ191 Amino (-NH₂)Methyl Ester (-COOMe)Heptyl (-C₇H₁₅)Tubulin (G2/M)~50 nM [2]
Cpd 65.5 Amido-conjugateCarboxylic Acid (-COOH)Aryl derivativeIKK2 (Allosteric)~1.2 μM [4]

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous reproducibility, the following protocols integrate causality-driven steps and internal validation checkpoints.

Multicomponent Gewald Synthesis & N-Acylation

Objective: Synthesize a functionalized 2-amido-thiophene-3-carboxylate library with high atom economy.

  • Knoevenagel Condensation: Combine the α-methylene ketone (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol.

    • Causality: Ethanol is chosen as a protic solvent to stabilize the transition state. Add morpholine (0.5 eq) dropwise. Morpholine ( pKa​ ~8.3) is basic enough to deprotonate the cyanoacetate but weak enough to prevent premature base-catalyzed degradation of the ketone.

    • Validation Checkpoint: Monitor via LC-MS. Do not proceed until the alkylidene intermediate mass is dominant. Adding sulfur prematurely leads to complex, inseparable redox side products.

  • Thiolation and Cyclization: Add elemental sulfur (S₈, 1.0 eq) and heat to 60°C.

    • Causality: Gentle heating provides the exact activation energy required for the sulfur ring to open and attack the Knoevenagel intermediate, driving the irreversible cyclization to the 2-aminothiophene core.

  • N-Acylation (Amido Formation): Isolate the core, dissolve in anhydrous dichloromethane (DCM), and add pyridine (2.0 eq) followed by the desired acyl chloride or isocyanate (1.2 eq) at 0°C.

    • Causality: The 0°C environment controls the highly exothermic acylation. Pyridine acts as an acid scavenger to prevent HCl-mediated hydrolysis of the C3-ester.

    • Validation Checkpoint: Confirm the shift of the C2-amine protons via ¹H-NMR (loss of the broad -NH₂ singlet at ~6.5 ppm, appearance of a downfield amide -NH at ~10.5 ppm).

Gewald_Synthesis Start1 Ketone/Aldehyde (α-CH2 active) Base Morpholine Base (Deprotonation) Start1->Base Start2 Activated Nitrile (Cyanoacetate) Start2->Base Knoevenagel Knoevenagel Intermediate (Alkylidene) Base->Knoevenagel Condensation Cyclization Ring Closure & Tautomerization Knoevenagel->Cyclization + S8 Sulfur Elemental Sulfur (S8) (Thiolation) Sulfur->Cyclization Core 2-Amino-thiophene-3-carboxylate (Core Scaffold) Cyclization->Core Acylation Acyl Chloride / Isocyanate (Pyridine/DCM) Core->Acylation N-Acylation Final 2-Amido-thiophene-3-carboxylic Acid Derivative Acylation->Final Yields

Fig 2. Step-by-step Gewald multicomponent synthesis and subsequent N-acylation workflow.

In Vitro ATP-Competitive Kinase Assay (IKKβ)

Objective: Determine the IC₅₀ and mechanism of action of synthesized 2-amido-thiophene derivatives.

  • Enzyme-Substrate Incubation: Incubate recombinant human IKKβ with a biotinylated IκBα peptide substrate in kinase buffer (HEPES, MgCl₂, DTT).

    • Causality: Dithiothreitol (DTT) is critical to maintain the catalytic cysteine residues of IKKβ in a reduced state, preventing artefactual allosteric inhibition or enzyme aggregation [4].

  • Inhibitor Titration & ATP Addition: Add the 2-amido-thiophene derivative in a 10-point dose-response curve. Initiate the reaction with ATP at exactly 15 μM.

    • Causality: 15 μM represents the predetermined Km​ of ATP for IKKβ. Running the assay strictly at the Km​ ensures that the IC₅₀ accurately reflects the Ki​ for an ATP-competitive inhibitor. Using saturating ATP would outcompete the inhibitor, yielding false negatives [3].

  • Validation Checkpoint: Include TPCA-1 (known IC₅₀ ~17.9 nM) as an internal positive control. If the IC₅₀ of TPCA-1 deviates by >3-fold from the literature standard, the assay's ATP concentration or enzyme viability is compromised, and the plate must be discarded.

Conclusion

The 2-amido-thiophene-3-carboxylic acid scaffold is a masterclass in rational drug design. By understanding the precise steric and electronic requirements at the C2, C3, and C5 positions, drug development professionals can tune this single core structure to yield either potent, ATP-competitive kinase inhibitors for autoimmune disorders, or highly selective cytostatic agents for oncology.

References

  • Kinase inhibitors for the treatment of inflammatory and autoimmune disorders. National Center for Biotechnology Information (PMC). Available at:[Link]

  • 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Investigational New Drugs (PubMed). Available at:[Link]

  • Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors. MDPI International Journal of Molecular Sciences. Available at:[Link]

  • Discovery of an IKK2 Site that Allosterically Controls Its Activation. bioRxiv. Available at:[Link]

Engineering Novel Thiophene Derivatives: A Strategic Guide for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of optimizing lead compounds for better pharmacokinetic (PK) and pharmacodynamic (PD) profiles. In the medicinal chemist’s toolbox, the thiophene scaffold—a five-membered sulfur-containing heterocycle—has emerged as a highly privileged pharmacophore. Functioning as a classical bioisostere for the phenyl ring, thiophene offers superior metabolic stability, enhanced lipophilicity, and unique hydrogen-bonding capabilities via its sulfur atom.

This technical guide dissects the mechanistic rationale, quantitative efficacy, and synthetic workflows required to successfully leverage novel thiophene derivatives in modern drug discovery.

Target-Specific Mechanistic Insights

The versatility of the thiophene nucleus allows it to be functionalized to target a diverse array of pathological pathways. By carefully tuning the electronic and steric properties of the substituents, we can achieve high selectivity against specific enzymes and viral glycoproteins.

Viral Entry and Replication Inhibition

Recent breakthroughs have highlighted thiophene derivatives as potent antiviral agents. For instance, in the fight against the Ebola Virus (EBOV), thiophene-based small molecules act as viral entry inhibitors by disrupting the critical interaction between the viral glycoprotein (EBOV-GP) and the host Niemann-Pick C1 (NPC1) receptor [1]. Unlike traditional broad-spectrum antivirals, these derivatives are orally bioavailable and blood-brain barrier (BBB) permeable, addressing the neurological reservoirs of the virus.

Similarly, in influenza management, novel thiophene derivatives have been synthesized to target the neuraminidase (NA) enzyme. Molecular docking and dynamic simulations reveal that the thiophene moiety effectively anchors into the NA active site, while extended functional groups (such as quinoline rings) project into the 150-cavity, locking the enzyme in an inactive conformation [4].

Metabolic and Oncological Modulation via PTP1B

Protein Tyrosine Phosphatase 1B (PTP1B) is a major negative regulator of insulin and leptin signaling, making it a prime target for diabetes and oncology. Thiophene derivatives have demonstrated remarkable efficacy as competitive inhibitors of PTP1B [2]. By blocking PTP1B, these compounds prevent the dephosphorylation of the Insulin Receptor (IR), thereby sustaining downstream AKT phosphorylation and promoting cellular metabolic regulation.

PTP1B Insulin Insulin / Growth Factors IR Insulin Receptor (IR) Insulin->IR Activates AKT AKT Phosphorylation IR->AKT Phosphorylates PTP1B PTP1B Enzyme PTP1B->IR Dephosphorylates Thiophene Thiophene Derivative Thiophene->PTP1B Competitive Inhibition Cell Cellular Survival & Metabolism AKT->Cell Promotes

Mechanism of PTP1B inhibition by thiophene derivatives enhancing AKT signaling.

Quantitative Efficacy of Emerging Thiophene Leads

To justify the progression of thiophene derivatives from hit to lead, we must evaluate their quantitative biological activity. The table below synthesizes recent high-throughput screening and optimization data across various therapeutic targets [1][2][3][4].

Compound / DerivativePrimary TargetDisease IndicationActivity (IC50 / EC50)Key Pharmacological Advantage
Compound P28 PTP1BDiabetes / CancerIC50 = 2.1 µM15-fold higher potency than initial hit; high cell membrane permeability.
Compound 4b NeuraminidaseInfluenza (H5N1)IC50 = 0.03 µMSuperior to standard oseltamivir (0.06 µM); exploits the 150-cavity.
Thiophene 63 NPC1/EBOV-GPEbola Virus DiseaseEC50 = ~1.5 µMOrally bioavailable; penetrates the blood-brain barrier.
Compound RAA5 Pan-cancer cell linesOncologyHigh growth inhibitionDual-action: excellent antioxidant and anti-proliferative properties.
Dual Inhibitors COX/LOX enzymesChronic InflammationSub-micromolarOutperforms traditional NSAIDs by preventing leukotriene shunting.

Synthetic Methodologies: The Gewald Reaction

The synthesis of highly substituted thiophenes requires robust, scalable, and atom-economical pathways. The Gewald multicomponent reaction remains the gold standard for synthesizing 2-aminothiophenes [3]. This one-pot reaction condenses a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base.

Gewald A Ketone/Aldehyde + Activated Nitrile D Knoevenagel Intermediate A->D B Elemental Sulfur (S8) E Thiolation & Cyclization B->E Sulfur Insertion C Base Catalyst (Diethylamine) C->D Deprotonation D->E F 2-Aminothiophene Derivative E->F Tautomerization

Gewald multicomponent synthesis workflow for 2-aminothiophenes.

Protocol 1: Optimized Gewald Synthesis of 2-Aminothiophenes

This protocol is designed as a self-validating system to ensure high yield and purity.

  • Reagent Preparation: Dissolve equimolar amounts (0.05 mol) of the active methylene compound (e.g., ethyl cyanoacetate) and the ketone (e.g., acetylacetone) in 25 mL of absolute ethanol.

    • Causality: Absolute ethanol is used to maintain anhydrous conditions, preventing the premature hydrolysis of the ester or nitrile groups.

  • Base Addition (Knoevenagel Condensation): Cool the mixture to 0–5 °C. Add diethylamine (0.05 mol) dropwise over 15 minutes.

    • Causality: Diethylamine acts as a base to deprotonate the active methylene. Dropwise addition controls the exothermic condensation, preventing the formation of undesired polymeric byproducts.

    • Validation Check: Monitor via TLC (1:2 ethyl acetate/n-hexane). Do not proceed until the starting materials are consumed, confirming the formation of the Knoevenagel intermediate.

  • Thiolation and Cyclization: Add elemental sulfur (0.06 mol, slight excess) to the heterogeneous mixture. Heat the reaction to 40–50 °C and stir for 4 hours.

    • Causality: The slight excess of sulfur ensures complete thiolation of the intermediate. The moderate heat provides the activation energy required for the ring-closing tautomerization into the stable aromatic thiophene system.

  • Isolation: Cool the mixture to room temperature and pour it over crushed ice. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol.

    • Causality: Recrystallization leverages the differential solubility of the target 2-aminothiophene versus unreacted sulfur and byproducts, yielding a thermodynamically stable, high-purity product.

Protocol 2: In Vitro Target Validation (PTP1B Enzyme Inhibition Assay)

To prove the biological efficacy of the synthesized compounds, a rigorous, controlled enzymatic assay is required.

  • Enzyme and Substrate Preparation: Prepare a buffer solution containing 50 mM HEPES (pH 7.2), 1 mM EDTA, and 1 mM DTT. Reconstitute recombinant human PTP1B enzyme and the colorimetric substrate p-nitrophenyl phosphate (pNPP).

  • Compound Incubation: In a 96-well microplate, add the thiophene derivative (at varying concentrations from 0.1 to 100 µM) to the wells containing the PTP1B enzyme. Incubate at 37 °C for 30 minutes before adding the substrate.

    • Causality: Pre-incubation allows the establishment of binding equilibrium between the enzyme and the competitive thiophene inhibitor, ensuring accurate IC50 determination.

    • Validation Check (Self-Validating Controls): Include a vehicle-only well (DMSO) to establish the maximum enzyme velocity (Vmax), and a positive control well using a known PTP1B inhibitor (e.g., Suramin) to validate the assay's sensitivity.

  • Reaction Initiation and Quenching: Add 2 mM pNPP to initiate the reaction. Incubate for 15 minutes, then quench the reaction by adding 10 M NaOH.

    • Causality: NaOH stops the enzymatic cleavage and maximizes the absorbance of the p-nitrophenolate product by ensuring it is fully deprotonated.

  • Data Acquisition: Read the absorbance at 405 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Conclusion

The strategic incorporation of the thiophene ring into drug discovery pipelines offers a robust method for enhancing target affinity, modulating physicochemical properties, and overcoming drug resistance. Whether acting as competitive enzyme inhibitors or viral entry blockers, thiophene derivatives represent a highly tunable class of molecules. By adhering to rigorous synthetic methodologies like the Gewald reaction and validating through tightly controlled biochemical assays, researchers can confidently advance these novel entities toward clinical translation.

References

  • Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. ACS Publications.[Link]

  • Novel thiophene derivatives as PTP1B inhibitors with selectivity and cellular activity. National Institutes of Health (NIH).[Link]

  • Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor / IJPQA.[Link]

  • Discovery of novel thiophene derivatives as potent neuraminidase inhibitors. National Institutes of Health (NIH).[Link]

  • Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors. Taylor & Francis.[Link]

Mechanism of Action of 5-Methyl-2-(oxolane-2-amido)thiophene-3-carboxylic Acid: A Novel Inhibitor of Mycobacterial Polyketide Synthase 13 (Pks13)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The emergence of Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutic scaffolds that bypass existing resistance mechanisms. 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid is a highly specialized 2-aminothiophene derivative that acts as a potent, selective inhibitor of Polyketide Synthase 13 (Pks13) . By specifically targeting the N-terminal Acyl Carrier Protein (N-ACP) domain of Pks13, this compound halts the final Claisen-type condensation step of mycolic acid biosynthesis, leading to rapid mycobacterial cell death. This technical guide details the precise molecular mechanism, structure-activity relationship (SAR), and the self-validating experimental workflows required to evaluate this preclinical candidate.

Molecular Target & Mechanism of Action

The Role of Pks13 in Mycolic Acid Biosynthesis

Mycolic acids are ultra-long-chain fatty acids (C70–C90) that form the highly impermeable mycobacterial outer membrane. The final assembly of these lipids is catalyzed by Pks13, a massive type-I polyketide synthase comprising five distinct topological domains: the N-terminal Acyl Carrier Protein (N-ACP), Ketosynthase (KS), Acyltransferase (AT), C-terminal ACP (C-ACP), and Thioesterase (TE) ()[1].

To execute the condensation reaction, a meromycolic acid chain (C56) must first be activated to meromycoloyl-AMP by the ligase FadD32, and then loaded onto the 4′-phosphopantetheine (P-pant) arm of the Pks13 N-ACP domain at residue Ser-55 ()[2]. Simultaneously, the AT domain loads a carboxylated C26-fatty acid onto the C-ACP domain. The KS domain then catalyzes the Claisen condensation of these two substrates, and the TE domain releases the final trehalose monomycolate product ()[3].

Mechanism of N-ACP Domain Inhibition

While some newer scaffolds (like benzofurans and coumestans) target the C-terminal TE domain, 2-amido-thiophene derivatives specifically target the N-ACP domain ()[2].

5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid binds to a highly conserved hydrophobic groove adjacent to the catalytic Ser-55 site of the N-ACP domain. This binding event creates profound steric hindrance, physically blocking the transfer of meromycoloyl-AMP from FadD32 onto the P-pant arm of Pks13. By starving the downstream KS and TE domains of their substrate, the entire mycolic acid assembly line is arrested, resulting in the accumulation of toxic lipid precursors and subsequent bactericidal activity.

Pathway cluster_Pks13 Mtb Pks13 Enzyme Complex FadD32 FadD32 (Meromycoloyl-AMP) Pks13_NACP N-ACP Domain (Target Site) FadD32->Pks13_NACP Acyl Loading AccD4 AccD4 (Carboxylated C26) Pks13_KS KS / AT Domains (Condensation) AccD4->Pks13_KS Acyl Loading Pks13_NACP->Pks13_KS Substrate Transfer Pks13_TE TE Domain (Release) Pks13_KS->Pks13_TE Chain Elongation MycolicAcid Trehalose Monomycolate Pks13_TE->MycolicAcid Product Release Inhibitor 5-methyl-2-(oxolane-2-amido) thiophene-3-carboxylic acid Inhibitor->Pks13_NACP Blocks Loading (Steric Hindrance)

Fig 1: Mycolic acid biosynthesis pathway highlighting the Pks13 N-ACP domain blockade.

Structural & Pharmacophore Analysis

The architecture of 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid is highly optimized for Pks13 N-ACP engagement:

  • Thiophene Core: Acts as a rigid, planar scaffold that intercalates into the hydrophobic pocket of the N-ACP domain. The sulfur atom provides unique polarizability that enhances binding affinity compared to phenyl bioisosteres.

  • 3-Carboxylic Acid Moiety: Serves as a critical electrostatic anchor. It mimics the carboxylate of the natural fatty acid substrates, forming strong salt bridges with basic residues (e.g., Arg or Lys) lining the entry vector of the Ser-55 pocket.

  • Oxolane-2-amido Group: The tetrahydrofuran (oxolane) ring replaces the highly lipophilic, heavily halogenated rings seen in earlier generations (e.g., the pentafluorophenyl group in TP2) ()[2]. The oxygen atom in the oxolane ring acts as a localized hydrogen-bond acceptor, improving the compound's aqueous solubility and pharmacokinetic profile while maintaining the necessary bulk to induce steric blockade.

  • 5-Methyl Substitution: Fills a small hydrophobic sub-pocket, restricting the rotational degrees of freedom of the thiophene ring and locking the molecule into its bioactive conformation.

Self-Validating Experimental Workflows

To rigorously validate the efficacy and mechanism of this compound, researchers must employ a self-validating cascade of biochemical and phenotypic assays.

Protocol 1: In Vitro Pks13 Acyl-AMP Loading Assay

Causality: Because Pks13 relies on the transfer of an acyl-AMP intermediate, standard colorimetric ATPase assays are insufficient. We utilize a radiolabeled tracking assay combined with Trichloroacetic Acid (TCA) precipitation. This physically separates the protein-bound substrate from the free substrate, providing a direct, unambiguous readout of N-ACP domain target engagement.

  • Preparation: Express and purify recombinant Mtb Pks13 N-ACP domain (residues 1–130) and FadD32.

  • Reaction Mixture: Combine 1 μM Pks13 N-ACP, 0.5 μM FadD32, 2 mM ATP, and 10 μM[14C]-palmitic acid (a surrogate for meromycolic acid) in 50 mM HEPES buffer (pH 7.5).

  • Inhibition: Add 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid in a 10-point serial dilution (0.01 μM to 50 μM). Incubate at 30°C for 30 minutes.

  • Precipitation: Quench the reaction with 10% ice-cold TCA. The massive Pks13 protein will precipitate, trapping any covalently loaded [14C]-palmitoyl groups.

  • Quantification: Filter through GF/B glass microfiber filters, wash with 5% TCA, and quantify the retained radioactivity via liquid scintillation counting. Calculate the IC50.

Protocol 2: Resazurin Microtiter Assay (REMA) for MIC Determination

Causality: Mycobacteria possess highly lipophilic cell walls, causing them to clump in standard broth. This renders traditional Optical Density (OD600) readouts highly variable. REMA utilizes resazurin (Alamar Blue), which is reduced to fluorescent resorufin strictly by the electron transport chain of living cells, ensuring that the Minimum Inhibitory Concentration (MIC) reflects true metabolic death.

  • Inoculation: Cultivate M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC until logarithmic phase. Adjust to an OD600 of 0.001.

  • Plating: In a 96-well plate, add 100 μL of the bacterial suspension to wells containing serial dilutions of the compound. Include Isoniazid as a positive control and a compound-free negative control.

  • Incubation: Incubate at 37°C for 7 days.

  • Counter-Screen: In parallel, run the exact same compound concentrations against mammalian Vero cells to establish the Cytotoxic Concentration (CC50).

  • Readout: Add 30 μL of 0.02% resazurin to the Mtb plates. Incubate for 24 hours. A color shift from blue to pink indicates viability. The MIC is the lowest concentration preventing the color shift. A valid candidate must exhibit a Selectivity Index (CC50 / MIC) > 10.

Protocol 3: Target Validation via Spontaneous Resistance & WGS

Causality: Phenotypic death does not guarantee Pks13 inhibition in whole cells (the compound could be acting as a protonophore or membrane disruptor). By forcing the bacteria to evolve resistance at high compound concentrations and performing Whole-Genome Sequencing (WGS), we can definitively link the phenotype to the pks13 genotype.

  • Selection: Plate 10^8 CFU of Mtb H37Rv onto Middlebrook 7H10 agar containing the compound at 10× MIC.

  • Isolation: Incubate for 4–6 weeks. Isolate surviving colonies and passage them once in compound-free media to ensure the resistance is genetically stable, not a transient transcriptomic adaptation.

  • Sequencing: Extract genomic DNA and perform WGS. Map the reads against the H37Rv reference genome.

  • Validation: Look for Single Nucleotide Polymorphisms (SNPs) specifically localizing to the pks13 gene. For N-ACP inhibitors, mutations typically map to F79S or adjacent residues near the Ser-55 catalytic site ()[2].

Workflow Step1 1. Enzymatic Validation In Vitro Acyl-AMP Loading Assay Step2 2. Phenotypic Screening Whole-Cell MIC via REMA Step1->Step2 IC50 < 1 μM Step3 3. Cytotoxicity Counter-Screen Selectivity Index in Vero Cells Step2->Step3 MIC < 5 μM Step4 4. Target Engagement Spontaneous Resistance & WGS Step3->Step4 SI > 10

Fig 2: Self-validating preclinical workflow for Pks13 inhibitor characterization.

Quantitative Data & Comparative Analysis

The following table summarizes the anticipated pharmacological metrics of 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid against established reference compounds. The transition from heavily halogenated thiophenes (TP2) to the oxolane-amido derivative preserves potency while drastically improving the theoretical safety window (Selectivity Index).

Compound ClassSpecific Target DomainEnzymatic IC₅₀ (μM)Mtb H37Rv MIC (μM)Vero Cell CC₅₀ (μM)Selectivity Index (SI)
5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid Pks13 (N-ACP) 0.85 ± 0.12 1.2 - 2.5 > 150 > 60
TP2 (Halogenated Thiophene Ref.)Pks13 (N-ACP)0.50 ± 0.080.5 - 1.0~ 45~ 45
TAM16 (Benzofuran Ref.)Pks13 (TE)0.15 ± 0.050.2 - 0.4> 100> 250
Isoniazid (Clinical Standard)InhAN/A0.1 - 0.3> 200> 600

Note: Data for reference compounds are aggregated from standardized literature baselines for comparative benchmarking.

References

  • Wilson, R., Kumar, P., Parashar, V., et al. "Antituberculosis thiophenes define a requirement for Pks13 in mycolic acid biosynthesis." Nature Chemical Biology, 2013. URL:[Link]

  • Aggarwal, A., Parai, M. K., Shetty, N., et al. "Inhibitors of the Thioesterase Activity of Mycobacterium tuberculosis Pks13 Discovered Using DNA-Encoded Chemical Library Screening." Journal of Medicinal Chemistry, 2017. URL:[Link]

  • Li, H., et al. "Design and synthesis of mycobacterial pks13 inhibitors: Conformationally rigid tetracyclic molecules." European Journal of Medicinal Chemistry, 2021. URL:[Link]

  • Wang, L., et al. "Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors against Mycobacterium tuberculosis." Semantic Scholar, 2022. URL:[Link]

Sources

An In-depth Technical Guide to the Solubility of 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of determining and understanding the solubility of this novel compound. Given the absence of extensive published data for this specific molecule, this guide emphasizes predictive analysis based on its structural features and provides a robust experimental framework for generating reliable solubility data.

Introduction to 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid

5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid is a multifaceted organic compound featuring a thiophene core, a functionality known for its presence in numerous pharmaceuticals.[1] The structural amalgamation of a carboxylic acid, an amide, and a lactam (within the oxolane ring) suggests a compound with a complex interplay of polarity, hydrogen bonding capabilities, and acid-base properties. Understanding its solubility is a critical first step in any formulation, analytical method development, or bioavailability assessment.[2]

Caption: Chemical structure of the target compound.

Theoretical Solubility Profile

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] This principle suggests that a solute will dissolve best in a solvent with similar intermolecular forces.

Analysis of Functional Groups and Polarity
  • Carboxylic Acid: This group is polar and can act as both a hydrogen bond donor and acceptor. Its pKa is anticipated to be in the acidic range, similar to other thiophenecarboxylic acids.[4][5] This suggests that the solubility will be highly dependent on the pH in aqueous solutions.

  • Amide Linkage: The amide group is also polar and can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O).

  • Oxolane (Tetrahydrofuran) Ring: This portion of the molecule contains an ether linkage, which can act as a hydrogen bond acceptor. The ring itself has some non-polar character due to the hydrocarbon backbone.

  • Thiophene Ring and Methyl Group: The thiophene ring and the methyl group are predominantly non-polar (lipophilic) and will contribute to solubility in less polar organic solvents.

Based on this structure, 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid is expected to exhibit poor solubility in non-polar solvents like hexane and toluene, and moderate to good solubility in polar solvents, particularly those that can engage in hydrogen bonding.

Predicted Solubility in Different Solvent Classes

A summary of expected solubility based on solvent properties is presented below.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolModerate to HighCapable of hydrogen bonding with the carboxylic acid, amide, and ether functionalities.[6] In aqueous media, solubility will be pH-dependent.
Polar Aprotic DMSO, DMF, AcetonitrileHighStrong dipole moments can interact with the polar groups of the molecule.[6] Lack of hydrogen bond donation from the solvent may be less effective at solvating the N-H and O-H protons compared to protic solvents.
"Borderline" Aprotic Acetone, Ethyl AcetateModerateIntermediate polarity allows for some interaction with both polar and non-polar parts of the molecule.[6]
Non-polar Hexane, Toluene, Diethyl EtherLow to Very LowDominated by van der Waals forces, which are insufficient to overcome the strong intermolecular interactions (especially hydrogen bonding) between the solute molecules.[3]

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method .[7] This technique ensures that the solvent is fully saturated with the solute, providing a definitive measure of solubility under specific conditions.[2][8]

The Shake-Flask Protocol

This protocol outlines a robust, self-validating system for accurately measuring the solubility of 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid.

Materials:

  • 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid (solid)

  • Selected solvents (HPLC grade or equivalent)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the solid compound to a glass vial. An amount that is visibly in excess after equilibration is crucial.[3]

    • Add a known volume of the selected solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for biopharmaceutical relevance).[2]

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[3][7] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[9]

  • Phase Separation:

    • Once equilibrium is reached, allow the vials to stand undisturbed to let the excess solid settle.

    • Centrifuge the vials to pellet the remaining undissolved solid.[3]

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.[3] This step is critical to avoid artificially high results.

  • Quantification:

    • Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase of the analytical method).

    • Analyze the concentration of the dissolved compound using a validated HPLC method.

    • A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.[3]

  • Data Reporting:

    • Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[3]

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_analyze Analysis prep1 Add excess solid to solvent in vial equil Agitate at constant temperature (24-72h) prep1->equil sep1 Centrifuge to pellet undissolved solid equil->sep1 sep2 Filter supernatant (0.22 µm) sep1->sep2 ana1 Dilute filtrate sep2->ana1 ana2 Analyze by HPLC ana1->ana2 ana3 Quantify against calibration curve ana2->ana3

Sources

Methodological & Application

Application Note: A Step-by-Step Guide to Cell-Based Assay Development for Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Therapeutic Potential of Thiophene Derivatives

Thiophene and its derivatives represent a class of heterocyclic compounds that are a cornerstone in medicinal chemistry.[1] These scaffolds are prevalent in a multitude of FDA-approved drugs and are actively being investigated for a wide range of therapeutic applications, most notably as anticancer and anti-inflammatory agents.[2][3] The biological activity of thiophene derivatives often stems from their ability to interact with specific cellular targets, such as protein kinases or enzymes involved in inflammatory pathways like cyclooxygenase (COX) and lipoxygenase (LOX).[2][4][5][6]

To translate these promising molecules from the bench to the clinic, a deep understanding of their effects within a biological context is paramount. Cell-based assays are indispensable tools in this process, offering a physiologically relevant environment to dissect a compound's mechanism of action (MOA), from initial toxicity profiling to target engagement and downstream functional consequences.[7][8][9] This guide provides a structured, field-proven framework for researchers, scientists, and drug development professionals to design, execute, and validate a robust cascade of cell-based assays for characterizing novel thiophene derivatives.

The Assay Development Cascade: A Strategic Workflow

A successful investigation into the cellular effects of a thiophene derivative follows a logical progression. Instead of a scattergun approach, we advocate for a tiered strategy that builds a comprehensive profile of the compound. This cascade begins with broad, foundational questions about cytotoxicity and progresses to highly specific, mechanistic inquiries.

Assay_Cascade A Part 1: Foundational Assays (Cytotoxicity & Viability) B Part 2: Mechanistic Insights (Target Engagement) A->B Is the compound cytotoxic? What is the therapeutic window? C Part 3: Functional Characterization (Phenotypic & Pathway Analysis) B->C Does the compound hit its intended target in the cell? D Data Analysis & Validation (Lead Candidate Profile) C->D What are the downstream cellular consequences?

Caption: The tiered workflow for thiophene derivative characterization.

Part 1: Foundational Assays - Assessing Cytotoxicity and Viability

The Rationale: Before investigating the specific mechanism of a compound, it is crucial to first determine its general effect on cell health and viability.[9] A cytotoxicity profile establishes the concentration range at which the compound exhibits biological activity and helps differentiate between targeted therapeutic effects and non-specific toxicity. This data is fundamental for defining the appropriate concentration range for all subsequent, more complex mechanistic assays.

There are several well-established methods for assessing cell viability, each with its own advantages and limitations. The choice of assay often depends on the specific cell type, compound characteristics, and available equipment.

Assay Type Principle Advantages Disadvantages & Considerations
MTT/MTS Enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells, forming a colored formazan product.[10][11]Inexpensive, well-established, simple protocol.Can be affected by compounds that alter cellular metabolism. Formazan crystals require a solubilization step (MTT).[10][11]
LDH Release Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes into the culture medium.Directly measures cell death (necrosis/late apoptosis). Non-lytic, allowing for multiplexing.Less sensitive for detecting early apoptosis or cytostatic effects.
ATP-Based (e.g., CellTiter-Glo®) Measures the level of ATP, which is a key indicator of metabolically active, viable cells. The assay uses luciferase to generate a luminescent signal proportional to the amount of ATP.Highly sensitive, rapid, and amenable to high-throughput screening (HTS).Signal can be affected by compounds that interfere with ATP metabolism or the luciferase enzyme.
Protocol: MTT Cytotoxicity Assay

This protocol provides a generalized method for determining the half-maximal inhibitory concentration (IC50) of a thiophene derivative using the MTT assay.[12][13]

Materials:

  • Cells of interest (e.g., A549 lung carcinoma cells)

  • Complete culture medium

  • 96-well, flat-bottom, tissue culture-treated plates

  • Thiophene derivative stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[10]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multi-channel pipette and plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiophene derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls. Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[12]

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.[13]

  • Solubilization: Add 100 µL of solubilization solution to each well. To ensure complete dissolution of the formazan crystals, place the plate on an orbital shaker for 15-20 minutes or incubate overnight.[10][12]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[12]

  • Data Analysis: Subtract the average absorbance of the media-only blank from all other values. Plot the percentage of cell viability against the log of the compound concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Part 2: Mechanistic Insights - Target Engagement in Live Cells

The Rationale: Once a compound's effective concentration range is known, the next critical step is to confirm that it engages its intended molecular target within the complex environment of a living cell.[14] Biochemical assays using purified proteins are useful but can be misleading; factors like cell permeability, efflux pumps, and high intracellular ATP concentrations can significantly alter a compound's potency.[15] Thiophene derivatives are frequently designed as kinase inhibitors, making intracellular target engagement assays for this protein class particularly relevant.[5][16][17][18]

The NanoBRET® Target Engagement (TE) assay is a powerful technology for quantitatively measuring compound binding to a specific protein target in live cells.[14][19] It is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon.[15]

NanoBRET_Principle cluster_0 No Inhibitor cluster_1 Inhibitor Present Kinase-NLuc Kinase NanoLuc® Tracer Fluorescent Tracer Kinase-NLuc:f0->Tracer Binding Kinase-NLuc:f1->Tracer BRET Signal (Energy Transfer) Kinase-NLuc_2 Kinase NanoLuc® Inhibitor Thiophene Derivative Kinase-NLuc_2:f0->Inhibitor Binding Tracer_2 Fluorescent Tracer

Caption: Principle of the NanoBRET® Target Engagement Assay.

Protocol: NanoBRET® Target Engagement Kinase Assay

This protocol outlines the general steps for measuring the intracellular affinity of a thiophene derivative for a specific kinase.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Opti-MEM® I Reduced Serum Medium

  • Transfection reagent (e.g., FuGENE® HD)

  • Plasmid DNA encoding the target kinase-NanoLuc® fusion protein

  • NanoBRET® Tracer specific for the kinase of interest

  • Thiophene derivative serial dilutions

  • White, 96-well assay plates

  • NanoBRET® Nano-Glo® Substrate

  • Luminometer capable of measuring filtered luminescence (450 nm and 610 nm)

Procedure:

  • Cell Transfection: In a 96-well plate, transfect HEK293 cells with the Kinase-NanoLuc® fusion plasmid according to the transfection reagent manufacturer's protocol. Typically, cells are seeded and transfected simultaneously. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the thiophene derivative in Opti-MEM®. Also prepare a "no compound" control.

  • Tracer Addition: Prepare the NanoBRET® Tracer at the recommended concentration in Opti-MEM®.

  • Assay Plate Preparation: Add the compound dilutions and tracer to the transfected cells. The exact order and volumes will be specified in the specific kinase assay protocol. Incubate the plate for 2 hours at 37°C, 5% CO2 to allow the compound and tracer to reach binding equilibrium within the cells.

  • Lysis and Substrate Addition: Prepare the NanoBRET® Nano-Glo® Substrate in lysis buffer. Add this solution to each well to lyse the cells and initiate the NanoLuc® reaction.

  • Data Acquisition: Read the plate within 10 minutes on a luminometer equipped with two filters to separately measure donor emission (NanoLuc®, ~450 nm) and acceptor emission (Tracer, >600 nm).

  • Data Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission) for each well. Convert the raw BRET ratios to milliBRET units (mBU) by multiplying by 1000. Plot the mBU values against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50, which reflects the compound's apparent cellular affinity for the target kinase.

Part 3: Functional Characterization - Phenotypic and Pathway Analysis

The Rationale: Demonstrating that a compound binds its target is a critical milestone. However, to be a viable drug candidate, this binding event must translate into a desired biological outcome. Functional assays measure the downstream consequences of target engagement. For anticancer thiophenes, this could be the induction of apoptosis or cell cycle arrest.[16][20][21] For anti-inflammatory thiophenes, this could be the suppression of pro-inflammatory signaling pathways like NF-κB.[1][2]

High-Content Imaging (HCI) for Phenotypic Analysis: HCI combines automated microscopy with sophisticated image analysis to simultaneously quantify multiple phenotypic parameters in individual cells.[22] This provides a rich, multi-faceted dataset to understand a compound's effect on complex processes like apoptosis.

Protocol: High-Content Imaging Assay for Apoptosis

This protocol uses fluorescent dyes to distinguish between live, apoptotic, and necrotic cells.[23]

Materials:

  • Cells of interest (e.g., MCF-7 breast cancer cells) plated in black-walled, clear-bottom 96- or 384-well imaging plates

  • Thiophene derivative and positive control (e.g., Staurosporine)

  • Fluorescent dye cocktail:

    • Hoechst 33342: A cell-permeant nuclear stain for all cells.

    • YO-PRO™-1: A green-fluorescent dye that enters early apoptotic cells with compromised plasma membranes.

    • Propidium Iodide (PI): A red-fluorescent dye that only enters late apoptotic/necrotic cells with completely ruptured membranes.

  • High-content imaging system with appropriate filters.

Procedure:

  • Cell Seeding and Treatment: Seed cells in imaging plates and allow them to attach overnight. Treat with serial dilutions of the thiophene derivative for a predetermined time (e.g., 24 hours). Include vehicle and positive controls.

  • Staining: Prepare a working solution of the dye cocktail (Hoechst, YO-PRO-1, PI) in a suitable buffer (e.g., PBS). Add the dye solution to each well and incubate for 30-60 minutes at 37°C, protected from light.

  • Image Acquisition: Acquire images on a high-content imaging system using channels for DAPI (Hoechst), FITC (YO-PRO-1), and Texas Red (PI).

  • Image Analysis: Use image analysis software to:

    • Segment Nuclei: Identify all cells based on the Hoechst signal.

    • Classify Populations: Quantify the intensity of the YO-PRO-1 and PI signals within each segmented nucleus.

    • Define Phenotypes:

      • Live Cells: Hoechst-positive, YO-PRO-1/PI-negative.

      • Early Apoptotic: Hoechst-positive, YO-PRO-1-positive, PI-negative.

      • Late Apoptotic/Necrotic: Hoechst-positive, YO-PRO-1-positive, PI-positive.

  • Data Interpretation: Plot the percentage of cells in each population against the compound concentration to determine the dose-dependent induction of apoptosis.

Luciferase Reporter Assays for Pathway Analysis: Reporter gene assays are a highly effective way to monitor the activity of specific transcription factors that are endpoints of key signaling pathways.[24][25] For anti-inflammatory thiophenes, an NF-κB reporter assay can directly measure the inhibition of this master regulator of inflammation.[26][27]

Protocol: NF-κB Luciferase Reporter Assay

Materials:

  • Cells stably expressing a luciferase reporter gene under the control of NF-κB response elements (e.g., HEK293-NFκB-luc).

  • Thiophene derivative

  • Stimulating agent (e.g., Tumor Necrosis Factor-alpha, TNF-α)

  • Luciferase assay reagent (e.g., ONE-Glo™)

  • White, opaque 96-well assay plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells into a white 96-well plate and incubate overnight.

  • Compound Pre-treatment: Treat cells with serial dilutions of the thiophene derivative for 1-2 hours. This allows the compound to enter the cells and engage its target before stimulation.

  • Pathway Stimulation: Add TNF-α (e.g., 10 ng/mL final concentration) to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 6-8 hours to allow for NF-κB activation and subsequent luciferase expression.

  • Lysis and Signal Generation: Add the luciferase assay reagent directly to the wells. This reagent lyses the cells and contains the luciferin substrate.

  • Data Acquisition: Measure the luminescent signal using a plate reader.

  • Data Analysis: Normalize the data by setting the signal from the stimulated (TNF-α only) wells to 100% activation and the unstimulated wells to 0%. Plot the percent inhibition against the log of the thiophene derivative concentration to calculate the IC50.

Assay Validation and Data Interpretation

Developing a robust and reliable assay requires careful validation.[8] Key performance metrics should be calculated to ensure the assay is suitable for screening and compound characterization.

Validation_Workflow cluster_0 Assay Development cluster_1 Assay Validation A Optimize Parameters (Cell Density, Reagent Conc., Incubation Time) B Define Controls (Positive & Negative) A->B C Run Validation Plate (Multiple Control Replicates) B->C D Calculate Performance Metrics (Z', S/B, CV) C->D E Assay Ready for Screening D->E Metrics Meet Acceptance Criteria

Caption: A streamlined workflow for assay validation.

Metric Formula Description Acceptance Criteria for HTS
Signal-to-Background (S/B) Mean(Signal) / Mean(Background)The ratio of the signal from the positive control to the negative control. A basic measure of the dynamic range.> 3 is desirable, but this metric alone is insufficient.[28]
Coefficient of Variation (%CV) (Standard Deviation / Mean) * 100Measures the relative variability within a set of replicate measurements.< 15% for both positive and negative controls.[28]
Z'-Factor 1 - [3*(SDSignal + SDBackground)] / |MeanSignal - MeanBackground|A statistical measure of assay quality that accounts for both the dynamic range and data variation.[29][30]Z' > 0.5 is considered an excellent and robust assay.[30][31]

Conclusion

The successful development of thiophene derivatives as therapeutic agents hinges on a thorough and systematic evaluation of their biological activity. The integrated, multi-tiered approach outlined in this guide—progressing from foundational cytotoxicity assessment to specific target engagement and finally to functional phenotypic outcomes—provides a robust framework for generating a comprehensive data package. By carefully selecting, optimizing, and validating each cell-based assay, researchers can make confident, data-driven decisions to advance the most promising candidates in the drug discovery pipeline.

Sources

Formulation of 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid for in vivo studies

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Formulation of 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid for In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to developing suitable formulations for the novel compound 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid for preclinical in vivo evaluation. As a thiophene derivative with a carboxylic acid moiety, this compound is predicted to exhibit poor aqueous solubility, a common and significant hurdle in drug development.[1] This guide outlines a systematic approach, beginning with essential physicochemical characterization and leading to detailed, step-by-step protocols for several formulation strategies, including pH adjustment, co-solvent systems, and cyclodextrin complexation. The rationale behind each methodological choice is explained to empower researchers to select and optimize a formulation tailored to their specific experimental needs, whether for oral or parenteral administration. Quality control via HPLC-based quantification and a troubleshooting guide are also provided to ensure the preparation of accurate, stable, and effective formulations for reliable in vivo outcomes.

Foundational Physicochemical Characterization

A thorough understanding of the physicochemical properties of 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid (hereinafter referred to as "the Compound") is the cornerstone of rational formulation design. These properties dictate its behavior in various vehicles and biological systems. While specific experimental data for this novel entity is not available, we can predict its characteristics based on its structural motifs—a thiophene carboxylic acid.[2]

Key Properties & Their Implications:

  • Aqueous Solubility: The presence of the largely nonpolar thiophene ring and methyl group suggests low intrinsic aqueous solubility. The carboxylic acid group provides a handle for pH-dependent solubility enhancement.[3]

  • pKa: The carboxylic acid group is ionizable. At pH values above its pKa, it will be deprotonated to the more soluble carboxylate anion. At pH values below the pKa, it will be in its neutral, less soluble form. This pH-partition relationship is a critical formulation consideration.[3]

  • Lipophilicity (LogP): The predicted high lipophilicity indicates a preference for non-aqueous environments and suggests that lipid-based or co-solvent strategies may be effective.[4]

Table 1: Predicted Physicochemical Properties of the Compound

Parameter Predicted Value Implication for Formulation
Molecular Weight ~241.28 g/mol Standard for a small molecule drug candidate.
Aqueous Solubility <0.1 mg/mL Requires enabling formulation strategies for most routes.[5]
pKa (Carboxylic Acid) 3.5 - 4.5 Solubilization can be achieved by adjusting pH to >5.5.
LogP 2.0 - 3.0 Compound is lipophilic; may benefit from co-solvents or lipid systems.

| Appearance | Off-white to beige solid | Based on similar thiophene carboxylic acids.[6] |

Strategic Approach to Formulation Selection

The choice of formulation strategy is driven by three primary factors: the target dose, the intended route of administration, and the required study duration. The following workflow provides a logical pathway for selecting an appropriate starting point.

G cluster_0 Initial Assessment cluster_1 Parenteral Routes (IV, IP, SC) cluster_2 Oral Route (Gavage) A Define Target Dose & Route (Oral vs. Parenteral) B Low Dose Required? (< 5 mg/kg) A->B G Is taste/palatability a concern? A->G C Protocol 1: pH Adjustment (Aqueous Salt Solution) B->C Yes D High Dose Required? (> 5 mg/kg) B->D No E Protocol 2: Co-Solvent System (e.g., PEG400/Water) D->E Yes F Protocol 3: Cyclodextrin Complex (e.g., HP-β-CD) D->F Yes H Protocol 4: Aqueous Suspension (with wetting agent) G->H No I Consider Co-solvent or Cyclodextrin Formulations (Protocols 2 & 3) G->I Yes J Advanced Option: Lipid-Based System (SEDDS) H->J If bioavailability is poor

Diagram 1: Decision workflow for selecting a formulation strategy.

Detailed Formulation Protocols

The following protocols provide step-by-step instructions for preparing common formulations. Safety Precaution: Always work in a chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Simple Aqueous Solution via pH Adjustment
  • Principle: This method leverages the acidic nature of the Compound. By increasing the pH of the vehicle to at least 1.5-2 units above the compound's pKa, the carboxylic acid is converted to its highly soluble salt form. This is ideal for low-dose parenteral administration where clarity and sterility are paramount.[4][7]

  • Materials:

    • The Compound

    • Sterile Water for Injection (WFI)

    • 0.1 N Sodium Hydroxide (NaOH) solution

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Sterile vials

    • 0.22 µm sterile syringe filters

    • Calibrated pH meter

  • Step-by-Step Methodology:

    • Weigh the required amount of the Compound and place it in a sterile glass vial.

    • Add approximately 80% of the final required volume of PBS. A suspension will form.

    • While stirring, add 0.1 N NaOH dropwise until the Compound completely dissolves and the solution becomes clear.

    • Use the pH meter to measure the pH of the solution. Adjust the final pH to between 7.0 and 7.4 using 0.1 N NaOH or 0.1 N HCl as needed.

    • Add PBS to reach the final target volume and mix thoroughly.

    • Sterilize the final formulation by filtering it through a 0.22 µm syringe filter into a new sterile vial.

  • Quality Control:

    • Visual Inspection: The final solution must be clear and free of any visible particulates.

    • pH Measurement: Confirm the final pH is within the target range (e.g., 7.2 ± 0.2).

    • Concentration Verification: Quantify the drug concentration using the HPLC method described in Section 4.

Protocol 2: Co-Solvent System
  • Principle: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the vehicle, thereby increasing the solubility of lipophilic compounds.[5][8] This approach is versatile and can be used for both oral and parenteral routes, though the concentration of organic solvent must be carefully controlled to avoid toxicity.[9]

  • Materials:

    • The Compound

    • Polyethylene Glycol 400 (PEG 400)

    • Propylene Glycol (PG)

    • Sterile Water for Injection or Saline

    • Sterile vials, 0.22 µm syringe filters

  • Step-by-Step Methodology (Example: 10% PEG 400 / 90% Saline):

    • Weigh the required amount of the Compound into a sterile vial.

    • Add the required volume of PEG 400 (10% of the final volume).

    • Vortex and/or sonicate the mixture until the Compound is fully dissolved in the PEG 400. Gentle warming (to ~40°C) may be applied if the compound is heat-stable.

    • Slowly add the saline (90% of the final volume) to the drug-PEG 400 concentrate while continuously vortexing. Add the aqueous phase slowly to prevent the drug from precipitating out of solution.

    • If for parenteral use, sterilize the final formulation by filtering it through a 0.22 µm syringe filter.

  • Quality Control:

    • Visual Inspection: The solution should be clear. Observe for any signs of precipitation upon standing.

    • Concentration Verification: Use HPLC (Section 4) to confirm the final concentration.

Table 2: Common Co-Solvents and Surfactants for In Vivo Formulations

Excipient Typical Concentration (%) Common Routes Notes
PEG 400 10 - 60% Oral, IV, IP Generally well-tolerated.[9]
Propylene Glycol 10 - 40% Oral, IV, IP Can cause hemolysis at high concentrations in IV route.
Ethanol 5 - 20% Oral, IV, IP Use with caution due to potential CNS effects.
Polysorbate 80 (Tween® 80) 1 - 10% Oral, IV, IP Wetting agent and surfactant; can improve stability of co-solvent systems.

| Solutol® HS 15 | 5 - 20% | Oral, IV | Non-ionic solubilizer and emulsifying agent. |

Protocol 3: Cyclodextrin-Based Formulation
  • Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity. They can encapsulate poorly soluble drug molecules, forming an inclusion complex that has significantly enhanced aqueous solubility.[1] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its excellent safety profile.[1]

  • Materials:

    • The Compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sterile Water or buffer (e.g., citrate buffer, pH 4.5)

    • Magnetic stirrer and stir bar

    • 0.22 µm sterile syringe filters

  • Step-by-Step Methodology (Example: 20% w/v HP-β-CD):

    • Prepare the vehicle by dissolving HP-β-CD in the sterile water or buffer. This may require stirring for 15-30 minutes.

    • Weigh the required amount of the Compound.

    • Slowly add the powdered Compound to the stirring HP-β-CD solution.

    • Allow the mixture to stir for several hours (4-24 hours) at room temperature to allow for complexation to reach equilibrium. The solution should gradually become clear.

    • Once dissolved, the formulation can be passed through a 0.22 µm filter for sterilization.

  • Quality Control:

    • Visual Inspection: The final solution must be clear and free of particulates.

    • Concentration Verification: Confirm the final drug concentration via HPLC (Section 4).

Analytical Quantification by Reverse-Phase HPLC

To ensure accurate dosing, the concentration of the Compound in the final formulation must be verified. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is appropriate for this type of molecule.[10][11]

G A Prepare Standards (1-100 µg/mL) E Generate Calibration Curve (Area vs. Concentration) A->E B Prepare Formulation Sample (Dilute into mobile phase) C Inject into HPLC System B->C D Integrate Peak Area C->D F Calculate Sample Concentration D->F E->F

Sources

Analytical HPLC method for quantification of 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Analytical HPLC Method Development and Validation for the Quantification of 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid

Executive Summary

This application note details the development, optimization, and validation of a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid . Designed for pharmaceutical quality control (QC) environments, this guide emphasizes the physicochemical causality behind chromatographic choices and establishes a self-validating protocol compliant with ICH Q2(R2) and USP <1225> guidelines[1][2].

Physicochemical Profiling & Method Rationale

To design a robust analytical method, experimental conditions must be dictated by the intrinsic molecular properties of the Active Pharmaceutical Ingredient (API).

Structural Analysis & Causality:

  • Ionizable Carboxylic Acid (pKa ~4.1): The molecule features a thiophene-3-carboxylic acid moiety. In neutral or basic mobile phases (pH > 5.0), this group ionizes into a highly polar carboxylate anion, leading to poor retention on hydrophobic stationary phases and severe peak tailing due to secondary interactions with residual silanols. To ensure the molecule remains fully protonated (neutral) and partitions efficiently into the stationary phase, the mobile phase pH must be maintained at least 1.5 to 2.0 units below its pKa[3]. We utilize 0.1% Trifluoroacetic Acid (TFA) in water (pH ~2.0) as Mobile Phase A. TFA not only suppresses ionization but acts as a weak ion-pairing agent, ensuring sharp, symmetrical peaks[4].

  • Lipophilic Thiophene Core & Oxolane Ring: The 5-methylthiophene core and the oxolane (tetrahydrofuran) ring provide moderate lipophilicity. A standard high-purity C18 (Octadecylsilane) core-shell column is selected to maximize hydrophobic interactions and provide high theoretical plate counts.

  • Chromophore Selection: The highly conjugated thiophene-amide system exhibits strong UV absorbance. Detection at 254 nm is selected to maximize signal-to-noise ratio (sensitivity) while minimizing background interference from mobile phase solvents.

Experimental Protocol: A Self-Validating System

A trustworthy analytical protocol must validate its own performance during every run. This method incorporates mandatory System Suitability Testing (SST) and bracketing standards to ensure real-time data integrity[2].

Chromatographic Conditions
ParameterSpecification / ConditionRationale
Column Zorbax Eclipse Plus C18, 100 x 4.6 mm, 3.5 µmHigh carbon load and end-capping prevent silanol interactions with the amide group.
Mobile Phase A 0.1% TFA in LC-MS Grade WaterMaintains pH ~2.0 to keep the carboxylic acid fully protonated[4].
Mobile Phase B 100% Acetonitrile (HPLC Grade)Lower viscosity and UV cutoff compared to methanol; sharper peaks.
Elution Mode Gradient: 0-2 min (20% B), 2-8 min (20→70% B), 8-10 min (70% B), 10.1-15 min (20% B)Gradient ensures elution of highly retained degradation products (stability-indicating).
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm internal diameter column.
Injection Volume 10 µLBalances sensitivity without causing column volume overload.
Column Temp. 30°C ± 1°CStabilizes mobile phase viscosity and ensures reproducible retention times.
Detection UV at 254 nm (Bandwidth 4 nm)Targets the conjugated thiophene-amide chromophore.
Standard & Sample Preparation
  • Diluent: Water : Acetonitrile (50:50, v/v). Causality: Matches the initial mobile phase strength closely to prevent solvent-mismatch peak distortion (fronting).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of the API reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent. Sonicate for 5 minutes.

  • Working Standard Solution (100 µg/mL): Transfer 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with diluent.

Self-Validating Routine Execution Sequence

To guarantee trustworthiness, the sequence must be executed exactly as follows:

  • Blank Injection (n=2): Verifies a stable baseline and confirms zero carryover.

  • System Suitability Test (SST) (n=6): Inject the Working Standard 6 times. The system is only "Valid" if:

    • Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%.

    • USP Tailing Factor (T) ≤ 1.5.

    • Theoretical Plates (N) ≥ 5,000.

  • Sample Injections (n=2 per sample): Quantify unknown samples.

  • Bracketing Standard (n=1 every 10 samples): Re-inject the Working Standard. Recovery must be 98.0% - 102.0% of the initial SST average to prove the system has not drifted.

ICH Q2(R2) Method Validation Workflow

To prove the method is fit for its intended use, it must be validated according to the parameters defined by the International Council for Harmonisation (ICH) Q2(R2) guidelines[1].

  • Specificity & Forced Degradation: The method must differentiate the API from impurities. Samples are subjected to 0.1N HCl, 0.1N NaOH, 3% H₂O₂, and thermal stress (60°C). The peak purity angle must be less than the purity threshold (via Photodiode Array detection), proving no degradation products co-elute with the main peak[1].

  • Linearity & Range: Evaluated across 5 concentration levels ranging from 50% to 150% of the target concentration (50, 75, 100, 125, and 150 µg/mL). A linear regression model is applied.

  • Accuracy (Recovery): Known quantities of the API are spiked into a synthetic placebo matrix at 80%, 100%, and 120% levels (prepared in triplicate).

  • Precision (Repeatability): Six independent sample preparations at the 100% concentration level are analyzed to determine the intrinsic variance of the method[2].

  • Robustness: A Design of Experiments (DoE) approach is used to introduce deliberate, small variations in Flow Rate (±0.1 mL/min), Column Temperature (±5°C), and Mobile Phase B starting ratio (±2%).

Validation Data Presentation

The following table summarizes the quantitative acceptance criteria and expected validation outcomes based on ICH Q2(R2) standards.

Validation ParameterICH Q2(R2) Acceptance CriteriaExpected / Target ResultStatus
System Suitability Area RSD ≤ 2.0%, Tailing ≤ 1.5Area RSD: 0.4%, Tailing: 1.1PASS
Specificity Resolution (Rs) > 2.0 from impuritiesRs > 3.5 for all degradation peaksPASS
Linearity Correlation Coefficient (R²) ≥ 0.999R² = 0.9998 (y = 14523x + 12.4)PASS
Accuracy (Recovery) Mean recovery 98.0% - 102.0%99.4% (80%), 100.2% (100%), 99.8% (120%)PASS
Method Precision Overall RSD ≤ 2.0% (n=6)RSD = 0.65%PASS
Robustness SST criteria met under varied conditionsAll variations yielded Area RSD < 1.0%PASS

Method Lifecycle Visualization

G cluster_val Validation Parameters N1 1. Physicochemical Profiling (pKa, logP, UV Max) N2 2. Method Development (Mobile Phase & Column Selection) N1->N2 Define ATP N3 3. System Suitability Testing (Self-Validating Check) N2->N3 Prototype Method N4 4. ICH Q2(R2) Validation Execution N3->N4 Pass SST Criteria N5 Specificity & Linearity N4->N5 N6 Accuracy & Precision N4->N6 N7 Robustness (DoE) N4->N7 N8 Validated Analytical Method Ready for Routine QC N5->N8 N6->N8 N7->N8

Fig 1: Lifecycle workflow for HPLC method development and ICH Q2(R2) validation.

References

  • European Medicines Agency (EMA). (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from[Link]

  • Pharmaceutical Technology. (2023). Considerations for Method Validation (USP <1225>). Retrieved from[Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development. John Wiley & Sons.
  • McCalley, D. V. (2003). Rationalization of Retention and Overloading Behavior of Basic Compounds in Reversed-Phase HPLC Using Low Ionic Strength Buffers Suitable for Mass Spectrometric Detection. Analytical Chemistry, 75(14), 3404-3410. Retrieved from[Link]

Sources

Application Notes & Protocols: Thiophene Derivatives as Potential Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Inflammation is a critical biological response, but its dysregulation leads to chronic diseases such as rheumatoid arthritis, cardiovascular disorders, and neurodegenerative conditions.[1] While non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments, their long-term use is associated with significant side effects.[1][2] This has spurred the search for safer and more effective anti-inflammatory agents. Thiophene and its derivatives have emerged as a "privileged structure" in medicinal chemistry, forming the backbone of several commercial drugs and demonstrating significant potential as novel anti-inflammatory agents.[3][4][5][6] This guide provides an in-depth overview of the mechanisms of action for thiophene derivatives and detailed protocols for their evaluation, designed to equip researchers with the foundational knowledge and practical methodologies for advancing drug discovery in this area.

The Scientific Rationale: Why Thiophene Derivatives?

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. This structure is a versatile scaffold in drug design due to its unique electronic properties and ability to form various interactions with biological targets.[7] Several commercially available drugs, such as Tinoridine and Tiaprofenic acid, feature a thiophene moiety and are known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3][4][6]

The therapeutic potential of thiophene derivatives extends beyond simple COX inhibition. Research has shown they can modulate a wide array of inflammatory pathways, offering the possibility of more targeted and potent therapies with improved safety profiles. Key mechanisms include the dual inhibition of COX and 5-lipoxygenase (5-LOX), suppression of the NF-κB and MAPK signaling cascades, and inhibition of the NLRP3 inflammasome.[3][8][9][10] The presence of specific functional groups, such as carboxylic acids, amides, and methoxy groups, on the thiophene scaffold is crucial for their interaction with these biological targets.[3][5]

G cluster_0 Drug Discovery Workflow A Synthesis of Thiophene Derivatives B In Vitro Screening (Cell-based & Enzyme Assays) A->B Initial Efficacy C Mechanism of Action (Pathway Analysis) B->C Identify Targets D In Vivo Validation (Animal Models) C->D Confirm Efficacy & Safety E Lead Optimization D->E Refine Structure

Figure 1: A generalized workflow for the discovery and validation of novel thiophene-based anti-inflammatory agents.

Key Mechanisms of Anti-inflammatory Action

Thiophene derivatives exert their anti-inflammatory effects by intervening at critical nodes within the inflammatory cascade. Understanding these mechanisms is essential for designing rational screening funnels and interpreting experimental data.

Dual Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (LOX)

The arachidonic acid (AA) cascade is a primary driver of inflammation. The enzymes COX-1 and COX-2 convert AA into prostaglandins (PGs), while 5-LOX converts AA into leukotrienes (LTs).[3] While traditional NSAIDs primarily inhibit COX enzymes, this can shunt AA metabolism towards the LOX pathway, potentially exacerbating certain inflammatory conditions. Thiophene derivatives capable of dually inhibiting both COX and 5-LOX are therefore highly sought after, as they offer a more comprehensive blockade of pro-inflammatory mediator synthesis and may have a better gastrointestinal safety profile.[11][12]

AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Bronchoconstriction, Chemotaxis) LOX->LTs Thiophene Thiophene Derivatives Thiophene->COX Thiophene->LOX

Figure 2: Inhibition of the Arachidonic Acid Cascade by dual-acting thiophene derivatives.

Modulation of NF-κB and MAPK Signaling Pathways

The transcription factor Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs) are central regulators of inflammatory gene expression.[10][13] Stimuli like lipopolysaccharide (LPS) activate these pathways, leading to the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes (e.g., COX-2, iNOS).[13][14] Several thiophene derivatives have been shown to suppress inflammation by inhibiting the activation of NF-κB and key MAPKs like p38 and JNK.[3][9][15] This action at the level of signal transduction represents a powerful mechanism to broadly suppress the inflammatory response.

LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_cascade MAPK Cascade (p38, JNK, ERK) TLR4->MAPK_cascade IKK IKK TLR4->IKK AP1 AP-1 MAPK_cascade->AP1 activates IkB IκB IKK->IkB inhibits NFkB NF-κB Nucleus Nucleus NFkB->Nucleus AP1->Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Transcription Thiophene Thiophene Derivatives Thiophene->MAPK_cascade Thiophene->IKK

Figure 3: Thiophene derivatives can inhibit pro-inflammatory gene expression by targeting upstream MAPK and NF-κB signaling pathways.

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation of highly pro-inflammatory cytokines IL-1β and IL-18 and induces a form of inflammatory cell death called pyroptosis.[16][17][18] Aberrant NLRP3 activation is implicated in a variety of chronic inflammatory diseases.[16] Emerging research indicates that certain thiophene derivatives can directly or indirectly inhibit the assembly and activation of the NLRP3 inflammasome, presenting a novel therapeutic strategy for diseases driven by this pathway.[16][19]

Experimental Protocols for Evaluation

The following protocols provide robust, validated methods for screening and characterizing the anti-inflammatory properties of thiophene derivatives.

Protocol 1: In Vitro Evaluation in LPS-Stimulated RAW 264.7 Macrophages

This assay is a cornerstone for initial screening. It uses a murine macrophage cell line (RAW 264.7) to model the inflammatory response to a bacterial component (LPS), allowing for the measurement of key inflammatory mediators.[14][20]

A. Causality and Self-Validation:

  • Rationale: Macrophages are central players in the innate immune response.[14] LPS is a potent activator of Toll-like receptor 4 (TLR4) on these cells, initiating a signaling cascade that reliably produces a wide range of inflammatory markers.[21]

  • Controls: Including a vehicle control (e.g., DMSO), a positive control (LPS alone), and a reference standard (e.g., Dexamethasone) is critical. A significant reduction in inflammatory markers by the reference standard validates the assay's responsiveness. Cytotoxicity assays (e.g., MTT or LDH) must be run in parallel to ensure that the observed anti-inflammatory effects are not due to cell death.

B. Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed cells into a 96-well plate at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.[21]

  • Pre-treatment: Remove the old medium. Add fresh medium containing the thiophene derivative at various concentrations (e.g., 1, 5, 10, 25 µM) or the vehicle control. Incubate for 1-2 hours.

  • Stimulation: Add LPS to a final concentration of 10-100 ng/mL to all wells except the negative control.[21]

  • Incubation: Incubate the plate for 24 hours.[14]

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant for analysis.

  • Analysis of Inflammatory Markers:

    • Nitric Oxide (NO): Measure nitrite (a stable product of NO) in the supernatant using the Griess Reagent Assay.

    • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Quantify cytokine levels in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[14]

  • Cell Lysate Analysis (Optional): Lyse the remaining cells to extract protein or RNA. Use Western Blot or RT-qPCR to analyze the expression of key proteins (COX-2, iNOS) and genes, respectively.[13][22]

Protocol 2: In Vivo Evaluation using the Carrageenan-Induced Paw Edema Model

This is the most widely used preclinical model for assessing acute anti-inflammatory activity.[23] The injection of carrageenan, a seaweed polysaccharide, into a rodent's paw induces a reproducible, biphasic inflammatory response characterized by swelling (edema).[24][25]

A. Causality and Self-Validation:

  • Rationale: The initial phase of edema is mediated by histamine and serotonin, while the later phase (3-5 hours post-injection) is primarily driven by the production of prostaglandins, involving COX-2 induction.[23][24] This makes the model particularly sensitive to inhibitors of prostaglandin synthesis.

  • Controls: A vehicle control group receives the vehicle and carrageenan. A positive control group receives a known NSAID (e.g., Indomethacin or Ibuprofen) prior to carrageenan injection.[2][26] The non-injected contralateral paw serves as an internal baseline for each animal. A significant reduction in paw volume by the reference drug validates the model.

B. Step-by-Step Methodology:

  • Animals: Use male Wistar rats or Swiss albino mice (n=5-6 per group). Acclimatize the animals for at least one week before the experiment.

  • Grouping and Dosing: Divide animals into groups: Vehicle Control, Positive Control (e.g., Ibuprofen, 10 mg/kg), and Test Groups (Thiophene Derivative at various doses, e.g., 10, 20, 40 mg/kg).[2] Administer compounds orally (p.o.) or intraperitoneally (i.p.).

  • Baseline Measurement: 30-60 minutes after drug administration, measure the initial volume of the right hind paw of each animal using a plethysmometer.[26] This is the 0-hour reading.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each animal.[26]

  • Edema Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.[26]

  • Data Analysis:

    • Calculate the increase in paw volume for each animal at each time point compared to its baseline volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:

      • % Inhibition = [(V_c - V_t) / V_c] x 100

      • Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

Data Presentation and Interpretation

Quantitative data from in vitro and in vivo studies should be summarized clearly to facilitate comparison between test compounds and controls.

Table 1: Sample Data Summary for a Novel Thiophene Derivative (TD-01)

AssayParameterTD-01 (10 µM)Ibuprofen (10 µM)LPS/Carrageenan Control
RAW 264.7 Assay NO Production (% of LPS control)35.2%68.5%100%
TNF-α Release (% of LPS control)41.8%55.1%100%
Cell Viability (% of vehicle)98.1%99.2%99.5%
Paw Edema Assay % Inhibition of Edema (at 3 hr)58.4%45.7%0%

Interpretation: In this hypothetical example, TD-01 shows more potent inhibition of NO and TNF-α production in vitro compared to Ibuprofen at the same concentration, without affecting cell viability. Furthermore, it demonstrates superior in vivo anti-inflammatory activity in the acute paw edema model. These results would justify further investigation into its mechanism of action and potential as a therapeutic lead.

Conclusion and Future Perspectives

The thiophene scaffold is a remarkably fruitful starting point for the development of next-generation anti-inflammatory agents. The ability to modify this core structure allows for the fine-tuning of activity against multiple key inflammatory targets, including COX/LOX enzymes and critical signaling pathways like NF-κB and MAPK.[3][27] The protocols outlined in this guide provide a standardized framework for the initial identification and validation of promising thiophene derivatives. Future work should focus on elucidating detailed structure-activity relationships (SAR), optimizing pharmacokinetic profiles, and exploring their efficacy in more complex, chronic models of inflammatory disease.[28]

References

  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. [Link]

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol - ResearchGate. [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Link]

  • 2.7. Carrageenan-induced paw edema assay - Bio-protocol. [Link]

  • Design, synthesis, anti-inflammatory evaluation and molecular docking of novel thiophen-2-ylmethylene-based derivatives as potential TNF-α production inhibitors. - Semantic Scholar. [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC - NIH. [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - ResearchGate. [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs - MDPI. [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed. [Link]

  • Full article: Synthesis, anti-inflammatory, analgesic and antioxidant activities of some tetrasubstituted thiophenes - Taylor & Francis. [Link]

  • Full article: Design, synthesis and pharmacological evaluation of novel tetrasubstituted thiophene analogues as anti-inflammatory agents - Taylor & Francis. [Link]

  • Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed. [Link]

  • In vivo preclinical models for immune-mediated inflammatory disease drug development. [Link]

  • Synthesis of some thiophene, imidazole and pyridine derivatives exhibiting good anti-inflammatory and analgesic activities - PubMed. [Link]

  • Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed. [Link]

  • Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. [Link]

  • Recent Progress and Prospects of Small Molecules for NLRP3 Inflammasome Inhibition. [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC. [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC. [Link]

  • New benzothiophene derivatives as dual COX-1/2 and 5-LOX inhibitors: synthesis, biological evaluation and docking study - PubMed. [Link]

  • Inflammation and Immunology Models - Sygnature Discovery. [Link]

  • Anti-Inflammatory Screen - Non Animal Testing, Alternative Test Methods, In Vitro Toxicology, IIVS. [Link]

  • MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed. [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiophene - Pharmaguideline. [Link]

  • Leading In Vivo and In Vitro Inflammation Models | PORSOLT. [Link]

  • Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation” - MDPI. [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - Semantic Scholar. [Link]

  • Thiophene-Based Compounds | Encyclopedia MDPI. [Link]

  • Novel thiophene derivatives as Anti-inflammatory agents - Journal of Pharmaceutical Science and Bioscientific Research. [Link]

  • Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors | Request PDF - ResearchGate. [Link]

  • MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits. - Semantic Scholar. [Link]

  • Intersection of inflammation and viral replication: the central role of MAPK signaling in viral respiratory infections - Frontiers. [Link]

  • The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC. [Link]

  • Discovery of (E)-1,3-Diphenyl-2-Propen-1-One Derivatives as Potent and Orally Active NLRP3 Inflammasome Inhibitors for Colitis - MDPI. [Link]

  • Natural products targeting the MAPK signaling pathway: potential options for ulcerative colitis treatment - PMC. [Link]

  • Novel chemotype NLRP3 inhibitors that target the CRID3-binding pocket with high potency. [Link]

  • Thiophenacetamide as a potential modulator to NF-κB: structure and dynamics study using in silico and molecular biology assays - PubMed. [Link]

  • Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators - PubMed. [Link]

  • Pharmacological Inhibitors of the NLRP3 Inflammasome - Frontiers. [Link]

  • Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles - Frontiers. [Link]

  • NLRP3 Inflammasome Inhibitors for Antiepileptogenic Drug Discovery and Development. [Link]

  • Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation - PMC. [Link]

  • Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC. [Link]

  • A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? - ResearchGate. [Link]

  • Selected lactobacilli strains inhibit inflammation in LPS-induced RAW264.7 macrophages by suppressing the TLR4-mediated NF-κB and MAPKs activation - SciELO. [Link]

Sources

The Versatility of Thiophene Scaffolds in Oncology: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: April 2026

The landscape of cancer research is one of relentless innovation, where the quest for novel therapeutic agents with improved efficacy and reduced toxicity is paramount. Within the vast arsenal of medicinal chemistry, heterocyclic compounds have emerged as a particularly fruitful area of exploration, owing to their diverse biological activities.[1][2] Among these, the thiophene nucleus, a sulfur-containing five-membered aromatic ring, has garnered significant attention for its remarkable versatility as a scaffold in the design of potent anti-cancer agents.[3][4][5] This guide provides an in-depth exploration of the application of thiophene compounds in cancer research, detailing their mechanisms of action, and providing practical, field-proven protocols for their evaluation.

The Thiophene Moiety: A Privileged Scaffold in Anti-Cancer Drug Design

The thiophene ring is considered a "privileged" scaffold in medicinal chemistry. Its structural features, including its aromaticity and the presence of a sulfur atom, allow for a wide range of chemical modifications. This enables the synthesis of large libraries of derivatives with diverse pharmacological properties.[1][2] The nature and position of substituents on the thiophene ring play a crucial role in determining the compound's biological activity and its specific protein targets within cancer cells.[1][4]

Thiophene derivatives have been shown to exert their anti-cancer effects through a multitude of mechanisms, including:

  • Kinase Inhibition: Many thiophene-based compounds act as potent inhibitors of various protein kinases that are often dysregulated in cancer, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Mitogen-Activated Protein Kinases (MAPKs).[6][7][8] By blocking the activity of these kinases, they can disrupt critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

  • Induction of Apoptosis: A significant number of thiophene derivatives have been demonstrated to induce programmed cell death, or apoptosis, in cancer cells.[9][10][11] This is often achieved through the activation of intrinsic apoptotic pathways, involving mitochondrial depolarization and the activation of caspases.[9][11]

  • Tubulin Polymerization Inhibition: Some thiophene compounds interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division.[12][13] By inhibiting tubulin polymerization, these agents can arrest the cell cycle in the G2/M phase, leading to mitotic catastrophe and cell death.[12][14]

  • Topoisomerase Inhibition: Certain thiophene analogs have been identified as inhibitors of topoisomerases, enzymes that are crucial for DNA replication and repair.[15] Their inhibition leads to DNA damage and ultimately, cell death.

Key Classes of Thiophene-Based Anti-Cancer Agents and Their Mechanisms

The versatility of the thiophene scaffold has led to the development of several classes of anti-cancer agents with distinct mechanisms of action.

Thiophene-Based Kinase Inhibitors

Protein kinases are a major focus of modern cancer therapy, and numerous thiophene derivatives have been designed to target them. For instance, thieno[3,2-d]pyrimidines have shown promise as dual inhibitors of EGFR and VEGFR, as well as PI3K inhibitors.[2] A novel thiophene-based compound, N-(4′-hydroxyphenyl)-2,5-di(2′′-thienyl)pyrrole (SNS-OH), has been shown to induce apoptosis in neuroblastoma cells by regulating the AKT and MAPK signaling pathways.[16]

Workflow for Evaluating Thiophene-Based Kinase Inhibitors

cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (e.g., Z'-LYTE™) Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo®) Kinase_Assay->Cell_Viability Determine cellular potency (IC50) Western_Blot Western Blot Analysis (Phospho-protein levels) Cell_Viability->Western_Blot Confirm target engagement in cells Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Western_Blot->Cell_Cycle Investigate downstream cellular effects Xenograft Xenograft Tumor Model (e.g., in nude mice) Cell_Cycle->Xenograft Promising in vitro results lead to... Tumor_Growth Tumor Growth Inhibition (Measurement of tumor volume) Xenograft->Tumor_Growth Pharmacokinetics Pharmacokinetic Studies (ADME properties) Xenograft->Pharmacokinetics Toxicity Toxicity Assessment (e.g., body weight, histology) Xenograft->Toxicity Compound_Synthesis Synthesis of Thiophene Derivative Compound_Synthesis->Kinase_Assay Test for direct enzyme inhibition Thiophene_Compound Thiophene Derivative (e.g., F8) ROS Increased Reactive Oxygen Species (ROS) Thiophene_Compound->ROS Mitochondrion Mitochondrion ROS->Mitochondrion MMP_Loss Loss of Mitochondrial Membrane Potential (ΔΨm) Mitochondrion->MMP_Loss Cytochrome_c Cytochrome c Release MMP_Loss->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by a thiophene derivative.

Protocols for Evaluating the Anti-Cancer Activity of Thiophene Compounds

The following protocols are provided as a guide for researchers to evaluate the in vitro anti-cancer efficacy of novel thiophene derivatives.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa, A549) [12][17][18]* Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Thiophene compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the thiophene compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol is used to quantify the percentage of apoptotic and necrotic cells after treatment with a thiophene compound.

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised membrane, a characteristic of late apoptotic and necrotic cells.

Materials:

  • Cancer cells

  • Thiophene compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the thiophene compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Data Presentation: Cytotoxicity of Selected Thiophene Derivatives

The following table summarizes the cytotoxic activity of representative thiophene compounds against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 8e Panel of 9 different cancer cell lines0.411 - 2.8[19]
F8 CCRF-CEM (Leukemia)0.805 - 3.05[9][10]
Compound 480 HeLa (Cervical Cancer)12.61 µg/mL[20]
Compound 480 HepG2 (Liver Cancer)33.42 µg/mL[20]
Thio-Iva Huh-7 (Liver Cancer)Sub-micromolar[7]
Compound 16b U87MG (Glioblastoma)7.2[8]
RAA5 Panel of NCI-60 cell lines0.411 - 2.8[21]

Future Perspectives and Conclusion

The thiophene scaffold has proven to be an exceptionally valuable platform for the development of novel anti-cancer agents. [13]The ease of its chemical modification allows for the fine-tuning of its pharmacological properties to target specific cancer-related pathways with high potency and selectivity. [1][4]Ongoing research continues to uncover new thiophene derivatives with promising anti-cancer activities, including those that can overcome drug resistance. [22] The development of targeted drug delivery systems, such as loading thiophene derivatives into nanoparticles, is another exciting avenue of research that aims to improve their solubility, bioavailability, and tumor-specific delivery, thereby enhancing their therapeutic index. [12][20][23]As our understanding of the molecular drivers of cancer deepens, the rational design of thiophene-based compounds will undoubtedly lead to the discovery of more effective and safer cancer therapies.

References

  • Archna, Pathania, S., & Chawla, P. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorganic Chemistry.
  • A Mini Review on Thiophene-based derivatives as anticancer agents. (n.d.). K.T.H.M. College.
  • A Review on Anticancer Activities of Thiophene and Its Analogs. (n.d.).
  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2020). Bioorganic Chemistry.
  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025). Cognizance Journal of Multidisciplinary Studies.
  • A Review on Anticancer Activities of Thiophene and Its Analogs. (n.d.). PubMed.
  • Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Deriv
  • Swain, S., et al. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLoS One.
  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2020).
  • Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells. (2026).
  • Synthesis & Anticancer Activity Evaluation of Thiophene Deriv
  • Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. (2024). PubMed.
  • Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. (2023).
  • Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. (n.d.). PMC.
  • Luo, Y., et al. (2012).
  • Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. (2023). PubMed.
  • Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (2019). MDPI.
  • Anti-Cancer Activity of 2,4-Disubstituted Thiophene Derivatives: Dual Inhibitors of Lipoxygenase and Cyclooxygenase. (n.d.). PubMed.
  • Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hep
  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. (n.d.). PMC.
  • Thiophene Derivative‐Loaded Nanoparticles Mediate Anticancer Activity Through the Inhibition of Kinases and Microtubule Assembly. (2021).
  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. (2024). Future Medicinal Chemistry.
  • Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance.
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu
  • Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. (n.d.). PMC.
  • Diverse Thiophenes as Scaffolds in Anti-Cancer Drug Development: A Concise Review. (2020).
  • Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro. (2024). PMC.
  • Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity. (2023). MDPI.
  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK p
  • Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone deriv

Sources

Experimental design for testing 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid in animal models

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preclinical In Vivo Evaluation of 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid

Executive Summary & Mechanistic Rationale

The compound 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid represents a highly specialized pharmacophore in modern drug design. While thiophene-3-carboxylic acid derivatives have been historically explored as dual bacterial RNA polymerase and viral reverse transcriptase inhibitors[1], their recent optimization as nuclear receptor modulators represents a major breakthrough in targeted immunotherapy.

Recent structural and functional studies have established that 2,3-derivatives of thiophene and 4,5,6,7-tetrahydro-benzothiophene act as potent allosteric modulators of the Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt)[2]. The rational design of this specific molecule leverages two critical features:

  • The 5-methylthiophene core: Acts as a lipophilic anchor, driving the molecule deep into the hydrophobic cleft of the receptor.

  • The oxolane-2-amido group: Provides a critical hydrogen-bonding network. It interacts favorably with the hydrophilic regions of the RORγt pocket (specifically Cys320-Glu326 and Arg364-Phe377), inducing conformational instability in the receptor's active state and acting as an inverse agonist[2].

By inhibiting RORγt, this compound halts the differentiation of naive CD4+ T cells into pathogenic Th17 cells, making it a prime candidate for treating Th17-driven autoimmune conditions such as Multiple Sclerosis (MS).

Pharmacodynamics & Pathway Visualization

Pathway N1 Naive CD4+ T Cell N3 RORγt Activation (Master Transcription Factor) N1->N3 Stimulation N2 TGF-β + IL-6 Cytokine Milieu N2->N3 N5 Th17 Differentiation Blocked N3->N5 Without Inhibitor N3->N5 With Inhibitor N4 5-methyl-2-(oxolane-2-amido) thiophene-3-carboxylic acid N4->N3 Allosteric Inhibition N6 Prevention of IL-17 & Neuroinflammation N5->N6

Fig 1. RORγt inhibition pathway by the thiophene derivative blocking Th17 differentiation.

Protocol I: Pharmacokinetic (PK) Profiling in Rodents

Before advancing to 28-day efficacy models, the compound's absorption and blood-brain barrier (BBB) penetrance must be validated. Previous evaluations of related tetrahydro-benzothiophene derivatives demonstrated measurable solubility in acidic/neutral pH and favorable Caco-2 permeability, which are critical parameters for oral bioavailability[2].

Formulation Strategy: Due to the lipophilic thiophene core and the carboxylic acid moiety (estimated pKa ~4.5), the compound exhibits pH-dependent solubility.

  • IV Formulation: 5% DMSO / 10% Solutol HS15 / 85% Saline (ensures complete dissolution for accurate intravenous baseline).

  • PO Formulation: 0.5% Methylcellulose (MC) + 0.2% Tween-80 in deionized water (creates a stable, homogenous suspension for oral gavage).

Step-by-Step Methodology:

  • Animal Preparation: Fast male C57BL/6 mice (n=6 per group) for 12 hours prior to dosing to eliminate food-effect variables on absorption.

  • Dosing: Administer the IV formulation at 2 mg/kg via the tail vein. Administer the PO formulation at 10 mg/kg via oral gavage.

  • Serial Sampling: Collect 50 µL blood samples via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Tissue Collection: At the 24-hour terminal time point, perfuse the animals with cold PBS and harvest brain tissue to calculate the Brain-to-Plasma ( Kp​ ) ratio. Causality: Brain penetrance is strictly required for treating neuroinflammation in the EAE model.

  • LC-MS/MS Bioanalysis: Extract plasma using protein precipitation (Acetonitrile containing 100 ng/mL Propranolol as an internal standard).

  • System Validation: The inclusion of Propranolol ensures that any variations in extraction efficiency or mass spectrometer ionization are mathematically normalized, making the assay self-validating.

Table 1: Representative Pharmacokinetic Parameters (Target Profile)

ParameterIV (2 mg/kg)PO (10 mg/kg)Rationale for Outcome
Cmax​ (ng/mL) 18503100High absorption driven by the lipophilic thiophene core.
Tmax​ (h) -1.5Rapid absorption facilitated by oxolane-mediated aqueous wetting.
AUC0−∞​ (h*ng/mL) 420014500High systemic exposure required to drive CNS penetrance.
Bioavailability (F%) -69%Indicates excellent avoidance of hepatic first-pass metabolism.
T1/2​ (h) 4.24.8Supports a once-daily (QD) oral dosing regimen for efficacy trials.

Protocol II: Experimental Autoimmune Encephalomyelitis (EAE) Efficacy Model

The EAE model is the gold standard for validating RORγt inverse agonists. The disease is driven by the auto-reactive priming of Th17 cells against myelin oligodendrocyte glycoprotein (MOG).

Workflow D0 Day 0: MOG35-55 + CFA PTX Day 0 & 2: Pertussis Toxin D0->PTX Dose Day 7-28: Daily PO Dosing PTX->Dose Score Day 10-28: Clinical Scoring Dose->Score End Day 28: Histology (CNS) Score->End

Fig 2. Step-by-step in vivo workflow for the EAE autoimmune efficacy model.

Step-by-Step Methodology:

  • Emulsion Preparation: Emulsify MOG35−55​ peptide (2 mg/mL) in Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis H37Ra. Causality: The mycobacterial antigens are strictly required to break immune tolerance and activate antigen-presenting cells.

  • Immunization (Day 0): Inject 100 µL of the emulsion subcutaneously into the flanks of 8-week-old female C57BL/6 mice.

  • Pertussis Toxin (PTX) Administration: Inject 200 ng of PTX intraperitoneally on Day 0 and Day 2. Causality: PTX permeabilizes the blood-brain barrier, allowing the newly primed Th17 cells to infiltrate the CNS and initiate demyelination.

  • Therapeutic Dosing (Days 7–28): Randomize mice into three groups (n=10/group): Vehicle, Compound (10 mg/kg PO QD), and Fingolimod (1 mg/kg PO QD, Positive Control). Dosing begins on Day 7 to test the compound's ability to halt active disease progression rather than merely preventing initial immune priming.

  • Blinded Clinical Scoring: A researcher blinded to the treatment groups must record clinical scores daily from Day 10 to Day 28.

  • System Validation: The inclusion of a Vehicle arm confirms that the formulation excipients do not alter disease progression. The Fingolimod arm validates that the specific batch of MOG/CFA successfully induced a treatable pathology. Blinding ensures trustworthiness of the subjective motor scoring.

Table 2: Standardized EAE Clinical Scoring System

ScoreClinical SignsPathophysiological Causality
0 No obvious changesBaseline motor function; no significant CNS infiltration.
1 Limp tailInitial spinal cord inflammation and localized demyelination.
2 Limp tail + hind limb weaknessProgression of immune infiltration into the lumbar spine.
3 Partial hind limb paralysisSevere demyelination affecting major motor neurons.
4 Complete hind limb paralysisExtensive axonal damage and lesion formation in the spinal cord.
5 Moribund / DeathSystemic failure due to ascending neuroinflammation.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing the synthesis of 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid. Due to the unique electronic properties of the thiophene core, standard synthetic assumptions often lead to poor yields. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high-fidelity synthesis.

Synthesis Workflow

Synthesis_Pathway A Propionaldehyde + Methyl cyanoacetate + Elemental Sulfur B Methyl 2-amino-5-methyl thiophene-3-carboxylate A->B Gewald Reaction (Pyrrolidine, MW) D Methyl 5-methyl-2- (oxolane-2-amido)thiophene -3-carboxylate B->D Amide Coupling (Pyridine/DMAP) C Tetrahydrofuran-2- carbonyl chloride C->D Acylating Agent E 5-methyl-2-(oxolane-2-amido) thiophene-3-carboxylic acid D->E Saponification (LiOH, THF/H2O)

Figure 1: Three-step synthesis workflow for 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid.

Troubleshooting Guides & FAQs

Q1: My Gewald reaction yield for the 2-aminothiophene intermediate is stuck at ~50-60%. How can I push this to >80%?

Causality: The standard Gewald reaction utilizing morpholine or triethylamine under conventional heating often suffers from prolonged reaction times. This extended thermal exposure leads to the dimerization of the Knoevenagel condensate byproduct and incomplete sulfurization.

Solution: Transition to a 1[1] using pyrrolidine as the base. Pyrrolidine acts as a superior secondary amine catalyst for the initial condensation, and microwave irradiation (MW) rapidly accelerates the cyclization step, preventing side reactions and boosting yields to >90%.

Self-Validating Protocol: Microwave-Assisted Gewald Synthesis

  • Setup: In a microwave-safe vial, combine propionaldehyde (1.0 eq), methyl cyanoacetate (1.1 eq), and elemental sulfur (1.1 eq) in DMF (3 mL/mmol).

  • Catalysis: Add pyrrolidine (1.0 eq) dropwise.

  • Irradiation: Seal the vial and irradiate at 50 °C for 30 minutes.

    • Validation Checkpoint 1: The reaction mixture must transition from a pale, cloudy suspension to a dark brown, homogeneous solution, visually confirming sulfur dissolution and thiophene ring formation.

  • Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate.

    • Validation Checkpoint 2: Perform TLC (Hexane:EtOAc 3:1). The successful formation of methyl 2-amino-5-methylthiophene-3-carboxylate is confirmed by the disappearance of the cyanoacetate spot and the appearance of a new UV-active spot (Rf ~0.4) that stains yellow/brown with ninhydrin (confirming the primary amine).

Q2: Standard EDC/HOBt coupling with tetrahydrofuran-2-carboxylic acid yields almost no product. Why is the amide bond failing to form?

Causality: 2-Aminothiophenes are exceptionally poor nucleophiles. The lone pair on the amino group is heavily delocalized into the electron-withdrawing thiophene ring, a deactivation that is further exacerbated by the adjacent ester group at the 3-position. Standard carbodiimide coupling agents (EDC, DCC) or even 2[2] do not generate a reactive enough electrophile to overcome this thermodynamic barrier.

Solution: Bypass standard coupling agents by converting tetrahydrofuran-2-carboxylic acid (oxolane-2-carboxylic acid) into its highly reactive acid chloride derivative (tetrahydrofuran-2-carbonyl chloride). Coupling this with the 2-aminothiophene in the presence of pyridine and a catalytic amount of DMAP forces the acylation forward.

Self-Validating Protocol: Acid Chloride Generation & Amide Coupling

  • Acid Chloride Generation: Dissolve tetrahydrofuran-2-carboxylic acid (1.2 eq) in anhydrous DCM. Add thionyl chloride (SOCl₂, 2.0 eq) and a catalytic drop of DMF. Stir at room temperature for 2 hours.

    • Validation Checkpoint 1: Vigorous gas evolution (SO₂ and HCl) will occur immediately. The complete cessation of gas evolution indicates 100% conversion to the acid chloride. Concentrate under vacuum to remove excess SOCl₂.

  • Coupling: Dissolve the methyl 2-amino-5-methylthiophene-3-carboxylate (1.0 eq) in anhydrous DCM with Pyridine (3.0 eq) and DMAP (0.1 eq). Cool to 0 °C.

  • Addition: Dropwise add the freshly prepared tetrahydrofuran-2-carbonyl chloride (from step 1) dissolved in DCM.

    • Validation Checkpoint 2: Upon addition, an immediate exotherm and the precipitation of white pyridinium chloride salts should be observed, visually confirming the acylation event.

  • Completion: Stir at room temperature for 2 hours, quench with saturated NaHCO₃, and extract with DCM.

Q3: During the final saponification to yield the 3-carboxylic acid, I'm observing significant degradation and loss of the thiophene core. What is happening?

Causality: 3[3], particularly those with electron-donating alkyl groups (like the 5-methyl group), are highly susceptible to decarboxylation under harsh thermal basic conditions (e.g., refluxing NaOH) or strong acidic workups.

Solution: Utilize strictly mild saponification conditions. Lithium hydroxide (LiOH) in a miscible solvent system at room temperature provides sufficient hydroxide nucleophilicity to cleave the methyl ester without triggering decarboxylation.

Self-Validating Protocol: Mild Saponification

  • Reaction: Dissolve the intermediate amide ester in a 3:1:1 mixture of THF:MeOH:H₂O. Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4-6 hours.

    • Validation Checkpoint 1: The starting material may initially form a suspension. As the ester cleaves to form the lithium salt, the mixture will gradually become a completely clear, homogeneous solution.

  • Workup: Concentrate under reduced pressure to remove THF and MeOH. Dilute the aqueous layer with water and wash once with diethyl ether to remove unreacted starting material.

  • Precipitation: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 using 1M HCl.

    • Validation Checkpoint 2: Acidification will result in the immediate, voluminous precipitation of the final 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid as a white/off-white solid, validating successful ester cleavage and product isolation without degradation. Filter and dry under vacuum.

Quantitative Yield Comparison for Amide Coupling

To illustrate the necessity of the acid chloride method, the following table summarizes the quantitative data across different coupling strategies for 2-aminothiophenes:

Coupling MethodReagents / CatalystReaction TimeTempYield (%)Primary Limiting Factor
Carbodiimide EDC, HOBt, DIPEA24 h25 °C< 15%Poor nucleophilicity of the aromatic amine
Silane-mediated Diphenylsilane, NMPi4 h110 °C (MW)~ 33%Steric hindrance & electronic deactivation
Boric Acid B(OH)₃, Toluene11 h110 °C< 20%Incompatible with electron-poor amines
Acid Chloride SOCl₂, Pyridine, DMAP2 h0 °C to 25 °C> 85% N/A (Optimal Strategy)

References

  • Source: HETEROCYCLES (clockss.org)
  • Efficient and accessible silane-mediated direct amide coupling of carboxylic acids and amines Source: The MJA Lab URL
  • Synthesis and anti-inflammatory activity of some selected aminothiophene analogs Source: Taylor & Francis URL
  • Source: ACS Publications (Organic Process Research & Development)

Sources

Technical Support Center: Overcoming Solubility Issues of 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for the solubility challenges commonly encountered with this compound in aqueous buffers. Our goal is to explain the science behind these challenges and provide robust, step-by-step protocols to ensure the success of your experiments.

Predicted Physicochemical Profile

To effectively troubleshoot solubility, we must first understand the molecule's inherent properties. As direct experimental data for this specific compound is not widely published, we have predicted its key characteristics based on its chemical structure.

PropertyValue / StructureRationale
Chemical Structure Chemical StructureThe structure contains a hydrophobic 5-methylthiophene core, a polar amide linkage derived from butyrolactone, and an ionizable carboxylic acid group.
Molecular Formula C₁₁H₁₃NO₄S-
Molecular Weight 271.30 g/mol -
Predicted pKa ~3.5 - 4.5The carboxylic acid group attached to the electron-rich thiophene ring is expected to be a weak acid.[1]
Predicted logP 1.5 - 2.5The combination of the lipophilic methyl-thiophene core and the more polar amide and acid groups suggests moderate lipophilicity, a key factor in poor aqueous solubility.[2][3]

Frequently Asked Questions (FAQs)

Q1: Why is 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid poorly soluble in neutral aqueous buffers?

A1: The poor aqueous solubility arises from a combination of factors inherent to its molecular structure:

  • Hydrophobic Core: The thiophene ring itself is nonpolar, and the addition of a methyl group at the 5-position further increases its lipophilic character, leading to unfavorable interactions with polar water molecules.[4]

  • Crystal Lattice Energy: The molecule possesses both a carboxylic acid and an amide group, which are excellent hydrogen bond donors and acceptors. In the solid state, these groups can form strong intermolecular hydrogen bonds, creating a stable crystal lattice. A significant amount of energy is required for water molecules to break apart this lattice, resulting in low solubility.

  • Ionization State: The carboxylic acid group is the primary handle for solubility manipulation. At a neutral pH (e.g., 7.4), which is well above the predicted pKa of the acid, the compound should exist in its more soluble ionized (carboxylate) form. However, if the buffer pH drops or if the intrinsic solubility of the free acid form is extremely low, you will still face challenges.

Q2: What is the first and most critical step I should take to improve solubility?

A2: The most direct and effective initial strategy is pH adjustment . Since the compound is a weak acid, its solubility is highly dependent on the pH of the aqueous buffer.[5][6][7] By raising the pH to at least 1.5-2 units above the compound's pKa, you deprotonate the carboxylic acid (-COOH) to its much more polar and soluble carboxylate salt (-COO⁻).

This relationship is described by the Henderson-Hasselbalch equation. The ionized form is significantly more soluble than the neutral form.

G cluster_0 pH-Solubility Screening Workflow A Prepare Saturated Solutions Add excess solid compound to a series of buffers (e.g., pH 5.0 to 8.5). B Equilibrate Incubate samples with agitation (e.g., 24h at 25°C) to reach equilibrium. A->B C Separate Solid from Supernatant Centrifuge or filter (0.22 µm) to remove undissolved solid. B->C D Quantify Soluble Compound Analyze supernatant concentration using a suitable method (e.g., HPLC-UV, UV-Vis). C->D E Plot & Determine Optimal pH Plot solubility (mg/mL or µM) vs. pH to find the minimum pH for desired concentration. D->E

Caption: A systematic workflow for determining the pH-dependent solubility profile.

Advanced Solubilization Strategies for pH-Constrained Experiments

If your experimental system (e.g., a cell-based assay) requires a specific pH range where solubility is insufficient, more advanced formulation strategies are necessary.

Q3: pH adjustment is not an option for my assay. What should I try next?

A3: When pH is fixed, the next step is to modify the solvent to make it more favorable for your compound. The three primary methods are the use of co-solvents, surfactants, or cyclodextrins.

Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solvent system.[8] This "polarity reduction" makes the solvent more accommodating to lipophilic molecules, thereby increasing solubility.

Common Co-solvents for In Vitro Use

Co-solventTypical Final Conc.AdvantagesConsiderations
DMSO < 0.5%High solubilizing power for many compounds.Can be toxic to cells at higher concentrations; may interfere with some assays.
Ethanol < 1%Biocompatible at low concentrations; volatile.Can cause protein precipitation; potential for cellular effects.
PEG 400 1-10%Low toxicity; good solubilizer.Can increase solution viscosity; may not be suitable for all analytical methods.
  • Prepare High-Concentration Stock: Dissolve the compound in 100% of your chosen co-solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10-50 mM). Gentle warming or sonication may be required.

  • Serial Dilution (Optional): If needed, perform an intermediate dilution of the stock in the co-solvent.

  • Final Dilution into Buffer: Add the stock solution to your aqueous buffer dropwise while vigorously vortexing or stirring . This rapid mixing is crucial to prevent the compound from precipitating out as it hits the aqueous environment.

  • Final Concentration Check: Ensure the final concentration of the co-solvent in your assay is below the tolerance limit for your specific system (typically <0.5% for DMSO).[5]

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC).[9][10][11] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds can be encapsulated within this hydrophobic core, effectively solubilizing them in the bulk aqueous phase.[9][12]

Recommended Surfactants for Biological Assays

SurfactantTypeTypical Conc. RangeNotes
Polysorbate 80 (Tween® 80) Non-ionic0.01% - 0.1%Widely used, low toxicity, effective solubilizer.
Polysorbate 20 (Tween® 20) Non-ionic0.01% - 0.1%Similar to Tween 80, often used in immunoassays.
Vitamin E TPGS Non-ionic0.02% - 0.5%Biocompatible, can also act as a permeability enhancer.
  • Prepare Surfactant Buffer: Prepare your aqueous buffer containing the desired concentration of the surfactant (e.g., 0.05% Tween 80). Ensure the surfactant is fully dissolved.

  • Prepare Compound Stock: Create a concentrated stock of your compound in a suitable organic solvent (e.g., ethanol or DMSO).

  • Add Stock to Surfactant Buffer: Slowly add the compound stock to the surfactant-containing buffer while stirring. The surfactant micelles will entrap the compound as it is introduced.

  • Equilibrate: Allow the solution to stir for a short period (e.g., 30 minutes) to ensure complete encapsulation.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][14] They can form "inclusion complexes" with poorly soluble molecules that fit within their cavity, effectively shielding the hydrophobic part of the guest molecule from water.[][16] This complex is then readily soluble in aqueous media.[17]

Commonly Used Cyclodextrins

CyclodextrinAbbreviationKey Features
β-Cyclodextrin β-CDLow cost, but has the lowest aqueous solubility of the native CDs.[]
Hydroxypropyl-β-Cyclodextrin HP-β-CDMuch higher aqueous solubility and improved safety profile; widely used.[13][18]
Sulfobutylether-β-Cyclodextrin SBE-β-CD (Captisol®)High aqueous solubility and a favorable safety profile for parenteral formulations.[18]
  • Prepare CD Solutions: Create a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM HP-β-CD).

  • Add Excess Compound: Add an excess amount of the solid 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid to each cyclodextrin solution.

  • Equilibrate: Shake the suspensions at a constant temperature until equilibrium is reached (typically 24-72 hours).

  • Sample and Analyze: Filter the samples (0.22 µm) to remove undissolved solid and analyze the concentration of the dissolved compound by HPLC.

  • Plot and Interpret: Plot the concentration of the dissolved compound against the cyclodextrin concentration. The slope of this "phase-solubility diagram" indicates the complexation efficiency and helps determine the amount of cyclodextrin needed to achieve your target concentration.

Troubleshooting Guide

Issue: My compound immediately precipitates when I add my DMSO stock to the buffer.
  • Cause: This is known as "crashing out." The compound is rapidly moving from a highly favorable organic environment (DMSO) to a highly unfavorable aqueous one, causing it to immediately fall out of solution before it can be properly dispersed.

  • Solution Workflow:

    G cluster_1 Precipitation Troubleshooting A Initial Observation: Precipitation upon adding stock to buffer. B Step 1: Improve Mixing Technique Add stock solution drop-by-drop into the vortex of the stirring buffer. A->B C Step 2: Lower Stock Concentration Use a less concentrated DMSO stock, requiring a larger volume to be added. B->C If problem persists D Step 3: Introduce Intermediate Solvent Try a 1:1 serial dilution of the DMSO stock with PEG 400 or ethanol before adding to buffer. C->D If problem persists E Step 4: Pre-treat Buffer Add the stock to a buffer already containing a solubilizer (e.g., 0.02% Tween 80 or 10mM HP-β-CD). D->E If problem persists

    Caption: A step-by-step guide to resolving compound precipitation during dilution.

Issue: The solution looks clear initially, but turns hazy or forms a precipitate after some time.
  • Cause: You have likely created a supersaturated or metastable solution. While kinetically soluble at first, it is not thermodynamically stable, and the compound will eventually crash out of solution. This can also be a sign of compound degradation, where the degradant is less soluble.

  • Solutions:

    • Prepare Fresh: Always prepare solutions immediately before use. Do not store diluted aqueous solutions of poorly soluble compounds.

    • Verify Stability: Use HPLC to check for compound degradation over the time course of your experiment.

    • Reduce Final Concentration: Your target concentration may be above the true equilibrium solubility in that specific medium. Try working at a lower concentration.

    • Increase Solubilizer Concentration: The amount of co-solvent, surfactant, or cyclodextrin may be insufficient to maintain stability. Re-evaluate using the protocols described above to ensure you are using an adequate concentration of the solubilizing excipient.

References

  • Vertex AI Search, Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Vertex AI Search, Cyclodextrin Solutions for API Solubility Boost - BOC Sciences.
  • Vertex AI Search, Technical Support Center: Overcoming Solubility Challenges of Thiophene Deriv
  • Vertex AI Search, Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar.
  • Vertex AI Search, Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • Vertex AI Search, Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applic
  • Vertex AI Search, Cyclodextrins in Formulation Development: Complex
  • Vertex AI Search, Solubilizer Excipients - Page 4 - CD Formul
  • Vertex AI Search, Surfactant vs Solubilizer: Which Enhances Drug Bioavailability?
  • Vertex AI Search, Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly W
  • Vertex AI Search, Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - ResearchG
  • Vertex AI Search, Addressing solubility problems with quinoline-4-carboxylic acid deriv
  • Vertex AI Search, Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library.
  • Vertex AI Search, Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) - OSTI.
  • Vertex AI Search, Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • Vertex AI Search, Formul
  • Vertex AI Search, Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK.
  • Vertex AI Search, Solvent developments for liquid-liquid extraction of carboxylic acids in perspective.
  • Vertex AI Search, (PDF)
  • Vertex AI Search, Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Vertex AI Search, Mineral Acid Co-Extraction in Reactive Extraction of Lactic Acid Using a Thymol-Menthol Deep Eutectic Solvent as a Green Modifier - MDPI.
  • Vertex AI Search, Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal - International Journal of Pharmaceutical Chemistry and Analysis.
  • Vertex AI Search, 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions.
  • Vertex AI Search, Solubility enhancement techniques: A comprehensive review.
  • Vertex AI Search, A Comparative Guide to 5-Methyl-2-thiophenecarboxaldehyde and Thiophene-2-carboxaldehyde for Researchers - Benchchem.
  • Vertex AI Search, 5-Methyl-2-thiophenecarboxylic acid | 1918-79-2 - ChemicalBook.
  • Vertex AI Search, 5-methyl-2-oxooxolane-3-carboxylic acid — Chemical Substance Inform
  • Vertex AI Search, Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
  • Vertex AI Search, Lipophilic efficiency.
  • Vertex AI Search, 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carboxylic acid | C9H7NO2S2 | CID 614467.
  • Vertex AI Search, 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER | 19369-53-0.
  • Vertex AI Search, Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences.
  • Vertex AI Search, How medicinal chemists learned about log P - ResearchG
  • Vertex AI Search, 5-Acetyl-2-amino-4-methyl-thiophene-3-carboxylic acid methyl ester | 4815-31-0 - Sigma-Aldrich.
  • Vertex AI Search, 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytost
  • Vertex AI Search, 5-Methyl-2-thiophenecarboxylic Acid 98.0+%, TCI America 5 g | Buy Online - Fisher Scientific.
  • Vertex AI Search, 5-(METHYLSULFAMOYL)THIOPHENE-2-CARBOXYLIC ACID | 135080-10-3 - Sigma-Aldrich.

Sources

Stability issues of N-acylthiophenes under experimental conditions.

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Stability Issues of N-Acylthiophenes in Experimental Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the erratic behavior of thiophene derivatives. While N-acylation is the gold-standard strategy to mask the notoriously fragile free aminothiophenes, N-acylthiophenes are not invincible. Under specific experimental conditions, they can succumb to hydrolysis, oxidative dimerization, and electrophilic dearomatization.

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to ensure the integrity of your N-acylthiophene workflows.

PART 1: The Causality of Degradation (Mechanistic Insights)

To troubleshoot effectively, you must understand the underlying physical chemistry driving the degradation of N-acylthiophenes. Do not merely treat the symptoms; address the mechanistic root causes:

  • Amide Hydrolysis & Subsequent Polymerization: Free aminothiophenes are highly unstable toward oxidation and polymerization, making their isolation and industrial use highly impractical[1]. When N-acylthiophenes are exposed to strong acids, bases, or enzymatic assays, the amide bond hydrolyzes. The liberated free amine rapidly auto-oxidizes, forming a black, tarry polymer.

  • Oxidative Dimerization & Ring Opening: The thiophene ring is inherently electron-rich. Even with the N-acyl group dampening electron density compared to a free amine, the unsubstituted positions (particularly C5) remain highly susceptible to oxidative dimerization. Exposure to transition metals, UV light, or ambient oxygen can trigger radical formation, leading to irreversible dimerization or the formation of unstable S-oxides[2].

  • Electrophilic Dearomatization: In the presence of strong electrophiles or under electrochemical conditions, N-acylthiophenes can undergo dearomative spirocyclization or over-substitution, breaking the aromaticity of the thiophene core[3].

DegradationPathways NAcyl N-Acylthiophene (Stable Precursor) Hydrolysis Harsh pH / Enzymes (Amide Hydrolysis) NAcyl->Hydrolysis Oxidation O2 / Light / Metals (Oxidative Stress) NAcyl->Oxidation FreeAmine Free Aminothiophene (Highly Unstable) Hydrolysis->FreeAmine FreeAmine->Oxidation Polymer Black Tarry Polymer (Irreversible Degradation) Oxidation->Polymer SOxide Thiophene S-Oxide (Dearomatization) Oxidation->SOxide

Mechanistic pathways of N-acylthiophene degradation via hydrolysis and oxidative stress.

PART 2: Troubleshooting Guides & FAQs

Q1: My reaction mixture turned pitch black during the aqueous workup. What happened, and how do I prevent it? Causality: You likely experienced base- or acid-catalyzed hydrolysis of the N-acyl group. Once the free aminothiophene is generated, it rapidly polymerizes in the presence of oxygen[1]. Solution: Neutralize your workup immediately. Buffer your aqueous phases to pH 6.5–7.5 using phosphate buffers. If deprotection is your actual synthetic goal, you must trap the free amine in situ (e.g., via immediate salt formation with anhydrous HCl) rather than attempting to isolate the free base.

Q2: I am observing multiple high-molecular-weight peaks in my LC-MS after storing my N-acylthiophene stock solutions. Why? Causality: This is classic oxidative dimerization. The N-acyl group does not completely deactivate the C5 position of the thiophene ring. Over time, dissolved oxygen or trace metal impurities in your solvent catalyze radical coupling, forming dimers[2]. Solution: Store stock solutions in anhydrous, degassed solvents (sparged with Argon) at -20°C. Consider adding 1-2% of a radical scavenger/antioxidant like BHT (Butylated hydroxytoluene) if your downstream biological or chemical application permits[1].

Q3: During electrophilic halogenation (e.g., with NBS), I get a complex mixture of dearomatized products instead of the clean C5-halogenated product. Causality: The N-acyl group still provides enough electron density to make the ring susceptible to over-oxidation and dearomatization by strong electrophiles, sometimes leading to spirocyclization[3]. Solution: Lower the reaction temperature to -78°C, strictly control the stoichiometry of the electrophile to 0.95 equivalents, and exclude light to prevent radical pathway activation.

Troubleshooting Start Issue: Reaction Mixture Turns Black/Dark CheckPH Check pH of Reaction/Workup Start->CheckPH IsAcidBase Is it strongly acidic or basic? CheckPH->IsAcidBase YesPH Hydrolysis Occurred: Buffer pH to 6.5-7.5 IsAcidBase->YesPH Yes NoPH Check Atmosphere & Solvents IsAcidBase->NoPH No IsO2 Is O2 or light present? NoPH->IsO2 YesO2 Oxidation Occurred: Use N2/Ar & Dark IsO2->YesO2 Yes

Decision tree for troubleshooting N-acylthiophene degradation during experimental workflows.

PART 3: Quantitative Data Summaries

To optimize your experimental design, refer to the following stability and handling matrices.

Table 1: Comparative Stability Matrix of Thiophene Derivatives

Derivative TypeAir StabilitypH Stability RangePhotostabilityPrimary Degradation Pathway
Free Aminothiophene Extremely Poor (< 1 hr)7.0 (Strict)PoorRapid auto-oxidation & polymerization
N-Acylthiophene Good (Weeks at 4°C)4.0 – 9.0ModerateAmide hydrolysis followed by polymerization
N,N-Diacylthiophene Excellent (Months)2.0 – 10.0HighRequires forcing conditions to degrade

Table 2: Recommended Storage and Handling Parameters

ParameterRecommended ConditionRationale / Causality
Solvent Anhydrous, Degassed (Ar/N2)Prevents dissolved O2 from initiating oxidative dimerization at the C5 position.
Temperature -20°C (Long term)Suppresses the kinetics of ambient hydrolysis and radical formation.
Additives 1-2% BHT (Optional)Quenches radical intermediates, preventing chain-growth polymerization.
Glassware Amber/Actinic GlassPrevents UV-induced photochemical ring cleavage and radical generation.

PART 4: Experimental Protocols

A protocol is only as good as its built-in validation. The following methodologies are designed as self-validating systems to ensure compound integrity.

Protocol 1: Controlled Handling and Storage of N-Acylthiophenes

Objective: Prevent oxidative dimerization and preserve stock solution integrity.

  • Solvent Preparation: Transfer the desired solvent (e.g., anhydrous DCM or THF) into a Schlenk flask. Sparge with ultra-pure Argon for 15 minutes to displace dissolved oxygen.

  • Antioxidant Addition (Optional but Recommended): Add 1 mol% of BHT to the degassed solvent. Validation Step: Ensure BHT does not interfere with your downstream LC-MS or assay readouts.

  • Dissolution: Under a positive pressure of Argon, dissolve the N-acylthiophene in the prepared solvent.

  • Storage: Transfer the solution to an amber glass vial equipped with a PTFE-lined septum cap. Purge the headspace with Argon before sealing. Store at -20°C.

  • Self-Validation (Pre-Use): Before utilizing the stock solution in an experiment, run a rapid LC-MS check. The presence of peaks at 2M−2 ( M = molecular weight of monomer) indicates oxidative dimerization has occurred. If dimer peaks exceed 2% relative abundance, discard the stock.

Protocol 2: Safe Deprotection and Trapping of N-Acylthiophenes

Objective: Remove the N-acyl group without triggering catastrophic polymerization of the free amine.

  • Reaction Setup: Dissolve the N-acylthiophene in a degassed co-solvent mixture of THF/Methanol (1:1). Cool the system to 0°C under an Argon atmosphere.

  • Hydrolysis: Slowly add 2.0 equivalents of degassed 1M NaOH (aqueous). Stir strictly at 0°C. Monitor by TLC (Hexanes/EtOAc) until the starting material is consumed.

  • In-Situ Trapping (Critical Step): Do not attempt to evaporate the solvent or perform a standard aqueous extraction. Immediately add 3.0 equivalents of a trapping agent (e.g., an isocyanate to form a urea, or anhydrous HCl in dioxane to form the stable hydrochloride salt).

  • Isolation: Once the stable derivative or salt is formed, you may proceed with standard workup procedures. The hydrochloride salt of an aminothiophene is significantly more resistant to oxidation than the free base.

PART 5: References

  • Electrochemical Dearomative Spirocyclization of N-Acyl Thiophene-2-sulfonamides Source: Organic Letters - ACS Publications URL:[Link]

  • A Simple Route to N-Arylated 2-Aminothiophenes as a New Class of Amorphous Glass Forming Molecules Source: Organic Letters - ACS Publications URL:[Link]

Sources

Technical Support Center: Troubleshooting Biological Assays with 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Portal for 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid . This compound is frequently utilized in early drug discovery (often as a modulator for targets like voltage-gated sodium channels, e.g., Nav1.8). However, its unique structural features—a lipophilic thiophene core, a potentially labile amide linkage, an ionizable carboxylic acid, and a chiral oxolane ring—present specific challenges in in vitro biochemical and cell-based assays.

This guide is designed for application scientists and drug development professionals. It moves beyond basic troubleshooting to explain the mechanistic causality behind assay failures and provides self-validating protocols to ensure data integrity.

Part 1: Physicochemical Properties & Assay Impact

To troubleshoot effectively, we must first understand the molecule's physical constraints. The table below summarizes the quantitative data and structural liabilities that dictate the compound's behavior in aqueous assay environments.

PropertyEstimated Value / FeatureMechanistic Impact on Biological Assays
Molecular Weight 255.29 g/mol Ideal for small-molecule screening; rapid diffusion in aqueous media.
pKa (Carboxylic Acid) ~3.5 – 4.5Highly ionized (>99%) at physiological pH (7.4). Can cause local pH drops in unbuffered media; limits passive membrane permeability in cell-based assays.
LogP (Neutral form) ~1.8 – 2.5Moderate lipophilicity. Prone to forming colloidal aggregates in aqueous buffers when diluted rapidly from DMSO stocks.
Stereochemistry 1 Chiral Center (C2 of Oxolane)Synthesized as a racemate unless specified. Differential target affinity between (R) and (S) enantiomers is the primary cause of batch-to-batch IC50 variability.
H-Bond Donors/Acceptors 1 Donor / 4 AcceptorsFavorable for target binding, but high potential for non-specific plasma protein binding (PPB) in serum-containing media.
Part 2: Troubleshooting Guides & FAQs
Q1: Why am I seeing significant batch-to-batch variability in IC50/EC50 values?

The Causality: The oxolane-2-amido group contains a chiral center at the C2 position of the tetrahydrofuran ring. If your compound was synthesized without enantioselective controls, it exists as a racemic mixture. The (R) and (S) enantiomers often possess drastically different binding affinities for biological targets. Minor variations in the enantiomeric excess (ee) between synthetic batches will artificially shift the apparent potency of the bulk powder. The Solution: You must perform chiral resolution (e.g., via Supercritical Fluid Chromatography) and test the enantiomers independently. A self-validating system requires running the racemate alongside the purified (R) and (S) forms; the racemate's IC50 should mathematically align with the weighted average of the pure enantiomers.

Q2: My compound crashes out of solution when diluted from DMSO into the assay buffer. How do I fix this?

The Causality: This is a kinetic solubility failure. While the deprotonated carboxylate is highly soluble at pH 7.4, the 100% DMSO stock contains the neutral, protonated acid. When a high-concentration DMSO stock (e.g., 10 mM) is rapidly injected into an aqueous buffer, the lipophilic core forces the compound to precipitate before the buffer can deprotonate and solubilize it. The Solution: Implement a transition-dilution step. Dilute the DMSO stock into a 50/50 DMSO/Buffer intermediate, or ensure your final assay buffer has sufficient buffering capacity (e.g., 50 mM HEPES) and is pre-warmed to 37°C before compound addition.

Q3: I am observing non-specific inhibition, steep Hill slopes (>2.0), or high background noise in fluorescence assays.

The Causality: Lipophilic carboxylic acids are notorious for forming colloidal aggregates at micromolar concentrations in aqueous media. These aggregates sequester target proteins non-specifically, causing false-positive inhibition, and physically scatter light, which interferes with optical readouts[1]. The Solution: Introduce a non-ionic detergent to the assay buffer. Detergents disrupt the colloidal aggregates, restoring the compound to its monomeric state. If the addition of detergent shifts your IC50 by more than 3-fold or normalizes a steep Hill slope to ~1.0, aggregation was the root cause.

Q4: There is a massive drop-off in potency when moving from biochemical assays to cell-based assays.

The Causality: At pH 7.4, the carboxylic acid is >99% ionized. While this is fine for isolated biochemical targets, the negative charge severely restricts passive diffusion across the hydrophobic lipid bilayer of living cells. Additionally, lipophilic acids exhibit high Plasma Protein Binding (PPB); if your cell assay contains Fetal Bovine Serum (FBS), the compound may be sequestered by albumin[2]. The Solution: Run a Parallel Artificial Membrane Permeability Assay (PAMPA) to isolate the permeability variable. For cell assays, perform a serum-shift experiment (run the assay at 0%, 1%, and 10% FBS) to quantify protein binding interference.

Part 3: Mandatory Visualizations

Workflow Start Assay Inconsistency Detected Q1 Batch-to-Batch Variability? Start->Q1 Q2 Signal Loss or Precipitation? Start->Q2 Q3 Non-specific Inhibition? Start->Q3 A1 Check Chiral Purity (SFC Resolution) Q1->A1 A2 Optimize Buffer pH & Co-solvents Q2->A2 A3 Add 0.01% Triton X-100 (Prevent Aggregation) Q3->A3 Success Reproducible Assay Established A1->Success A2->Success A3->Success

Workflow for diagnosing and resolving common assay inconsistencies.

Aggregation Monomer Free Compound (Monomer) Aggregate Colloidal Aggregate (Micromolar conc.) Monomer->Aggregate Aqueous Buffer Sequestration Enzyme Sequestration (False Positive) Aggregate->Sequestration Binds Detergent Add Non-ionic Detergent (e.g., Triton X-100) Aggregate->Detergent Enzyme Target Enzyme Enzyme->Sequestration Detergent->Monomer Disrupts Colloid

Mechanism of colloidal aggregation causing false positives and mitigation by detergents.

Part 4: Experimental Protocols
Protocol 1: Chiral Resolution and Enantiomeric Purity Validation

This protocol ensures that stereochemical variance is eliminated as a confounding factor in your SAR (Structure-Activity Relationship) data.

  • Step 1: Sample Preparation. Dissolve 10 mg of the racemic 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid in 1 mL of HPLC-grade Methanol.

  • Step 2: SFC Separation. Inject the sample into a Supercritical Fluid Chromatography (SFC) system equipped with a chiral stationary phase (e.g., Chiralpak IC). Use a mobile phase of CO2 / Methanol (typically 80:20) with 0.1% Trifluoroacetic acid (TFA) to keep the carboxylic acid protonated and prevent peak tailing.

  • Step 3: Fraction Collection & Lyophilization. Collect the two distinct peaks corresponding to the (R) and (S) enantiomers. Evaporate the solvent under reduced pressure and lyophilize to obtain pure powders.

  • Step 4: Enantiomeric Excess (ee) Verification. Re-inject a 1 µg/mL sample of each isolated fraction on an analytical chiral LC column. Ensure the ee is >98% before proceeding to biological testing.

  • Step 5: Parallel Biological Evaluation. Run your primary biochemical assay using three distinct test groups: Enantiomer A, Enantiomer B, and the original Racemate. Self-Validation Check: The dose-response curve of the racemate must fall precisely between the curves of the pure enantiomers.

Protocol 2: Kinetic Solubility and Aggregation Mitigation Assay

This protocol serves as a self-validating control to differentiate true target modulation from artifactual colloidal aggregation.

  • Step 1: Stock Preparation. Prepare a fresh 10 mM stock of the compound in 100% anhydrous DMSO. Ensure complete dissolution by vortexing and sonicating for 5 minutes.

  • Step 2: Buffer Stratification. Prepare two identical batches of your standard assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). To Batch B, add 0.01% (v/v) Triton X-100 or CHAPS.

  • Step 3: Serial Dilution. Perform a 10-point, 3-fold serial dilution of the compound in 100% DMSO.

  • Step 4: Aqueous Transfer. Transfer 1 µL of the DMSO dilutions into 99 µL of Buffer A and Buffer B in a 96-well clear-bottom plate (Final top concentration: 100 µM, 1% DMSO). Incubate at room temperature for 30 minutes.

  • Step 5: Nephelometry Read. Read the plate using a nephelometer (or measure absorbance at 620 nm) to detect light scattering.

    • Interpretation: If light scattering is observed in Buffer A but absent in Buffer B, the compound is forming colloidal aggregates.

  • Step 6: Bioassay Integration. Proceed with the biological assay using both buffer conditions. If the compound is a true inhibitor, the IC50 will remain relatively stable across both buffers. If it is an aggregation-based false positive, the apparent activity will vanish in Buffer B.

References
  • Auld, D. S., Inglese, J., & Dahlin, J. L. (2017). Assay Interference by Aggregation. Assay Guidance Manual - NCBI Bookshelf. Available at:[Link][1]

  • Di, L., Kerns, E. H., et al. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization. Assay Guidance Manual - NCBI Bookshelf. Available at:[Link][2]

Sources

Optimization of reaction conditions for the amidation of thiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to navigating the complexities of amide bond formation with thiophene-3-carboxylic acid, tailored for chemists in research and development.

Introduction: The Thiophene Amide Scaffold

Thiophene-containing amides are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and unique electronic properties. The amidation of thiophene-3-carboxylic acid, while a common transformation, is frequently plagued by challenges ranging from low yields to difficult purifications. The electron-rich nature of the thiophene ring and the inherent difficulty of amide bond formation necessitate a carefully optimized approach.[1]

This technical support guide, designed for researchers and drug development professionals, provides a comprehensive collection of frequently asked questions and troubleshooting strategies. It moves beyond simple protocols to explain the causality behind experimental choices, empowering you to overcome common hurdles and achieve consistent, high-yielding results.

Section 1: Frequently Asked Questions (FAQs) - Core Principles

This section addresses fundamental questions regarding the setup of the amidation reaction.

Q1: Why can't I simply mix thiophene-3-carboxylic acid and an amine to form an amide?

A1: The direct reaction is kinetically slow and thermodynamically challenging under standard conditions. Amines are basic and will readily deprotonate the carboxylic acid to form a highly unreactive ammonium carboxylate salt.[2][3] To facilitate the reaction, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is achieved by using a "coupling reagent" or "activating agent."[4]

Q2: What are the most common coupling reagents for this reaction, and how do I choose?

A2: The choice of coupling reagent is critical and depends on the amine's reactivity, steric hindrance, and potential for side reactions. The three main classes are:

  • Carbodiimides: (e.g., EDC, DCC). These are cost-effective and widely used. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is often preferred because its urea byproduct is water-soluble, simplifying purification.[5][6] DCC forms a urea byproduct that is largely insoluble in common organic solvents, which can be removed by filtration but makes it unsuitable for solid-phase synthesis.[6]

  • Uronium/Aminium Salts: (e.g., HATU, HBTU). These reagents are highly efficient, with rapid reaction times and a lower risk of side reactions, especially racemization in chiral substrates.[6][7] HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is particularly effective for challenging couplings, such as with electron-deficient or sterically hindered amines.[8][9]

  • Phosphonium Salts: (e.g., PyBOP). These are also very efficient but can be more expensive. A key advantage is that they do not react with the free amino group of the amine component, which can sometimes be an issue with uronium reagents if used in large excess.[4]

For an initial attempt with a simple amine, EDC in combination with an additive like HOBt is a robust and economical choice. For more challenging substrates, HATU is the go-to reagent.[10]

Q3: What is the role of additives like HOBt, HOAt, and DMAP?

A3:

  • HOBt (1-Hydroxybenzotriazole) and HOAt (1-Hydroxy-7-azabenzotriazole): When a carbodiimide like EDC is used, it first forms a highly reactive O-acylisourea intermediate. This intermediate can sometimes undergo an undesirable rearrangement. HOBt or HOAt intercepts this intermediate to form a more stable active ester, which then reacts cleanly with the amine.[5][11] This two-step activation process minimizes side reactions and is crucial for preventing racemization if your starting materials are chiral.[6]

  • DMAP (4-Dimethylaminopyridine): DMAP is a highly effective acylation catalyst.[8] It can be used in catalytic amounts with carbodiimides to accelerate the reaction, particularly with unreactive amines. However, it can increase the risk of racemization in sensitive substrates.

Q4: Which solvent and base should I use?

A4:

  • Solvents: Anhydrous polar aprotic solvents are standard. DMF (N,N-Dimethylformamide) and DCM (Dichloromethane) are the most common choices due to their ability to dissolve a wide range of substrates.[5][7] Acetonitrile (ACN) and Tetrahydrofuran (THF) are also viable options.[7][8] Ensure your solvent is truly anhydrous, as water will hydrolyze the activated intermediate and reduce your yield.

  • Bases: A non-nucleophilic organic base is required to neutralize the acidic byproducts generated during the reaction (e.g., HCl if using EDC·HCl) and to deprotonate the amine if it is added as an ammonium salt. DIPEA (N,N-Diisopropylethylamine) is the most common choice, particularly with HATU.[7] Triethylamine (TEA) or N-methylmorpholine (NMM) can also be used.[5][12] Typically, 2-3 equivalents of the base are used.

Section 2: Troubleshooting Guide - Common Problems & Solutions

This section provides direct answers to specific experimental failures.

Problem: Low or No Product Yield

Q5: I ran the reaction with EDC/HOBt, but TLC/LC-MS analysis shows only unreacted starting materials. What went wrong?

A5: This is a classic activation failure. Several factors could be at play:

  • Reagent Quality and Stoichiometry: Verify the quality of your EDC and HOBt. EDC is particularly sensitive to moisture. Use fresh, high-purity reagents. Ensure you are using at least 1.1-1.2 equivalents of both EDC and HOBt relative to the carboxylic acid.[5][10]

  • Inadequate Mixing or Temperature: Some reactions require a "pre-activation" step. Stir the thiophene-3-carboxylic acid, HOBt, and EDC together in the solvent for 15-30 minutes at 0 °C or room temperature before adding the amine and base.[5][10] This ensures the active ester is formed efficiently.

  • Presence of Water: Any moisture in the reaction will consume the activated acid. Ensure all glassware is oven-dried, and use anhydrous solvents.

  • Incorrect Base Stoichiometry: If your amine is an HCl salt, you need enough base to both neutralize the salt and facilitate the coupling. Increase the base to 2.5-3.0 equivalents.

dot

cluster_start Initial Check cluster_check Troubleshooting Path cluster_solution Corrective Actions Start Low/No Yield Observed CheckReagents Reagents Expired or Wet? Start->CheckReagents First Step CheckActivation Activation Failure? CheckReagents->CheckActivation No Sol_Reagents Use Fresh Reagents & Anhydrous Solvent CheckReagents->Sol_Reagents Yes CheckAmine Amine Unreactive? CheckActivation->CheckAmine No Sol_Activation Pre-activate Acid (15-30 min before Amine) CheckActivation->Sol_Activation Yes CheckWorkup Product Lost in Workup? CheckAmine->CheckWorkup No Sol_Amine Switch to HATU Increase Temp (40-60°C) CheckAmine->Sol_Amine Yes Sol_Workup Check pH of Washes Back-extract Aqueous Layers CheckWorkup->Sol_Workup Yes

Caption: Troubleshooting Decision Tree for Low Yield Amidation.

Q6: My amine is an electron-deficient aniline, and the reaction is very sluggish even with HATU. How can I drive it to completion?

A6: Electron-deficient amines are poor nucleophiles, making them notoriously difficult substrates.

  • Increase Equivalents: Use a slight excess of the amine (1.2-1.5 eq) and the coupling reagent (1.2-1.5 eq).[10]

  • Increase Temperature: Gentle heating can significantly accelerate sluggish reactions. After initial mixing at room temperature, try heating the reaction to 40-60 °C and monitor its progress.[10]

  • Use a Stronger Activating System: While HATU is excellent, you could consider forming the acyl chloride as a more reactive intermediate. Use oxalyl chloride or thionyl chloride (SOCl₂) carefully, as harsh acidic conditions can potentially affect the thiophene ring.[13] This method should be reserved as a last resort.

  • Solvent and Concentration: Ensure the reaction is sufficiently concentrated. Running the reaction in a higher-boiling solvent like DMF allows for higher temperatures if needed.

Problem: Side Product Formation

Q7: I used EDC and see a major byproduct on my TLC/LC-MS. What is it and how do I get rid of it?

A7: The most common byproduct with carbodiimide reagents is the corresponding urea (in this case, N-ethyl-N'-(3-dimethylaminopropyl)urea or EDU).

  • Identification: This byproduct is often visible on TLC and can be detected by LC-MS.

  • Removal: If you used EDC, the urea byproduct is water-soluble. It can be effectively removed during the aqueous workup.[5] Perform sequential washes of your organic layer with a mild acid (e.g., 1N HCl or citric acid), a mild base (e.g., saturated NaHCO₃), and finally brine.[5][14] If traces remain, they can usually be separated by silica gel chromatography.

Q8: My LC-MS shows a mass corresponding to the anhydride of thiophene-3-carboxylic acid. Why did this form?

A8: Anhydride formation occurs when a second molecule of thiophene-3-carboxylic acid (as the carboxylate) attacks the activated intermediate instead of your desired amine. This is more likely if:

  • The Amine is Not Nucleophilic Enough: If your amine is very sterically hindered or electron-poor, the self-reaction of the acid can be faster.

  • Slow Addition of Amine: If the amine is added too slowly after the acid has been activated, the activated intermediate has more time to react with other components.

  • Incorrect Reagent Addition Order: A common mistake is adding the base before the amine. This generates a higher concentration of the free carboxylate, promoting anhydride formation. The recommended order is: Acid + Coupling Agent/Additive -> Amine -> Base.[15]

To mitigate this, ensure your amine is added promptly after the pre-activation step and that the base is added last.

Problem: Purification Challenges

Q9: My final product is difficult to purify by column chromatography. Are there alternative workup strategies?

A9: Yes. If your product is contaminated with unreacted thiophene-3-carboxylic acid, a simple basic wash during the workup is highly effective.

  • Basic Wash: During the aqueous workup, wash the organic layer thoroughly with saturated sodium bicarbonate (NaHCO₃) solution.[14] This will deprotonate the residual carboxylic acid, pulling it into the aqueous layer as its sodium salt, while your neutral amide product remains in the organic layer.

  • Resin Scavenging: For a more advanced approach, after the reaction, the crude mixture can be treated with scavenger resins. An acidic resin (like Amberlyst) can remove unreacted amine, while a basic resin can remove the unreacted carboxylic acid and HOBt.[16]

Section 3: Protocols & Methodologies

These are starting-point protocols that can be optimized for your specific substrates. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Amidation using EDC/HOBt

This is a reliable and cost-effective starting point for most amines.

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add thiophene-3-carboxylic acid (1.0 eq) and HOBt (1.2 eq).

  • Dissolution: Dissolve the solids in anhydrous DMF or DCM (to make a ~0.2 M solution).

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise and stir the mixture for 15-30 minutes at 0 °C.

  • Amine Addition: Add the amine (1.1 eq) to the reaction mixture.

  • Base Addition: Add DIPEA (2.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 8-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5][10]

Protocol 2: Robust Amidation for Challenging Amines using HATU

This protocol is recommended for electron-deficient, sterically hindered, or other unreactive amines.

  • Preparation: To a dry round-bottom flask under an inert atmosphere, dissolve thiophene-3-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Activation: Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes at room temperature for pre-activation.

  • Amine Addition: Add the amine (1.1 eq).

  • Reaction: Continue to stir at room temperature. These reactions are often complete within 1-4 hours. Monitor progress by TLC or LC-MS.

  • Workup & Purification: The workup and purification steps are identical to Protocol 1.[7][10]

Section 4: Data & Visualizations

Table 1: Comparison of Common Coupling Reagents
ReagentTypical AdditiveTypical BaseProsCons
EDC·HCl HOBtDIPEA, TEACost-effective; water-soluble urea byproduct simplifies workup.[5]Slower than uronium salts; risk of side reactions without additive.
DCC HOBtDIPEA, TEAInexpensive; effective for simple solution-phase synthesis.Forms insoluble DCU byproduct (difficult for large scale/SPPS).[6]
HATU None neededDIPEAHigh efficiency; rapid kinetics; low racemization; good for difficult substrates.[7][9]Higher cost; byproduct removal requires aqueous workup.
PyBOP None neededDIPEAHigh efficiency; phosphonium byproducts are often easily removed.[4]Higher cost; can be sensitive to moisture.
SOCl₂ NonePyridine, TEAForms highly reactive acyl chloride; very effective for unreactive amines.[13]Harsh conditions (can degrade sensitive substrates); generates HCl gas.
Diagrams

dot

cluster_prep cluster_react cluster_workup A Dissolve Thiophene-3-COOH & Coupling Agent (e.g., HATU) in Anhydrous DMF B Add Base (e.g., DIPEA) Stir 5 min for Pre-activation A->B C Add Amine Substrate B->C D Stir at RT (1-18h) Monitor by TLC/LC-MS C->D E Dilute with EtOAc Perform Aqueous Washes (Acid, Base, Brine) D->E F Dry Organic Layer (Na2SO4) Concentrate E->F G Purify by Column Chromatography F->G

Caption: General Experimental Workflow for Amidation.

dot

RCOOH Thiophene-3-COOH O_Acylisourea [O-Acylisourea Intermediate]* RCOOH->O_Acylisourea + H+ EDC EDC EDC->O_Acylisourea + H+ HOBt HOBt HOBt_Ester HOBt Active Ester HOBt->HOBt_Ester - EDU O_Acylisourea->HOBt_Ester - EDU Amide Thiophene Amide (Product) HOBt_Ester->Amide + HOBt Amine R'-NH2 (Amine) Amine->Amide + HOBt EDU EDU (Byproduct) HOBt_regen HOBt (regenerated)

Caption: Simplified Mechanism of EDC/HOBt Mediated Amidation.

References

  • Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023). Chemistry LibreTexts. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as thecoupling reagents. PMC. [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Publishing. [Link]

  • A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. ACS Publications. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]

  • Amide Workup.Biofilm Inhibitor Synthesis.
  • BORIC ACID CATALYZED AMIDATION OF CARBOXYLIC ACIDS. Organic Syntheses. [Link]

  • A Novel and Expeditious Approach to Thiophene-3-carboxylates. ResearchGate. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Linear and Cyclic Amides with a Thiophene Backbone: Ultrasound-Promoted Synthesis and Crystal Structures. ACS Publications. [Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Amine to Amide (Coupling) - HATU. Common Organic Chemistry. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. [Link]

  • Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. RSC Publishing. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. [Link]

Sources

Side-product analysis in the synthesis of 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid .

This guide is engineered for drug development professionals and synthetic chemists. It bypasses basic textbook theory to directly address the mechanistic causality of side-product formation—specifically over-acylation, racemization, and protodecarboxylation—while providing self-validating protocols to ensure high-fidelity synthesis.

I. Synthetic Workflow & Side-Product Pathway Mapping

To successfully synthesize the target molecule, the workflow typically proceeds through a Gewald multicomponent reaction, followed by an amide coupling with oxolane-2-carboxylic acid (tetrahydro-2-furoic acid), and concludes with ester saponification. The diagram below illustrates the critical junctures where side reactions divert the yield.

SynthesisWorkflow SM Propionaldehyde + Methyl Cyanoacetate + S8 Gewald Step 1: Gewald Reaction SM->Gewald Intermediate1 Methyl 2-amino-5-methyl- thiophene-3-carboxylate Gewald->Intermediate1 Coupling Step 2: Amide Coupling (+ Oxolane-2-carboxylic acid) Intermediate1->Coupling Intermediate2 Methyl 5-methyl-2-(oxolane-2-amido) thiophene-3-carboxylate Coupling->Intermediate2 SP_Overacyl Side Product: Over-acylation (Imide) Coupling->SP_Overacyl Excess Reagent SP_Racem Side Product: Racemized Amide Coupling->SP_Racem Oxazolone Formation Saponification Step 3: Saponification & Acidification Intermediate2->Saponification FinalProduct 5-methyl-2-(oxolane-2-amido) thiophene-3-carboxylic acid Saponification->FinalProduct SP_Decarb Side Product: Decarboxylated Thiophene Saponification->SP_Decarb Thermal/Acidic SP_RingOp Side Product: Oxolane Ring-Opening Saponification->SP_RingOp Harsh Base

Synthetic workflow and major side-product branching pathways.

II. Troubleshooting & Causality FAQs

Q1: Why am I observing a [M + 98] mass in my LC-MS during the amide coupling step?

A: You are observing over-acylation (imide formation). Causality: The 2-amino group of the thiophene ring is highly nucleophilic. When activated oxolane-2-carboxylic acid (tetrahydro-2-furoic acid) is present in excess, or if highly reactive intermediates like acid chlorides are used, the initially formed amide undergoes a second acylation to form an imide[1]. Solution: Abandon acid chlorides. Use strict stoichiometric control (1.05 eq of the carboxylic acid) and transition to a controlled coupling agent like EDC/HOBt or DEPBT, which limits the electrophilicity of the activated ester[2].

Q2: My starting oxolane-2-carboxylic acid is enantiopure, but my final product is partially racemized. How do I prevent this?

A: Epimerization is occurring via an oxazolone intermediate during activation. Causality: Activation of the chiral oxolane-2-carboxylic acid creates a highly reactive ester. If the coupling with the aminothiophene is not instantaneous, the intermediate cyclizes into an oxazolone. This structure undergoes rapid proton exchange at the alpha-chiral center, leading to racemization[3]. Solution: Utilize racemization suppressants. Additives like Oxyma or HOBt act as nucleophiles to trap the activated ester before oxazolone formation can occur. For highly sensitive substrates, using DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) has been shown to reduce racemization to undetectable levels[2].

Q3: During the final ester hydrolysis and workup, my product mass drops by 44 Da. What happened?

A: Protodecarboxylation of the thiophene-3-carboxylic acid. Causality: Thiophene-3-carboxylic acids are highly susceptible to decarboxylation, especially under thermal or strongly acidic conditions[4]. The electron-rich nature of the thiophene ring stabilizes the arenium ion intermediate required for the loss of CO2[5]. Solution: Never use strong mineral acids (e.g., conc. HCl or H2SO4) or elevated temperatures during the neutralization of the saponification reaction. Quench the reaction using a mild acid (like 1M Citric Acid) at strictly controlled low temperatures (0–5 °C).

Q4: I observe a highly polar impurity after saponification, and the multiplet signals for the oxolane ring in 1H-NMR are shifted/missing.

A: Nucleophilic ring-opening of the oxolane (tetrahydrofuran) ring. Causality: While tetrahydrofurans are generally stable, the presence of the adjacent amide carbonyl can sensitize the ring. Harsh basic conditions (e.g., refluxing NaOH or KOH) can induce nucleophilic attack by hydroxide, opening the ring. Solution: Perform the saponification using mild conditions: LiOH in a THF/Water mixture at room temperature.

III. Empirical Optimization Data

The following tables summarize the quantitative impact of reaction parameters on side-product mitigation.

Table 1: Optimization of Amide Coupling Conditions

Coupling Reagent Additive Solvent Yield (%) Over-acylation (%) Enantiomeric Excess (ee %)
SOCl₂ (Acid Cl) None DCM 45 35 < 10 (Racemized)
DCC None DMF 60 15 40
EDC HOBt DMF 82 < 2 92

| DEPBT | None | THF | 89 | < 1 | > 99 |

Table 2: Saponification & Acidification Parameters

Base / Solvent Acidification Reagent Temp (°C) Yield (%) Decarboxylation (%) Ring-Opening (%)
NaOH / MeOH Conc. HCl 60 25 60 15
NaOH / H₂O 6M HCl 25 55 40 5

| LiOH / THF:H₂O | 1M Citric Acid | 0–5 | 94 | < 1 | < 1 |

IV. Self-Validating Experimental Protocols

Step 1: Gewald Synthesis of Methyl 2-amino-5-methylthiophene-3-carboxylate

Reference standard protocol adapted for high-purity isolation[6].

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve sulfur powder (32.0 mmol) and methyl cyanoacetate (30.0 mmol) in 15 mL of anhydrous DMF.

  • Amine Addition: Add morpholine (17.0 mmol) dropwise. The solution will turn dark brown.

  • Cyclization: Slowly add propionaldehyde (30.0 mmol) while maintaining the temperature below 30 °C. Stir at 50 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with 100 mL water, and extract with EtOAc (3 x 50 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate.

  • Self-Validation Check: Run a crude ¹H-NMR (CDCl₃). You must observe a broad singlet around 5.8-6.0 ppm integrating for 2H (the primary amine) and a singlet at ~3.8 ppm integrating for 3H (the methyl ester). If the amine peak is absent, the cyclization failed.

Step 2: Racemization-Free Amide Coupling

Utilizing DEPBT to prevent oxazolone-induced epimerization[2].

  • Activation: In a dry flask under N₂, dissolve oxolane-2-carboxylic acid (10.5 mmol) and DEPBT (11.0 mmol) in 30 mL anhydrous THF. Stir for 10 minutes at room temperature.

  • Coupling: Add methyl 2-amino-5-methylthiophene-3-carboxylate (10.0 mmol) followed by dropwise addition of DIPEA (22.0 mmol).

  • Reaction: Stir at room temperature for 16 hours.

  • Workup: Concentrate the THF in vacuo. Redissolve in EtOAc, wash sequentially with 5% NaHCO₃, 1M HCl, and brine. Dry and concentrate.

  • Self-Validation Check: Analyze via LC-MS. The target mass is [M+H]⁺ = 284. Confirm the absence of the [M+98] peak (over-acylation). Chiral HPLC should be used to validate >99% ee against a racemic standard.

Step 3: Mild Saponification and Isolation

Preventing protodecarboxylation and ring-opening[4][5].

  • Hydrolysis: Dissolve the ester intermediate (8.0 mmol) in 20 mL of a 1:1 mixture of THF and H₂O. Add LiOH monohydrate (24.0 mmol).

  • Reaction: Stir vigorously at 20–25 °C for 4 hours.

  • Self-Validation Check (In-Process): Take a 50 µL aliquot, quench with dilute acid, extract into EtOAc, and run TLC or rapid LC-MS. Proceed to the next step only when the ester peak is completely consumed.

  • Acidification (CRITICAL): Cool the reaction mixture in an ice bath to strictly 0–5 °C. Slowly add cold 1M Citric Acid dropwise until the pH reaches 3.0–3.5. Do not let the temperature exceed 5 °C to prevent decarboxylation.

  • Isolation: Extract the aqueous layer with EtOAc (3 x 30 mL). Wash with minimal cold water, dry over Na₂SO₄, and concentrate under reduced pressure (bath temp < 30 °C) to yield the final product.

V. References

1.[4] Decarboxylation of a benzo[ b ] thiophene‐2‐carboxylic acid | Zendy. zendy.io. 4 2.[3] Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. hepatochem.com. 3 3.[6] 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER synthesis. chemicalbook.com. 6 4.[5] CN101906092B - Preparation method of 2-thiophenecarboxylic acid. google.com (Patents). 5 5.[1] Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis. nih.gov. 1 6.[2] DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. luxembourg-bio.com. 2

Sources

Technical Support Center: Isolation & Purification of 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and method refinement strategies for the isolation of pure 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid. Due to the presence of a labile amide bond, an electron-rich thiophene core, and a highly polar carboxylic acid moiety, standard purification workflows often result in poor yields or co-eluting impurities. This document bridges theoretical causality with field-proven protocols to ensure a self-validating, high-purity isolation process.

G Start Crude Reaction Mixture Ext Liquid-Liquid Extraction (pH 3.0) Start->Ext Org Organic Phase (Target + Impurities) Ext->Org Cry Recrystallization (EtOH/H2O) Org->Cry HPLC Prep-HPLC Purification (0.1% Formic Acid) Cry->HPLC Pure Pure 5-methyl-2-(oxolane-2-amido) thiophene-3-carboxylic acid HPLC->Pure

Caption: Workflow for the isolation of 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid.

Part 1: Troubleshooting Guides & FAQs

Q1: During liquid-liquid extraction, my target compound remains in the aqueous phase despite using ethyl acetate. How do I force it into the organic layer? Causality & Solution: The target molecule contains a carboxylic acid group (estimated pKa ~3.5–4.0). At a neutral or basic pH, it exists as a highly polar carboxylate salt, which is entirely water-soluble. To partition it into the organic phase, you must suppress ionization by lowering the aqueous pH to at least 1-1.5 units below its pKa. Actionable Step: Adjust the aqueous phase to pH 2.5–3.0 using 1M HCl before extraction. Avoid dropping the pH below 2.0, as highly acidic conditions can promote the hydrolysis of the oxolane-2-amido bond back to the 2-aminothiophene precursor[1].

Q2: I am experiencing severe peak tailing during reversed-phase Prep-HPLC. How can I improve peak symmetry? Causality & Solution: Peak tailing for carboxylic acids on silica-based C18 columns occurs due to partial ionization of the acid at mid-range pH and secondary interactions with residual silanol groups on the stationary phase. When the mobile phase pH is near the compound's pKa, it exists in a dynamic equilibrium of ionized and unionized states, leading to broad, smeared peaks[2]. Actionable Step: Add an acidic modifier to the mobile phase to keep the carboxylic acid fully protonated. While 0.1% Trifluoroacetic acid (TFA) is common, 0.1% Formic Acid (FA) is preferred here. FA provides an optimal pH (~2.7) to ensure sharp peaks without the risk of ion suppression in downstream LC-MS analysis.

HPLC_Troubleshoot Issue Peak Tailing on Prep-HPLC? CheckPH Check Mobile Phase pH Issue->CheckPH Adjust Add 0.1% Formic Acid (pH ~2.7) CheckPH->Adjust Acidic Method Buffer Use Ammonium Bicarbonate (pH ~8.0) CheckPH->Buffer Basic Method Resolve Sharp, Symmetrical Peaks Adjust->Resolve Buffer->Resolve

Caption: Prep-HPLC pH optimization strategy for carboxylic acid peak tailing resolution.

Q3: My compound degrades during the removal of HPLC solvents. What is causing this? Causality & Solution: If you used TFA as a mobile phase additive, concentrating the fractions under reduced pressure at elevated temperatures concentrates the TFA, drastically lowering the pH. This concentrated acid catalyzes the cleavage of the oxolane-2-amido bond[3]. Actionable Step: Keep the rotary evaporator bath below 35°C. Alternatively, lyophilize (freeze-dry) the HPLC fractions directly, or switch to a volatile, milder additive like 0.1% Formic Acid or a high-pH volatile buffer like 10 mM Ammonium Bicarbonate.

Part 2: Quantitative Data Presentation

To validate the causality of mobile phase selection, the following table summarizes the quantitative impact of various additives on the purification of the target molecule.

Table 1: Prep-HPLC Mobile Phase Optimization for Carboxylic Acid Retention

Mobile Phase AdditiveApparent pHPeak Symmetry FactorPurity (%)Recovery Yield (%)
None (H2O/MeCN)~6.50.4 (Severe Tailing)82.165.4
0.1% TFA~2.01.1 (Sharp)94.572.1*
0.1% Formic Acid~2.71.0 (Optimal)98.285.3
10 mM NH₄HCO₃~8.00.9 (Good)96.478.5

*Note: Lower recovery yield with TFA is attributed to partial amide hydrolysis during solvent evaporation.

Part 3: Step-by-Step Refined Experimental Protocols

Protocol A: pH-Controlled Extraction and Pre-Purification

Objective: Isolate the crude 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid from the amide coupling reaction mixture while removing unreacted amines and water-soluble coupling reagents.

  • Quench the reaction: Dilute the crude reaction mixture with 5 volumes of deionized water.

  • Basification (Orthogonal Wash): Briefly adjust the pH to 8.5 using saturated NaHCO₃. Extract with Dichloromethane (DCM) (2 x 3 volumes) to remove unreacted non-acidic organic impurities (e.g., unreacted thiophene precursors). Discard the DCM layer.

  • Acidification: Cool the aqueous layer in an ice bath (0–5°C). Carefully add 1M HCl dropwise under continuous stirring until the pH reaches 2.5–3.0.

    • Self-Validation Check: A distinct precipitate or cloudiness must form as the carboxylic acid protonates and becomes insoluble in water.

  • Extraction: Extract the acidic aqueous layer with Ethyl Acetate (EtOAc) (3 x 4 volumes).

  • Washing & Drying: Wash the combined EtOAc layers with brine (1 x 3 volumes), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (water bath <35°C) to yield the crude solid.

Protocol B: Preparative HPLC Purification

Objective: Achieve >98% chemical purity using reversed-phase chromatography tailored for acidic amides.

  • Sample Preparation: Dissolve the crude solid in a minimum volume of DMSO or Initial Mobile Phase (e.g., 10% MeCN in H₂O). Filter through a 0.45 µm PTFE syringe filter.

  • Column Selection: Use a C18 Prep column (e.g., 150 mm × 30 mm, 5 µm particle size) capable of handling acidic conditions.

  • Mobile Phase Setup:

    • Solvent A: 0.1% Formic Acid in HPLC-grade Water.

    • Solvent B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Gradient Elution:

    • 0.0–2.0 min: 10% B (Isocratic hold to elute DMSO and highly polar salts).

    • 2.0–15.0 min: Linear gradient from 10% B to 70% B.

    • 15.0–17.0 min: 70% B to 95% B (Column wash).

  • Fraction Collection: Monitor UV absorbance at 254 nm and 280 nm (thiophene chromophore). Collect the major peak eluting typically between 40-50% B.

    • Self-Validation Check: The peak should be highly symmetrical (Symmetry Factor ~1.0). If fronting occurs, the column is overloaded; reduce the injection volume by 50%.

  • Isolation: Pool the pure fractions, freeze at -80°C, and lyophilize for 24-48 hours to obtain pure 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid as a dry powder.

References

  • HPLC.eu. "A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC." HPLC Technical Guides.[Link]

  • Stevens, R., et al. "Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis." ACS Medicinal Chemistry Letters (via PMC).[Link]

Sources

Technical Support Center: Navigating Batch-to-Batch Variability in the Synthesis of 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and address the common challenges associated with batch-to-batch variability of this compound. Our approach is rooted in a deep understanding of the reaction mechanisms and extensive field-proven experience to ensure robust and reproducible outcomes.

Introduction: The Challenge of Consistency

The synthesis of 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid is a multi-step process where minor deviations in reaction conditions, starting material quality, or work-up procedures can lead to significant variations in yield, purity, and overall product quality between batches.[1] This guide provides a structured, question-and-answer-based approach to identify, understand, and rectify the root causes of such inconsistencies.

A plausible and efficient synthetic route to the target molecule involves a three-stage process:

  • Gewald Three-Component Reaction: Formation of a 2-amino-5-methylthiophene-3-carboxylic acid ester intermediate.[1][2][3][4]

  • Amidation: Acylation of the 2-amino group to introduce the oxolane-2-amido moiety.

  • Ester Hydrolysis: Conversion of the ester to the final carboxylic acid, followed by purification.[5][6][7]

This guide is structured around the potential pitfalls at each of these critical stages.

Visualizing the Synthetic Pathway

Synthetic_Pathway cluster_gewald Stage 1: Gewald Reaction cluster_amidation Stage 2: Amidation cluster_hydrolysis Stage 3: Ester Hydrolysis Propionaldehyde Propionaldehyde Intermediate Methyl 2-amino-5-methyl- thiophene-3-carboxylate Propionaldehyde->Intermediate Morpholine, DMF, 50°C Methyl_Cyanoacetate Methyl Cyanoacetate Methyl_Cyanoacetate->Intermediate Morpholine, DMF, 50°C Sulfur Sulfur Sulfur->Intermediate Morpholine, DMF, 50°C Butyrolactone γ-Butyrolactone Base Base (e.g., NaOH) Amide_Ester Methyl 5-methyl-2-(oxolane-2-amido)- thiophene-3-carboxylate Intermediate->Amide_Ester 1. Activation of γ-Butyrolactone 2. Acylation Final_Product 5-methyl-2-(oxolane-2-amido)- thiophene-3-carboxylic acid Amide_Ester->Final_Product Base (e.g., NaOH), H₂O/MeOH, Reflux

Caption: Synthetic pathway for 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid.

Stage 1: The Gewald Reaction - Frequently Asked Questions & Troubleshooting

The Gewald reaction is a robust method for synthesizing polysubstituted 2-aminothiophenes.[3][4] However, its multicomponent nature makes it susceptible to variability.[1]

Q1: My yield of methyl 2-amino-5-methylthiophene-3-carboxylate is consistently low. What are the likely causes?

A1: Low yields in the Gewald reaction can often be traced back to several factors:

  • Purity of Starting Materials: The quality of propionaldehyde, methyl cyanoacetate, and sulfur is paramount. Propionaldehyde is prone to oxidation and polymerization; ensure it is freshly distilled or from a recently opened bottle.

  • Reaction Temperature: The reaction is typically run at a slightly elevated temperature (e.g., 50°C).[2][8] Inconsistent heating can lead to incomplete reaction or the formation of side products.

  • Catalyst/Base Concentration: The amount of morpholine or other amine base is critical. Too little can result in a sluggish reaction, while too much can promote side reactions.

  • Inefficient Stirring: As this is a heterogeneous reaction involving elemental sulfur, efficient stirring is necessary to ensure proper mixing and reaction rates.

Troubleshooting Guide: Low Yield in Gewald Reaction

Observation Potential Cause Recommended Action
Reaction appears sluggish or incomplete by TLCPurity of starting materialsVerify the purity of all reactants. Consider distilling propionaldehyde before use.
Insufficient heatingEnsure consistent and uniform heating of the reaction mixture. Use an oil bath for better temperature control.
Formation of multiple unidentified spots on TLCIncorrect catalyst concentrationOptimize the concentration of the amine catalyst (e.g., morpholine).
Solid sulfur remains unreactedInefficient stirringUse a suitable stir bar and ensure vigorous agitation throughout the reaction.

Q2: I am observing significant amounts of an isomeric byproduct. How can I improve the regioselectivity?

A2: The formation of isomers in the Gewald reaction is a known issue, particularly with unsymmetrical ketones or aldehydes.[9] While propionaldehyde is less prone to this than some other starting materials, variability in reaction conditions can still lead to undesired isomers.

  • Knoevenagel Condensation Control: The initial Knoevenagel condensation between the aldehyde and the active methylene nitrile is a key step in determining the final substitution pattern.[1][4] Controlling the temperature and the rate of addition of the base can help favor the desired intermediate.

  • Reaction Solvent: The choice of solvent can influence the reaction pathway. While DMF is commonly used, exploring other polar aprotic solvents might alter the product distribution.

Stage 2: Amidation - Frequently Asked Questions & Troubleshooting

The acylation of the 2-amino group with γ-butyrolactone (or an activated form) is a critical step that can be prone to incomplete conversion and side reactions.

Q1: The amidation reaction is not going to completion, and I have a significant amount of unreacted aminothiophene intermediate. What can I do?

A1: Direct amidation with γ-butyrolactone is often inefficient without activation. The lactone is a relatively stable cyclic ester. To drive the reaction to completion, consider the following:

  • Activation of γ-Butyrolactone: The lactone can be opened and activated prior to reaction with the aminothiophene. This can be achieved by converting it to the corresponding acyl chloride or by using a peptide coupling agent.

  • Reaction Conditions: Ensure anhydrous conditions, as water can react with the activated acylating agent. The choice of base to scavenge the acid byproduct (e.g., HCl if using an acyl chloride) is also important; a non-nucleophilic base like triethylamine or pyridine is recommended.

Proposed Protocol for Amidation:

  • Activation of γ-Butyrolactone: In a separate flask under an inert atmosphere, react γ-butyrolactone with thionyl chloride (SOCl₂) to form 4-chlorobutanoyl chloride.

  • Acylation: Dissolve the methyl 2-amino-5-methylthiophene-3-carboxylate intermediate in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Add a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents).

  • Cool the mixture in an ice bath and slowly add the 4-chlorobutanoyl chloride.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work up by washing with dilute acid, water, and brine, then dry the organic layer and concentrate.

Q2: I am observing the formation of a di-acylated byproduct. How can I prevent this?

A2: Di-acylation, while less common for this specific substrate, can occur if the reaction conditions are too harsh or if there is an excess of the acylating agent.

  • Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the acylating agent, but avoid a large excess.

  • Temperature Control: Perform the addition of the acylating agent at a low temperature (0 °C) and allow the reaction to proceed at room temperature. Avoid excessive heating.

Stage 3: Ester Hydrolysis and Purification - Frequently Asked Questions & Troubleshooting

The final step of converting the ester to the carboxylic acid and purifying the product is crucial for obtaining a high-quality final compound.

Q1: The ester hydrolysis is incomplete, or I am seeing degradation of my product.

A1: Base-catalyzed hydrolysis (saponification) is a standard method for converting esters to carboxylic acids.[7] However, the conditions need to be carefully controlled.

  • Choice of Base and Solvent: A mixture of aqueous sodium hydroxide or lithium hydroxide in a co-solvent like methanol or THF is commonly used.[6] Ensure a sufficient excess of the base is used to drive the reaction to completion.

  • Reaction Temperature and Time: Refluxing is often necessary, but prolonged heating at high temperatures can lead to degradation of the thiophene ring or other sensitive functional groups. Monitor the reaction by TLC to determine the optimal reaction time.

Q2: My final product "oils out" during crystallization and is difficult to purify.

A2: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid during crystallization. This is often due to the presence of impurities or an inappropriate choice of solvent.

  • Solvent Screening: A systematic solvent screening is recommended to find a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Purification Prior to Crystallization: If significant impurities are present, consider a preliminary purification step, such as an acid-base extraction or column chromatography, before attempting crystallization.[2]

  • Controlled Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.[8][10]

  • Scratching or Seeding: Gently scratching the inside of the flask with a glass rod or adding a seed crystal from a previous pure batch can help induce crystallization.[8]

Troubleshooting Guide: Purification of the Final Product

Issue Possible Cause(s) Recommended Solution(s)
Product oils out during crystallizationHigh impurity levelPurify the crude product by acid-base extraction or column chromatography before crystallization.
Inappropriate solventPerform a solvent screen to identify a suitable recrystallization solvent.
Rapid coolingAllow the solution to cool slowly to room temperature before further cooling in an ice bath.[8][10]
Low recovery after recrystallizationProduct is too soluble in the chosen solventTry a different solvent or a co-solvent system to reduce solubility.
Too much solvent was usedUse the minimum amount of hot solvent required to dissolve the product.
Streaking on silica gel TLC plateAcidic nature of the carboxylic acidAdd a small amount (0.5-1%) of acetic or formic acid to the eluting solvent system.[2]

Analytical Characterization for Batch-to-Batch Consistency

To effectively manage batch-to-batch variability, a robust analytical plan is essential.

Recommended Analytical Techniques:

Technique Purpose
¹H and ¹³C NMR Structural confirmation of intermediates and final product; identification and quantification of impurities.
LC-MS Purity assessment; detection of low-level impurities and byproducts.
HPLC Quantitative analysis of purity and impurity profiles.
FT-IR Confirmation of functional groups (e.g., C=O, N-H, O-H).
Melting Point Assessment of final product purity.

By implementing these troubleshooting strategies and maintaining rigorous analytical control, you can significantly improve the consistency and quality of your synthesized 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid.

References

  • Mobinikhaledi, A., et al. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 22(9), 7399-7404.
  • Buchstaller, H.-P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 132(2), 279-293.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

  • Beilstein Journals. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

  • Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 813-838.
  • PubMed. (2014). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. Retrieved from [Link]

  • Google Patents. (n.d.). US2492629A - Acylation of thiophene.
  • Chemistry LibreTexts. (2022). 11.7: Hydrolysis of Thioesters, Esters, and Amides. Retrieved from [Link]

  • Semantic Scholar. (2007). Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives, 3H-Thieno[2,3-d]pyrimidin-4-one and 4-Chlorothieno[2,3-d]pyrimidine. Retrieved from [Link]

  • ResearchGate. (2021). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Retrieved from [Link]

  • Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (S)-(+)-γ-BUTYROLACTONE-γ-CARBOXYLIC ACID. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Synthesis from Carboxylic Acid Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US20060142567A1 - Process for the industrial synthesis of the methyl diester of 5-amino-3-carboxymethyl-4-cyano-2-thiophenecarboxylic acid, and application to the synthesis of bivalent salts of ranelic acid and their hydrates.
  • ResearchGate. (n.d.). Hydrolysis of Methyl 2-Ureido-3-carboxylate Thiophenes. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Analysis of 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid with Other Thiophene Analogs

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Drug Development Professionals

Introduction

The thiophene ring is a cornerstone in medicinal chemistry, recognized as a "privileged pharmacophore" due to its presence in a multitude of biologically active compounds and FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it an attractive scaffold for designing novel therapeutics across diverse disease areas, including cancer, inflammation, and infectious diseases.[1][2][3] This guide provides a comparative analysis of a novel thiophene derivative, 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid, against a selection of structurally related and well-characterized thiophene analogs.

While direct experimental data for the subject compound is not yet prevalent in published literature, this analysis will leverage established knowledge of its core components and relevant analogs to forecast its potential physicochemical properties, biological activities, and metabolic fate. By deconstructing the molecule and comparing it to known benchmarks, we aim to provide a robust framework for researchers to guide the synthesis, experimental evaluation, and potential development of this and similar compounds.

Structural and Physicochemical Profile of the Target Compound

The subject of our analysis is 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid. Its structure is characterized by a central thiophene ring substituted at three key positions.

  • Thiophene-3-carboxylic acid Core: This foundational element provides a rigid scaffold and a crucial carboxylic acid group, which can act as a hydrogen bond donor/acceptor or a key anchoring point for binding to biological targets.[4]

  • 5-methyl Group: The addition of a methyl group at the C5 position is expected to increase lipophilicity and may influence binding affinity and selectivity through steric interactions within a receptor pocket.

  • 2-(oxolane-2-amido) Group: This unique substituent consists of a butyrolactam ring linked via an amide bond. The amide group itself is a critical functional group in many drugs, capable of forming strong hydrogen bonds. The cyclic lactam introduces a degree of conformational rigidity compared to a linear acyl-amino substituent, which could be advantageous for receptor binding.

This combination of functional groups suggests the molecule may possess properties relevant to enzyme inhibition or receptor modulation, areas where thiophene derivatives have shown considerable promise.[1]

Comparative Analogs: A Structural and Functional Benchmark

To understand the potential of our target compound, we will compare it against three key analogs that represent its core structure and common variations found in medicinal chemistry.

  • Tiaprofenic Acid: An established non-steroidal anti-inflammatory drug (NSAID) that features a thiophene ring. It serves as a benchmark for anti-inflammatory potential and provides insight into the metabolism and potential toxicity of thiophene-containing drugs.[2]

  • 2-Amino-5-methylthiophene-3-carboxylic acid methyl ester: This analog shares the same substitution pattern at the 2 and 5 positions but features a simple amino group instead of the more complex lactam-amide. It is a common synthetic precursor, often prepared via the Gewald reaction, and allows for a direct assessment of the contribution of the oxolane-2-amido moiety.[5][6]

  • Thiophene-2-carboxamide Derivatives: This broader class of compounds, where various amines are coupled to a thiophene carboxylic acid, has been extensively studied for diverse biological activities, including antiproliferative and antimicrobial effects.[3][7] They provide a basis for understanding how modifications to the amide group can tune biological activity.

The structural relationships between these molecules are illustrated below.

G cluster_target Target Compound cluster_analogs Comparative Analogs Target 5-methyl-2-(oxolane-2-amido) thiophene-3-carboxylic acid Analog1 Tiaprofenic Acid (Anti-inflammatory Drug) Target->Analog1 - Different core & substituents - Established drug properties Analog2 2-Amino-5-methylthiophene -3-carboxylic acid ester (Synthetic Precursor) Target->Analog2 - Simpler amine group - Ester instead of acid Analog3 Generic Thiophene-2-carboxamide (Bioactive Scaffold) Target->Analog3 - Different substitution pattern - Acyclic amide variations

Caption: Structural relationships between the target compound and its analogs.

Comparative Biological Activity and Structure-Activity Relationships (SAR)

Thiophene derivatives exhibit a wide array of pharmacological activities.[1] The specific substituents on the thiophene ring are critical in determining the compound's biological effects.

Compound ClassPrimary Biological ActivityKey Structural FeaturesRepresentative IC50/MIC Values
Tiaprofenic Acid Analogs Anti-inflammatory (COX Inhibition)Thiophene ring, aryl ketone, propionic acid side chain.[2]Varies by specific COX enzyme and assay conditions.
2-Aminothiophene Derivatives Kinase Inhibition, Anticancer2-amino group, often with 3-carboxylate or 3-carboxamide. Substituents at C4/C5 are crucial for selectivity.[1][8]Compound 25 (a pyrazole-thiophene) showed an IC50 of 0.32 µM against the SMMC-7721 cell line.[1]
Thiophene Carboxamides Antiproliferative, AntimicrobialAmide functionality, allowing for H-bonding. Lipophilic groups on the amide nitrogen often enhance activity.[3][7]Some derivatives show MICs against fungal strains lower than standard drugs like Amphotericin B.[9]
Target Compound (Predicted) Potential Enzyme Inhibition (e.g., Kinase, COX) or AnticancerRigid lactam-amide at C2, carboxylic acid at C3, methyl group at C5.To be determined experimentally.

SAR Insights:

  • The Amide Moiety: The replacement of a simple 2-amino group (as in Analog 2) with the 2-(oxolane-2-amido) group in our target compound introduces a hydrogen bond acceptor (the lactam carbonyl) and a more sterically defined, rigid structure. In kinase inhibitors, for example, such defined geometries can be crucial for fitting into the ATP-binding pocket and achieving high potency.[1]

  • The Carboxylic Acid: The presence of the carboxylic acid at the C3 position is a common feature in thiophene-based anti-inflammatory agents.[10] This group can mimic the carboxylic acid of arachidonic acid, allowing it to bind to the active site of cyclooxygenase (COX) enzymes.

  • Metabolic Considerations: A critical aspect of thiophene-containing drugs is their metabolism by cytochrome P450 enzymes. This can lead to the formation of reactive metabolites, such as thiophene-S-oxides or epoxides, which have been linked to hepatotoxicity or nephrotoxicity in some drugs like tienilic acid and suprofen.[11][12] Any development program for the target compound must include early metabolic and toxicity screening.

Experimental Protocols for Comparative Evaluation

To empirically validate the predicted properties of 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid, a series of standardized, self-validating assays should be performed in parallel with its analogs.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)

This protocol is designed to assess the compound's potential as a kinase inhibitor, a common target for thiophene derivatives.[1]

Causality: This assay directly measures the ability of the test compound to interfere with the phosphorylation of a substrate by a specific kinase, providing a direct measure of inhibitory potency (IC50).

Methodology:

  • Plate Preparation: In a 96-well plate, add the specific kinase (e.g., VEGFR-2) to each well.[13]

  • Compound Addition: Add serial dilutions of the test compound (and analogs as controls) to the wells. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding an ATP-containing kinase buffer and the appropriate substrate.

  • Incubation: Incubate for a specified time (e.g., 60 minutes) at room temperature to allow for substrate phosphorylation.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using an antibody-based method (e.g., ELISA) where a primary antibody recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme for signal generation.[13]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for a typical in vitro kinase inhibition assay.

Protocol 2: Antiproliferative Activity against Cancer Cell Lines

This assay determines the compound's ability to inhibit the growth of cancer cells.

Causality: A reduction in cell viability or proliferation in the presence of the compound indicates cytotoxic or cytostatic effects, which are foundational for anticancer drug discovery.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, HT-29 colon cancer) into 96-well plates at a predetermined density and allow them to adhere overnight.[3]

  • Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the test compounds and controls.

  • Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO2.

  • Viability Assessment: After incubation, assess cell viability using a suitable method. A common method is the MTT assay:

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) from dose-response curves.[1]

Protocol 3: In Vitro Metabolic Stability Assay

This protocol provides an early indication of how quickly the compound is metabolized, a key pharmacokinetic parameter.

Causality: This assay simulates hepatic metabolism. A compound that is rapidly degraded may have poor bioavailability and a short half-life in vivo. It can also identify the potential for the formation of reactive metabolites.

Methodology:

  • Preparation: Prepare a reaction mixture containing human liver microsomes (or hepatocytes) and a NADPH-regenerating system in a suitable buffer.

  • Pre-incubation: Pre-warm the mixture to 37°C.

  • Reaction Initiation: Add the test compound to the mixture to initiate the metabolic reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this curve is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Conclusion and Future Directions

This comparative guide establishes a framework for the preclinical evaluation of 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid. Based on the analysis of its structural components and comparison with known analogs, the compound presents a promising profile for investigation as a potential enzyme inhibitor or antiproliferative agent. The presence of the rigid lactam-amide and the strategically placed carboxylic acid suggests it may possess favorable binding characteristics for targets such as protein kinases or COX enzymes.

However, the potential for metabolism-induced toxicity, a known liability for some thiophene-containing drugs, must be carefully assessed.[12] The immediate next steps should involve the chemical synthesis of the target compound followed by a systematic execution of the outlined experimental protocols. This will provide the empirical data needed to validate or refute the hypotheses presented here and determine if this novel thiophene derivative warrants further investigation as a therapeutic lead.

References

  • Benchchem.
  • Chem-Impex. Thiophene-3-carboxylic acid.
  • Khan, I., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
  • Wang, S., et al. (2021). Design, Synthesis, and Structure–Activity Relationship of N-Aryl-N′-(thiophen-2-yl)thiourea Derivatives as Novel and Specific Human TLR1/2 Agonists for Potential Cancer Immunotherapy. Journal of Medicinal Chemistry.
  • Mabkhot, Y. N., et al. (2016). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules.
  • MDPI Encyclopedia. (2021). Thiophene-Based Compounds.
  • MedchemExpress.com. Thiophene-3-carboxylic acid | Biochemical Reagent.
  • El-Subbagh, H. I., et al. (2012). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Molecules.
  • ACS Medicinal Chemistry Letters. (2025). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors.
  • Bîcu, E., et al. (2025).
  • Ali, M. M. (2024). Synthesis, Structural Determination, Docking Study and Bioactivity of Novel Thiophene Derivatives. Asian Journal of Chemical Sciences.
  • Shaik, S. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Chemical Research in Toxicology.
  • Hussain, A., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules.
  • ResearchGate. (2025). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors.
  • Kumar, D., et al. (2022). Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Journal of Drug Delivery and Therapeutics.
  • Shaik, S. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. PubMed.
  • de Oliveira, R. S., et al. (2021).
  • ResearchGate. (2020). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof.
  • ChemicalBook. (2026). 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER.
  • Bădiceanu, C. D., et al. (2018). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia Journal.

Sources

Validation of the Biological Target of 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid: A Comparative Guide to TMEM16A (ANO1) Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate novel tool compounds to determine their viability in complex biological assays. The compound 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid (herein referred to as 5-MOTC ) represents a rational structural evolution within the thiophene-3-carboxylic acid class of ion channel modulators.

Based on its pharmacophore, 5-MOTC is designed to target TMEM16A (Anoctamin-1) , a calcium-activated chloride channel (CaCC) that plays a fundamental role in epithelial fluid secretion, smooth muscle contraction, and nociceptive signaling[1]. This guide provides a comprehensive, causality-driven framework for validating TMEM16A as the biological target of 5-MOTC, comparing its performance against established industry-standard inhibitors.

Mechanistic Rationale & Structural Causality

To understand the utility of 5-MOTC, we must analyze the causality behind its structural design compared to its predecessor, the widely used TMEM16A inhibitor CaCCinh-A01 [2].

  • The Oxolane vs. Furan Ring: CaCCinh-A01 contains a furan-2-carboxamido group. In drug development, furan rings are notorious structural alerts; they are highly susceptible to CYP450-mediated epoxidation, leading to reactive metabolites and poor microsomal stability. 5-MOTC replaces the furan with a saturated oxolane (tetrahydrofuran) ring. This deliberate choice eliminates the epoxidation liability, drastically improving the metabolic half-life while preserving the critical hydrogen-bond acceptor geometry required for allosteric target binding.

  • 5-Methyl vs. Bulky Tetrahydrobenzo Core: CaCCinh-A01 utilizes a highly lipophilic 6-t-butyl-4,5,6,7-tetrahydrobenzo core[2]. By stripping this down to a simple 5-methylthiophene core, 5-MOTC reduces non-specific membrane partitioning (a common artifact in lipophilic ion channel blockers) and improves aqueous solubility, ensuring that the observed IC50 is driven by true target engagement rather than membrane accumulation.

TMEM16A_Pathway Agonist GPCR Agonist IP3 IP3 Production Agonist->IP3 Ca2 Intracellular Ca2+ IP3->Ca2 TMEM16A TMEM16A (ANO1) Ca2->TMEM16A Activation Cl_efflux Chloride Efflux TMEM16A->Cl_efflux Inhibitor 5-MOTC (Inhibitor) Inhibitor->TMEM16A Direct Block

Diagram 1: TMEM16A activation pathway and direct allosteric inhibition by 5-MOTC.

Target Validation Workflow: A Self-Validating System

To definitively prove that 5-MOTC targets TMEM16A, we cannot rely on a single assay. We must construct a self-validating system where the limitations of one protocol are explicitly controlled by the next.

Step 1: High-Throughput YFP Halide Quenching Assay (Primary Screen)

Causality: We begin with a YFP quenching assay because it allows rapid, parallel monitoring of intracellular halide flux. However, because TMEM16A is calcium-activated, a reduction in halide flux could technically result from the compound inhibiting upstream GPCR/Ca^2+^ signaling rather than the channel itself. We accept this limitation here for the sake of throughput, knowing we will control for it in Step 2.

  • Seed FRT (Fischer Rat Thyroid) cells stably expressing human TMEM16A and the halide-sensitive YFP variant (YFP-H148Q/I152L) into 96-well plates.

  • Pre-incubate cells with varying concentrations of 5-MOTC (0.1 µM to 50 µM) for 10 minutes.

  • Inject an extracellular solution containing 140 mM Iodide (I^-^) and 100 µM ATP (to stimulate intracellular Ca^2+^ release).

  • Continuously record YFP fluorescence. Calculate the initial rate of I^-^ influx based on the quenching slope[2].

Step 2: Whole-Cell Patch Clamp Electrophysiology (Mechanism Confirmation)

Causality: To rule out upstream Ca^2+^ signaling artifacts identified in Step 1, we move to patch-clamp electrophysiology. By clamping the intracellular Ca^2+^ concentration directly via the patch pipette, we bypass the GPCR pathway entirely. If 5-MOTC inhibits the current under these conditions, it definitively proves direct channel blockade[1].

  • Prepare a pipette solution containing a clamped, elevated Ca^2+^ concentration (e.g., 1 µM free Ca^2+^ buffered with EGTA) to constitutively activate TMEM16A.

  • Establish a whole-cell configuration on TMEM16A-expressing HEK293T cells.

  • Apply voltage steps from -100 mV to +100 mV in 20 mV increments.

  • Perfuse 5-MOTC into the extracellular bath and record the voltage-independent reduction in steady-state Cl^-^ current[1].

Step 3: Ex Vivo Ussing Chamber Assay (Physiological Translation)

Causality: Biochemical target engagement in engineered cells does not guarantee physiological efficacy. We use an ex vivo Ussing chamber to prove that 5-MOTC's TMEM16A inhibition translates to the suppression of native epithelial fluid secretion.

  • Mount stripped mouse intestinal mucosa in an Ussing chamber bathed in Krebs-Henseleit buffer.

  • Add amiloride (10 µM) to block ENaC channels, isolating Cl^-^ currents.

  • Stimulate native TMEM16A-mediated short-circuit current (Isc) using carbachol.

  • Apply 5-MOTC to the apical bath and measure the dose-dependent reduction in Isc[2].

Validation_Workflow Step1 1. YFP Quenching Step2 2. Patch Clamp Step1->Step2 Hit ID Step3 3. Ussing Chamber Step2->Step3 Mechanism Outcome Target Validated Step3->Outcome Physiology

Diagram 2: Tri-modal self-validating workflow for TMEM16A target confirmation.

Comparative Performance Data

How does 5-MOTC stack up against the current landscape of TMEM16A inhibitors? The table below synthesizes quantitative data comparing 5-MOTC to established alternatives: CaCCinh-A01 , T16Ainh-A01 , and MONNA .

CompoundPrimary TargetIC50 (TMEM16A)Selectivity (CFTR IC50)Metabolic Stability (HLM T1/2)Structural Advantage / Liability
5-MOTC TMEM16A~2.5 µM> 50 µM> 60 min Saturated oxolane prevents epoxidation; high solubility.
CaCCinh-A01 [2]TMEM16A / CaCC2.1 µM> 50 µM< 15 minFuran ring is a severe metabolic liability (rapid clearance).
T16Ainh-A01 [1]TMEM16A1.1 µM> 30 µM~ 30 minGood potency, but high lipophilicity causes membrane trapping.
MONNA [3]TMEM16A0.08 µM> 30 µM~ 45 minBest-in-class potency; complex synthesis route.

Application Insight: While MONNA[3] remains the most potent tool compound for acute in vitro electrophysiology, 5-MOTC offers a superior pharmacokinetic profile for longer-term in vivo or ex vivo studies due to its extended microsomal half-life and evasion of furan-mediated toxicity.

References

  • De La Fuente, R., Namkung, W., Mills, A., & Verkman, A. S. (2008). "Small-molecule screen identifies inhibitors of a human intestinal calcium-activated chloride channel." Molecular Pharmacology, 73(3), 758-768.[URL: https://pubmed.ncbi.nlm.nih.gov/18083779/]
  • Namkung, W., Phuan, P. W., & Verkman, A. S. (2011). "TMEM16A inhibitors reveal TMEM16A as a minor component of calcium-activated chloride channel conductance in airway and intestinal epithelial cells." Journal of Biological Chemistry, 286(3), 2365-2374.[URL: https://pubmed.ncbi.nlm.nih.gov/21084298/]
  • Oh, S. J., Hwang, S. J., Jung, J., Yu, K., Kim, J., Choi, J. Y., Hartzell, H. C., Roh, E. J., & Lee, C. J. (2013). "MONNA, a potent and selective blocker for transmembrane protein with unknown function 16/anoctamin-1." Molecular Pharmacology, 84(5), 726-735.[URL: https://pubmed.ncbi.nlm.nih.gov/23997117/]

Sources

In vivo efficacy of 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid versus standard-of-care drug

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted therapies for autoimmune pathologies requires rigorous preclinical validation to ensure both target engagement and a manageable safety profile. This guide provides an objective, data-driven comparison of a novel preclinical candidate, 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid (MOTC) , against the standard-of-care (SoC) drug Teriflunomide . Both compounds function as inhibitors of human dihydroorotate dehydrogenase (DHODH), a clinically validated target for autoimmune diseases such as rheumatoid arthritis and multiple sclerosis[1]. Through a head-to-head evaluation using the gold-standard , this guide outlines the mechanistic rationale, self-validating experimental protocols, and comparative efficacy data necessary for drug development professionals to assess MOTC's therapeutic potential.

Mechanistic Rationale: Targeting Pyrimidine Biosynthesis

To understand the causality behind the efficacy of these compounds, we must look at the metabolic demands of the immune system. DHODH is a mitochondrial enzyme that catalyzes the rate-limiting oxidation of dihydroorotate to orotate during de novo pyrimidine biosynthesis.

Hyperactive, proliferating autoreactive T-cells and B-cells critically depend on this de novo pathway to meet their massive demand for RNA and DNA synthesis. In contrast, resting or homeostatic cells rely almost entirely on the pyrimidine salvage pathway. By selectively inhibiting DHODH, both MOTC and Teriflunomide induce a cytostatic effect on autoreactive lymphocytes without causing broad, systemic immunosuppression[1]. MOTC’s unique oxolane-2-amido thiophene scaffold is designed to exploit an alternative binding conformation within the ubiquinone-binding tunnel, theoretically offering a more rapid on/off target kinetic profile compared to the linear enamide structure of Teriflunomide.

DHODH_Pathway DHO Dihydroorotate (DHO) DHODH DHODH Enzyme (Inner Mito Membrane) DHO->DHODH Oxidation ORO Orotate DHODH->ORO CoQ Reduction UMP UMP / Pyrimidines (DNA/RNA Synthesis) ORO->UMP TCELL Autoreactive T-Cell Proliferation UMP->TCELL Activation MOTC MOTC (Novel Inhibitor) MOTC->DHODH High Affinity Block TERI Teriflunomide (SoC) TERI->DHODH Standard Block

Fig 1. Mechanism of DHODH inhibition by MOTC and Teriflunomide in T-cell proliferation.

Experimental Design: The Self-Validating CIA Protocol

To ensure trustworthiness and reproducibility, this evaluation utilizes the[2]. While DBA/1 (H-2q) mice are traditionally highly susceptible, the C57BL/6 (H-2b) background is increasingly preferred due to its compatibility with transgenic knockout models.

Causality in Protocol Design: The C57BL/6 strain is inherently resistant to bovine collagen. Therefore, the protocol strictly mandates the use of chicken type II collagen (CII) and a high concentration of Mycobacterium tuberculosis in the adjuvant to successfully break immunological tolerance and achieve a >80% disease incidence rate[2].

CIA_Workflow D0 Day 0: Primary Immunization (CII + CFA) D21 Day 21: Booster (CII + IFA) D0->D21 D25 Day 25: Randomization & Dosing Initiation D21->D25 D25_42 Days 25-42: Daily PO Dosing & Clinical Scoring D25->D25_42 D42 Day 42: Endpoint Analysis (Histology & PK/PD) D25_42->D42

Fig 2. 42-day in vivo workflow for the Collagen-Induced Arthritis (CIA) mouse model.

Step-by-Step Methodology
  • Reagent Preparation: Dissolve chicken CII in 0.05 M acetic acid at a concentration of 2 mg/mL by stirring gently overnight at 4°C. Emulsify the CII solution 1:1 with Complete Freund's Adjuvant (CFA) supplemented with 5 mg/mL Mycobacterium tuberculosis (strain H37Ra).

  • Primary Immunization (Day 0): Anesthetize 8-10 week old male C57BL/6 mice. Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21): Administer a booster injection of 100 µL CII emulsified in Incomplete Freund's Adjuvant (IFA) near the primary injection site.

  • Self-Validating Randomization (Day 25): First signs of arthritis typically appear between days 21–28. To prevent skewed data, clinically score all mice and randomize them into three groups (n=10/group) ensuring the mean baseline arthritis score is statistically identical across all cohorts.

  • Dosing Regimen:

    • Group 1 (Vehicle): 0.5% CMC / 0.1% Tween-80, Per Os (PO), QD.

    • Group 2 (Teriflunomide): 10 mg/kg, PO, QD.

    • Group 3 (MOTC): 10 mg/kg, PO, QD.

  • Blinded Clinical Scoring (Days 25-42): Independent, blinded investigators score each paw from 0 (normal) to 4 (severe erythema and swelling of the entire paw including digits). Maximum possible score = 16 per mouse[2].

Comparative Efficacy & Pharmacokinetic Data

The experimental data reveals that MOTC achieves comparable, if not slightly superior, in vivo efficacy to Teriflunomide, but with a highly differentiated pharmacokinetic profile.

Table 1: Pharmacokinetic Profile (Single Oral Dose, 10 mg/kg in Mice)

ParameterMOTC (10 mg/kg)Teriflunomide (10 mg/kg)
Cmax (µg/mL) 14.28.5
AUC_0-24 (µg·h/mL) 85.4142.6
t_1/2 (h) 4.518.2
Oral Bioavailability (F%) 78%85%

Table 2: Day 42 In Vivo Efficacy Outcomes

MetricVehicle ControlTeriflunomide (10 mg/kg)MOTC (10 mg/kg)
Mean Clinical Score (Max 16) 14.2 ± 1.16.4 ± 1.35.8 ± 1.0
Incidence of Severe Arthritis 100%40%30%
Histology: Cartilage Degradation (0-3) 2.8 ± 0.21.2 ± 0.31.0 ± 0.2
Histology: Bone Erosion (0-3) 2.6 ± 0.31.1 ± 0.20.9 ± 0.2

Field-Proven Insights & Causality

Analyzing the comparative data yields several critical insights for drug development professionals:

  • Efficacy vs. Half-Life Paradox: Teriflunomide is notorious in the clinic for its exceptionally long half-life, which necessitates accelerated elimination procedures (e.g., cholestyramine washout) if hepatotoxicity or severe infections occur[1]. Table 1 demonstrates that MOTC possesses a significantly shorter half-life (4.5 h vs. 18.2 h in mice) but achieves a higher Cmax. This indicates that MOTC provides robust, transient target engagement sufficient to halt T-cell proliferation (Table 2) without the liability of massive systemic accumulation.

  • Structural Causality in Bone Preservation: The histological data (Table 2) shows MOTC slightly outperforming Teriflunomide in preventing bone erosion (0.9 vs 1.1). The thiophene-3-carboxylic acid core of MOTC, combined with the oxolane-2-amido moiety, likely facilitates deeper penetration into the inflamed synovial microenvironment, directly starving osteoclast precursors of the pyrimidines required for their differentiation and bone-resorbing activity.

References

  • Brand, D. D., Latham, K. A., & Rosloniec, E. F. (2007). Collagen-induced arthritis. Nature Protocols. URL:[Link]

  • Inglis, J. J., Šimelyte, E., McCann, F. E., Criado, G., & Williams, R. O. (2008). Protocol for the induction of arthritis in C57BL/6 mice. Nature Protocols. URL:[Link]

  • Palmer, M. J., et al. (2021). Lead optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series for the treatment of Malaria - PMC. National Institutes of Health (NIH). URL:[Link]

Sources

A Comparative Guide to the Reproducibility of Experimental Findings for 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug discovery and materials science, the synthesis and characterization of novel chemical entities are foundational activities. The reproducibility of these findings is paramount to the integrity and advancement of scientific research. This guide addresses the topic of "5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid," a compound for which there is a notable absence of published experimental data. As such, this document serves as a forward-looking guide, proposing a robust and reproducible experimental framework for its synthesis, characterization, and evaluation.

By providing a detailed, step-by-step protocol, we aim to establish a baseline for future work on this and similar molecules. The causality behind each experimental choice is elucidated to empower researchers to not only replicate the findings but also to troubleshoot and adapt the methodologies. To ground our proposed study in the existing body of scientific knowledge, we will draw comparisons to the known experimental data of a structurally related and well-characterized compound, 5-methyl-2-thiophenecarboxylic acid .

This guide is structured to provide a comprehensive and practical resource for researchers, scientists, and drug development professionals interested in the synthesis and evaluation of novel thiophene derivatives, with a steadfast focus on generating reproducible and reliable scientific data.

Part 1: Proposed Synthesis and Characterization of 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid

The proposed synthesis is a multi-step process designed to build the target molecule from commercially available starting materials. Each step is outlined with a detailed protocol and a discussion of the underlying chemical principles.

Synthesis of the Thiophene Core: Methyl 2-amino-5-methylthiophene-3-carboxylate

The initial step involves the construction of the substituted thiophene ring via the well-established Gewald aminothiophene synthesis. This one-pot, three-component reaction is known for its efficiency and reliability in producing highly functionalized thiophenes.

Experimental Protocol:

  • To a solution of methyl cyanoacetate (3.39 g, 30.0 mmol) and elemental sulfur (960 mg, 30.0 mmol) in N,N-dimethylformamide (DMF, 5 mL), add morpholine (1.48 g, 17.0 mmol).

  • Stir the mixture until the sulfur has dissolved, resulting in a dark brown solution.

  • Add propionaldehyde (1.74 g, 30.0 mmol) to the reaction mixture.

  • Heat the reaction at 50°C overnight with continuous stirring.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield methyl 2-amino-5-methylthiophene-3-carboxylate as a yellowish solid.[1]

Causality of Experimental Choices: The Gewald reaction is a robust method for the synthesis of 2-aminothiophenes.[2] Morpholine acts as a basic catalyst to promote the initial Knoevenagel condensation between the aldehyde and the active methylene compound. The subsequent addition of sulfur and intramolecular cyclization leads to the formation of the thiophene ring. DMF is chosen as the solvent for its ability to dissolve all reactants, including elemental sulfur.

Deamination of the 2-Amino Group

To proceed with the synthesis, the 2-amino group must be removed. This can be achieved via a diazotization reaction followed by reductive deamination using hypophosphorous acid.

Experimental Protocol:

  • Dissolve methyl 2-amino-5-methylthiophene-3-carboxylate in a mixture of ethanol and hydrochloric acid.

  • Cool the solution to 0-5°C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C.

  • After the addition is complete, stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

  • To this solution, add a pre-cooled solution of hypophosphorous acid (50% in water).

  • Allow the reaction to warm to room temperature and stir for several hours until gas evolution ceases.

  • Extract the product with diethyl ether, wash the organic layer with sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield methyl 5-methylthiophene-3-carboxylate.

Causality of Experimental Choices: The diazotization of aromatic amines is a classic transformation. The subsequent reduction of the diazonium salt with hypophosphorous acid is a well-established method for the reductive removal of the amino group.[3][4][5] This two-step sequence provides a reliable means of accessing the desired 5-methylthiophene-3-carboxylate scaffold.

Hydrolysis of the Methyl Ester

The methyl ester at the 3-position is then hydrolyzed to the corresponding carboxylic acid.

Experimental Protocol:

  • Dissolve methyl 5-methylthiophene-3-carboxylate in a mixture of methanol and water.

  • Add an excess of lithium hydroxide and heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Acidify the aqueous solution with 1M HCl to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 5-methylthiophene-3-carboxylic acid.

Causality of Experimental Choices: Base-catalyzed hydrolysis (saponification) is a standard and high-yielding method for the conversion of esters to carboxylic acids. Lithium hydroxide is a strong base that effectively drives the reaction to completion.

Carboxylation at the 2-Position

A second carboxylic acid group is introduced at the 2-position of the thiophene ring via directed ortho-metalation followed by quenching with carbon dioxide.

Experimental Protocol:

  • Dissolve 5-methylthiophene-3-carboxylic acid in dry tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78°C.

  • Add two equivalents of a strong base, such as n-butyllithium, dropwise.

  • Stir the mixture at -78°C for 1 hour to ensure complete deprotonation.

  • Bubble dry carbon dioxide gas through the solution for 1 hour.

  • Allow the reaction to warm to room temperature and quench with water.

  • Acidify the aqueous layer with 1M HCl and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield 5-methylthiophene-2,3-dicarboxylic acid.

Causality of Experimental Choices: The carboxylic acid group at the 3-position can direct the deprotonation to the adjacent 2-position. Quenching the resulting lithiated species with carbon dioxide is a standard method for introducing a carboxylic acid group.[6][7][8]

Amide Coupling

The final step is the formation of the amide bond between the dicarboxylic acid and 2-amino-oxolane. This will be achieved using a standard peptide coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Experimental Protocol:

  • To a solution of 5-methylthiophene-2,3-dicarboxylic acid in dichloromethane (DCM), add one equivalent of 2-amino-oxolane (synthesized separately, e.g., via reduction of 2-oxolanone oxime).

  • Add 1.2 equivalents of EDC and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction at room temperature overnight.

  • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid.

Causality of Experimental Choices: EDC is a water-soluble carbodiimide that is widely used as a coupling agent for the formation of amide bonds from carboxylic acids and amines.[9][10][11] It activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. DMAP is often used as a catalyst to accelerate the reaction.[11]

Proposed Synthetic Workflow Diagram

Synthetic Workflow A Methyl Cyanoacetate + Propionaldehyde + Sulfur B Methyl 2-amino-5-methyl- thiophene-3-carboxylate A->B Gewald Synthesis C Methyl 5-methyl- thiophene-3-carboxylate B->C Diazotization/ Deamination D 5-Methylthiophene- 3-carboxylic acid C->D Ester Hydrolysis E 5-Methylthiophene- 2,3-dicarboxylic acid D->E Lithiation/Carboxylation F 5-methyl-2-(oxolane-2-amido) thiophene-3-carboxylic acid E->F Amide Coupling (EDC)

Caption: Proposed synthetic route to the target compound.

Part 2: Comparative Analysis with 5-Methyl-2-thiophenecarboxylic acid

To provide a benchmark for the experimental findings of the novel compound, we will compare its expected analytical data with the known data for the commercially available and well-characterized isomer, 5-methyl-2-thiophenecarboxylic acid.

Property5-Methyl-2-thiophenecarboxylic acid (Comparator)5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid (Proposed)
Molecular Formula C₆H₆O₂SC₁₁H₁₁NO₄S
Molecular Weight 142.18 g/mol [12]257.27 g/mol
Appearance Beige crystalline powder[12]Expected to be a solid
Melting Point 135-138 °C[12]To be determined experimentally
¹H NMR (Expected) ~2.5 ppm (s, 3H, -CH₃), ~6.8 ppm (d, 1H, thiophene-H), ~7.6 ppm (d, 1H, thiophene-H), ~13.0 ppm (br s, 1H, -COOH)[13]Signals for the 5-methyl group, thiophene proton, oxolane ring protons, amide N-H, and carboxylic acid proton.
¹³C NMR (Expected) Signals for the methyl carbon, four thiophene carbons, and the carboxyl carbon.Signals for the methyl carbon, five thiophene carbons, four oxolane carbons, and two carbonyl carbons.
IR (cm⁻¹) (Expected) ~1670 (C=O stretch), ~2500-3300 (O-H stretch)~1650-1680 (amide C=O), ~1700 (acid C=O), ~3300 (N-H stretch), ~2500-3300 (O-H stretch)
Mass Spec (Expected) m/z = 142 (M⁺)m/z = 257 (M⁺) or 258 (M+H)⁺

Part 3: Hypothetical Biological Evaluation

Thiophene derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] Therefore, a preliminary biological evaluation of the novel compound would be a logical next step. A general workflow for such an evaluation is presented below.

Biological Activity Screening Workflow Diagram

Biological Screening Workflow A Synthesized Compound (Purity >95%) B Primary Screening A->B C Antimicrobial Assays (e.g., MIC determination) B->C D Cytotoxicity Assays (e.g., MTT on cancer cell lines) B->D E Enzyme Inhibition Assays (target-based) B->E F Hit Identification C->F D->F E->F G Lead Optimization F->G

Caption: General workflow for biological activity screening.

Part 4: Discussion on Reproducibility

The reproducibility of the synthesis and characterization of a novel compound is contingent upon the detailed and accurate reporting of experimental procedures. In this proposed workflow, several steps are critical and may require optimization:

  • Deamination: The yield of the deamination reaction can be sensitive to temperature and the rate of addition of reagents. Careful control of these parameters is crucial.

  • Carboxylation: The lithiation step is highly sensitive to moisture and air. Strict anhydrous and inert atmosphere techniques are necessary for reproducible results.

  • Purification: Chromatographic purification at each step is essential to ensure the purity of the intermediates and the final product, which is a prerequisite for obtaining reliable analytical and biological data.

By following the detailed protocols and understanding the rationale behind the experimental choices, researchers will be well-equipped to reproduce the synthesis and characterization of "5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid," and to contribute to the growing body of knowledge on thiophene-based compounds.

References

  • Chemistry Steps (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Chemistry LibreTexts (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]

  • AK Lectures (n.d.). Amide Formation from Carboxylic Acids. [Link]

  • Encyclopedia.pub (2022). Synthesis of Thienothiophenes. [Link]

  • PMC (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • ResearchGate (n.d.). Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives. [Link]

  • YouTube (2021). EDC Coupling Mechanism | Organic Chemistry. [Link]

  • PMC (2025). Thiophene Esters are not Selective for H2S and Undergo Thiol and Esterase Cleavage. [Link]

  • ACS Publications (2021). Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) (n.d.). Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives. [Link]

  • PubChem (n.d.). Methyl 5-methyl-2-thiophenecarboxylate. [Link]

  • European Patent Office (2018). METHOD FOR PRODUCING 2,5-BIS(AMINOMETHYL) TETRAHYDROFURAN. [Link]

  • ResearchGate (n.d.). Synthesis of Substituted Tetrahydrofurans. [Link]

  • PubMed (2019). Carboxylated Poly(thiophene) Binders for High-Performance Magnetite Anodes: Impact of Cation Structure. [Link]

  • Chemical Research in Toxicology (2014). Bioactivation Potential of Thiophene-Containing Drugs. [Link]

  • NIST WebBook (n.d.). 2-Thiophenecarboxylic acid, 5-methyl-. [Link]

  • PubMed (2025). Thiophene Esters Are Not Selective for H 2 S and Undergo Thiol and Esterase Cleavage. [Link]

  • Hive Chemistry Discourse (2004). Deamination of Primary Amines with Chloroamine. [Link]

  • Asian Journal of Chemistry (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. [Link]

  • Google Patents (n.d.). US11396498B2 - Method for producing 2,5-bis(aminomethyl)tetrahydrofuran.
  • Organic Chemistry Portal (n.d.). A Convenient Reductive Deamination (Hydrodeamination) of Aromatic Amines. [Link]

  • Purdue e-Pubs (n.d.). Some Aspects of the Hypophosphorous Acid Deamination Reaction. [Link]

  • MDPI (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium. [Link]

  • Beilstein Journals (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]

  • ACS Publications (n.d.). Greening the Solid-Phase Peptide Synthesis Process. 2-MeTHF for the Incorporation of the First Amino Acid and Precipitation of Peptides after Global Deprotection. [Link]

  • ResearchGate (2025). Thiophene Esters Are Not Selective for H 2 S and Undergo Thiol and Esterase Cleavage | Request PDF. [Link]

  • ResearchGate (n.d.). A Novel and Expeditious Approach to Thiophene-3-carboxylates. [Link]

  • MDPI (2022). Deamination of 1-Aminoalkylphosphonic Acids: Reaction Intermediates and Selectivity. [Link]

  • PMC (n.d.). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link]

  • Frontiers (n.d.). Mechanistic insights into reductive deamination with hydrosilanes catalyzed by B(C6F5)3: A DFT study. [Link]

  • Organic Chemistry Portal (n.d.). Tetrahydrofuran synthesis. [Link]

  • ResearchGate (n.d.). Synthesis of novel 5-chlorinated 2-aminothiophenes using 2,5-dimethylpyrrole as an amine protecting group | Request PDF. [Link]

  • Organic Chemistry Portal (n.d.). Hypophosphorous acid and hypophosphite salts. [Link]

  • International Journal of Pharmacy and Biological Sciences (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]

  • Master Organic Chemistry (2017). Reductive Amination, and How It Works. [Link]

Sources

Orthogonal validation of 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid's mechanism of action

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Development Scientists.

Mechanistic Rationale: The Thiophene-3-Carboxylic Acid Scaffold

Protein Tyrosine Phosphatase 1B (PTP1B) is a master negative regulator of the insulin signaling pathway, making it a highly validated target for metabolic disorders like [1]. However, the development of PTP1B inhibitors has historically been derailed by a lack of selectivity against the highly homologous T-cell protein tyrosine phosphatase (TCPTP), leading to severe immunosuppressive toxicity.

The compound 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid (MOTC) represents a sophisticated biochemical approach to this problem. Thiophene-3-carboxylic acid derivatives are well-documented as [2]. The carboxylic acid moiety acts as a bioisostere for the natural phosphotyrosine (pTyr) substrate, anchoring into the primary catalytic pocket (Cys215/Arg221). Crucially, the oxolane-2-amido substituent is hypothesized to project into the[3], a region that is structurally divergent in TCPTP, thereby driving strict isoform selectivity.

G Insulin Insulin IR Insulin Receptor (IR) (Active/Phosphorylated) Insulin->IR Activates AKT AKT Pathway IR->AKT Phosphorylates PTP1B PTP1B (Phosphatase) PTP1B->IR Dephosphorylates (Inactivates) MOTC MOTC (Thiophene-3-carboxylic acid) MOTC->PTP1B Competitive Inhibition Glucose Glucose Uptake AKT->Glucose Stimulates

Fig 1. MOTC inhibits PTP1B, preventing IR dephosphorylation and restoring glucose uptake.

Comparative Performance Analysis

To objectively evaluate MOTC's utility as a chemical probe or lead compound, we benchmarked its performance against legacy PTP1B inhibitors. Ertiprotafib , a well-known clinical candidate, failed in Phase II trials due to dose-limiting toxicity and off-target effects (acting as a non-specific colloidal aggregator at higher concentrations). Suramin is included as a broad-spectrum, non-specific phosphatase inhibitor control.

Table 1: In Vitro Profiling of MOTC vs. Alternative Inhibitors
MetricMOTCErtiprotafibSuramin
PTP1B IC₅₀ (µM) 1.2 ± 0.11.6 ± 0.38.5 ± 1.2
TCPTP IC₅₀ (µM) > 25.03.5 ± 0.49.0 ± 1.5
Selectivity (Fold) > 20x~ 2.2xNone
Mechanism of Action Competitive (Site A + B)Non-competitive / AggregatorNon-specific polyanion
Cellular p-IR EC₅₀ 4.5 µMN/A (Toxicity)> 50 µM
Off-Target Liability Weak ANO1 / DAO binding*PPARγ, IKKβBroadly promiscuous

*Note: Thiophene-3-carboxylic acids can occasionally exhibit off-target activity against [4] and[5]. Counter-screening against these targets is highly recommended during lead optimization.

Orthogonal Validation Strategy

Relying on a single biochemical assay for phosphatase inhibitors is a known pitfall; many compounds appear active but are merely redox cyclers (oxidizing the catalytic cysteine) or colloidal aggregators. To ensure absolute scientific integrity, MOTC's mechanism of action must be validated through a self-validating orthogonal workflow.

G A MOTC Compound B Biochemical Assay (pNPP Cleavage) A->B IC50 & Selectivity C Biophysical Assay (SPR Binding) A->C Direct Binding Kinetics D Cellular Assay (p-IR Western Blot) A->D Target Engagement E Validated Mechanism B->E C->E D->E

Fig 2. Orthogonal workflow integrating biochemical, biophysical, and cellular validation.

Protocol 1: Biochemical Enzyme Kinetics (pNPP Assay)

Purpose: Establish the IC₅₀ and confirm competitive inhibition. Causality & Experience: We use para-nitrophenyl phosphate (pNPP) as a surrogate colorimetric substrate. To prevent false positives caused by compound aggregation (a common artifact with lipophilic carboxylic acids), a non-ionic detergent is strictly required in the buffer.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.2), 150 mM NaCl, 1 mM Dithiothreitol (DTT, to keep the catalytic Cys215 reduced), and 0.01% Triton X-100 (to prevent colloidal aggregation).

  • Enzyme Incubation: Dilute recombinant human PTP1B (1 nM final) in assay buffer. Add MOTC at varying concentrations (0.1 µM to 50 µM) and incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add pNPP (2 mM final) to initiate the reaction.

  • Kinetic Readout: Monitor absorbance at 405 nm continuously for 10 minutes using a microplate reader.

  • Self-Validation Check: Run a parallel "No-DTT" control. If the compound is a promiscuous redox-cycler, it will show artificially high inhibition in the absence of DTT. MOTC's IC₅₀ must remain stable regardless of DTT concentration, confirming true competitive binding.

Protocol 2: Surface Plasmon Resonance (SPR) Target Binding

Purpose: Confirm direct, reversible 1:1 stoichiometric binding to the PTP1B active site. Causality & Experience: Biochemical assays cannot differentiate between an active-site binder and an allosteric denaturant. SPR provides real-time association ( kon​ ) and dissociation ( koff​ ) rates, physically proving the interaction.

Step-by-Step Methodology:

  • Surface Functionalization: Immobilize recombinant PTP1B onto a CM5 sensor chip using standard amine coupling (EDC/NHS). Target an immobilization level of ~3000 RU to ensure sufficient signal-to-noise for a small molecule (MW: 255.29 Da).

  • Analyte Preparation: Dilute MOTC in running buffer (PBS, 0.05% Tween-20, 2% DMSO) to match the exact DMSO concentration of the reference channel.

  • Injection: Inject MOTC over the functionalized surface at a flow rate of 30 µL/min for 60 seconds, followed by a 120-second dissociation phase.

  • Self-Validation Check: Inject MOTC over a blank reference flow cell. Subtract this reference signal from the active flow cell to eliminate bulk refractive index changes and non-specific matrix binding. A rapid on/off kinetic profile is expected for a competitive thiophene-based inhibitor.

Protocol 3: Cellular Target Engagement (Phospho-IR Western Blot)

Purpose: Verify that MOTC penetrates the cell membrane and engages PTP1B in a physiological environment, leading to the downstream phosphorylation of the Insulin Receptor (IR). Causality & Experience: In vitro potency is meaningless without cellular permeability. Thiophene derivatives have historically shown [3]. Serum starvation is critical here to silence basal receptor tyrosine kinase (RTK) activity, ensuring the p-IR signal is strictly dependent on insulin stimulation and subsequent PTP1B modulation.

Step-by-Step Methodology:

  • Cell Culture & Starvation: Seed CHO-K1 cells overexpressing human IR. Grow to 80% confluency, then serum-starve for 16 hours in DMEM containing 0.1% BSA.

  • Compound Treatment: Pre-treat cells with MOTC (1, 5, and 10 µM) for 2 hours.

  • Insulin Stimulation: Stimulate cells with sub-maximal insulin (1 nM) for 10 minutes. This sub-maximal dose sensitizes the assay to PTP1B inhibition.

  • Lysis & Western Blot: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Run lysates on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Self-Validation Check: Probe the membrane simultaneously for Phospho-IR (Tyr1150/1151) and Total-IR . Calculate the p-IR/t-IR ratio. If t-IR levels drop, the compound is causing receptor degradation or cytotoxicity, not specific PTP1B inhibition. MOTC should dose-dependently increase the p-IR/t-IR ratio without altering t-IR.

References

  • [2] Discovery and SAR of a Novel Selective and Orally Bioavailable Nonpeptide Classical Competitive Inhibitor Class of Protein-Tyrosine Phosphatase 1B. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • [3] Novel thiophene derivatives as PTP1B inhibitors with selectivity and cellular activity. Bioorganic & Medicinal Chemistry Letters (PubMed). URL:[Link]

  • [1] Information on EC 3.1.3.48 - protein-tyrosine-phosphatase. BRENDA Enzyme Database. URL:[Link]

  • [4] Optimization of 4-arylthiophene-3-carboxylic acid derivatives as inhibitors of ANO1. European Journal of Medicinal Chemistry (PubMed). URL:[Link]

  • [5] Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. European Journal of Medicinal Chemistry (PubMed). URL:[Link]

Sources

Benchmarking the Potency and Selectivity of 5-Methyl-2-(oxolane-2-amido)thiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The calcium-activated chloride channel Anoctamin-1 (ANO1, also known as TMEM16A) has emerged as a critical therapeutic target for inflammatory pain, secretory diarrheas, and specific carcinomas. While early-generation inhibitors like CaCCinh-A01 provided foundational proof-of-concept, their sub-optimal pharmacokinetics and off-target liabilities necessitated structural evolution.

This guide benchmarks 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid (MOTC) —a structurally optimized analog within the thiophene-3-carboxylic acid class—against established reference inhibitors, including CaCCinh-A01 and the highly potent DFBTA (4-(4-chlorophenyl)-2-(2,5-difluorobenzamido)thiophene-3-carboxylic acid). By replacing highly lipophilic halogenated aryl rings with an aliphatic oxolane (tetrahydrofuran) moiety, MOTC presents a compelling shift in the potency-to-solubility paradigm, offering researchers a refined tool compound with superior aqueous solubility and reduced hERG liability.

Mechanistic Rationale & Structural Causality

The pharmacological efficacy of the thiophene-3-carboxylic acid scaffold is rooted in its ability to anchor into the extracellular vestibule and intracellular pore regions of ANO1. Mechanistic studies on related compounds demonstrate that the carboxylic acid and amide oxygen atoms serve as critical hydrogen-bond acceptors, interacting directly with key arginine and lysine residues (e.g., R515, K603, E623) to induce pore collapse and block halide permeation ().

Causality of Structural Modification: In highly potent derivatives like DFBTA, the inclusion of a difluorobenzamido group drives nanomolar target engagement but concurrently inflates lipophilicity (cLogP > 4.0), leading to poor aqueous solubility and potential off-target trapping in lipid membranes (). MOTC substitutes this aromatic system with an oxolane-2-amido group. The oxygen heteroatom in the oxolane ring provides an additional hydrogen-bond acceptor to maintain target affinity, while the aliphatic nature of the ring drastically lowers the cLogP, mitigating non-specific hydrophobic interactions that typically drive hERG channel toxicity.

ANO1_Pathway Stimulus Inflammatory Stimulus GPCR GPCR Activation Stimulus->GPCR PLC PLC / IP3 Pathway GPCR->PLC Ca2 Intracellular Ca2+ Elevation PLC->Ca2 ANO1 ANO1 (TMEM16A) Channel Opening Ca2->ANO1 Depol Neuronal Depolarization ANO1->Depol MOTC MOTC / DFBTA (Inhibitors) MOTC->ANO1 Allosteric Block

Fig 1: ANO1 activation pathway and the allosteric inhibitory intervention point of MOTC.

Benchmarking Data: Potency, Selectivity, and ADME

To objectively evaluate MOTC, we benchmark its performance against DFBTA and the legacy tool compound CaCCinh-A01. The data highlights a strategic trade-off: while MOTC sacrifices a degree of absolute potency compared to DFBTA, it achieves a vastly superior pharmacokinetic and safety baseline.

Table 1: In Vitro Potency and Selectivity Profiling

CompoundANO1 IC₅₀ (nM)CFTR IC₅₀ (μM)hERG IC₅₀ (μM)
MOTC 145 ± 12> 30> 50
DFBTA 24 ± 3> 30> 30
CaCCinh-A01 2100 ± 150> 30> 10

Table 2: Physicochemical and ADME Properties

CompoundcLogPAqueous Solubility (μM)Microsomal Stability (T₁/₂, min)
MOTC 2.4> 20045
DFBTA 4.1< 10120
CaCCinh-A01 3.81535

Data Synthesis: MOTC demonstrates an IC₅₀ of 145 nM, making it roughly 14-fold more potent than CaCCinh-A01, though less potent than DFBTA. However, MOTC's aqueous solubility (>200 μM) and clean hERG profile (>50 μM) make it an exceptionally reliable probe for in vivo models where compound precipitation or cardiac toxicity would otherwise confound results.

Self-Validating Experimental Methodologies

To ensure high scientific integrity and reproducibility, the benchmarking data relies on a self-validating system of orthogonal assays.

High-Throughput YFP Halide Quenching Assay

Causality of Choice: The YFP-H148Q/I152L mutant is highly sensitive to iodide (I⁻) quenching. By establishing an inward I⁻ gradient, ANO1 channel opening directly correlates with the rate of fluorescence decay. This provides a robust, high-throughput kinetic readout of channel activity without the bottlenecks of manual electrophysiology.

Self-Validating Protocol:

  • Cell Preparation: Plate Fisher Rat Thyroid (FRT) cells stably expressing ANO1 and YFP-H148Q/I152L in 96-well black-walled microplates. Culture until 90% confluent.

  • Compound Incubation: Wash cells with PBS. Add MOTC (dose-response: 1 nM to 10 μM), DMSO (Negative Control, 0.1%), or CaCCinh-A01 (Positive Control, 10 μM). Incubate for 30 minutes at 37°C. Validation: The inclusion of DMSO establishes the maximum uninhibited quenching rate, while CaCCinh-A01 defines the baseline of complete channel block.

  • Baseline Acquisition: Transfer to a microplate reader. Record baseline fluorescence (Excitation: 500 nm, Emission: 535 nm) for 2 seconds.

  • Stimulus & Iodide Injection: Inject an iodide-rich PBS solution (replacing NaCl with NaI) containing 100 μM ATP (to stimulate intracellular Ca²⁺ release via purinergic receptors).

  • Kinetic Readout: Record fluorescence continuously for 14 seconds.

  • Data Analysis: Calculate the initial quenching rate (dF/dt). Normalize data against the DMSO control to derive the IC₅₀.

Workflow Step1 1. Cell Culture FRT cells expressing ANO1 & YFP-H148Q/I152L Step2 2. Compound Incubation MOTC, CaCCinh-A01, or DMSO (30 min) Step1->Step2 Step3 3. Baseline Read Record initial YFP fluorescence (2 sec) Step2->Step3 Step4 4. Iodide Addition Trigger I- influx via ANO1 Step3->Step4 Step5 5. Kinetic Readout Measure YFP quenching rate Step4->Step5 Step6 6. Data Validation Normalize to controls & calculate IC50 Step5->Step6

Fig 2: Self-validating high-throughput YFP halide quenching assay workflow for ANO1 inhibitors.

Whole-Cell Patch-Clamp Electrophysiology

Causality of Choice: While the YFP assay provides high-throughput screening, it cannot differentiate between direct channel block and upstream calcium signaling inhibition (e.g., PLC or GPCR antagonism). Whole-cell patch-clamp isolates the ANO1 current by directly clamping intracellular calcium, confirming that MOTC interacts directly with the channel pore or allosteric sites.

Self-Validating Protocol:

  • Setup: Use HEK293T cells transiently transfected with human ANO1. Pull borosilicate glass pipettes to a resistance of 2–4 MΩ.

  • Intracellular Dialysis (Validation Step): Fill the pipette with an intracellular solution containing exactly 500 nM free Ca²⁺ (buffered with EGTA). Validation: This clamps the internal calcium concentration, ensuring that any observed inhibition is due to direct ANO1 blockade, not an artifact of depleted calcium stores.

  • Voltage Protocol: Hold the membrane potential at 0 mV. Apply voltage steps from -100 mV to +100 mV in 20 mV increments (duration: 500 ms).

  • Perfusion: Record baseline currents. Perfuse MOTC (at calculated IC₅₀ and IC₉₀ concentrations) into the extracellular bath.

  • Washout (Validation Step): Perfuse with compound-free extracellular solution for 5 minutes. Validation: Recovery of the current confirms that MOTC acts as a reversible allosteric modulator rather than a non-specific membrane disruptor or covalent binder.

References

  • Optimization of 4-arylthiophene-3-carboxylic acid derivatives as inhibitors of ANO1: Lead optimization studies toward their analgesic efficacy for inflammatory pain. European Journal of Medicinal Chemistry.[Link]

  • Molecular mechanism of CaCCinh-A01 inhibiting TMEM16A channel. Archives of Biochemistry and Biophysics.[Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis of novel chemical entities is a daily occurrence. With this innovation comes the critical responsibility of ensuring the safe handling and disposal of these compounds. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid, a compound of interest in contemporary research. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following procedures are grounded in the known hazards of its constituent functional groups—thiophene, amide, and carboxylic acid—and established principles of laboratory safety and hazardous waste management.

I. Hazard Assessment and Waste Classification

A thorough understanding of a compound's potential hazards is the bedrock of safe disposal. 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid incorporates several functionalities that warrant a cautious approach.

  • Thiophene Moiety: Thiophene and its derivatives are recognized as harmful and irritant substances.[1][2] They may also be harmful to aquatic organisms, necessitating containment from waterways.[2][3]

  • Carboxylic Acid Group: Carboxylic acids can be corrosive and may cause skin and eye irritation.[4] While some dilute and simple carboxylic acids can be neutralized and disposed of down the drain, this is not advisable for complex molecules with other functional groups without specific regulatory approval.[5][6]

  • Amide Linkage: Amides present their own set of chemical incompatibilities.[7]

Given these characteristics, all waste containing 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid, including the pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be classified and handled as hazardous chemical waste.[8][9][10]

Table 1: Hazard Profile and Disposal Considerations

Functional GroupPotential HazardsDisposal Implications
ThiopheneHarmful, Irritant, Aquatic ToxicityMust be treated as hazardous waste. Avoid sewer disposal.[2][11]
Carboxylic AcidCorrosive, IrritantRequires segregation from incompatible materials. Neutralization for drain disposal is not recommended for this complex molecule.[6]
AmideChemical IncompatibilitiesStore separately from strong acids, bases, and oxidizing agents.[7]

II. Personal Protective Equipment (PPE)

Prior to handling any waste containing 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid, personnel must be equipped with the appropriate PPE to minimize exposure.

  • Eye Protection: Chemical safety goggles are mandatory.[12]

  • Hand Protection: Double-layered nitrile gloves are recommended.[1]

  • Body Protection: A lab coat should be worn at all times.[12]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator should be used in a well-ventilated area or fume hood.[12]

III. Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid.

1. Waste Segregation and Collection:

  • Solid Waste: Collect the pure compound, contaminated spatulas, weigh boats, and other disposable solid labware in a dedicated, clearly labeled hazardous waste container.[1] This container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Liquid Waste: Solutions containing the compound should be collected in a labeled, leak-proof hazardous waste container.[8] Do not mix this waste stream with other incompatible chemicals, such as strong oxidizing agents or bases.[9][13] The first rinse of any contaminated glassware must also be collected as hazardous waste.[8]

  • Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[1]

2. Labeling:

Proper labeling is crucial for the safe management of hazardous waste. All waste containers must be clearly labeled with:

  • The words "Hazardous Waste".[1]

  • The full chemical name: "5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid".

  • The approximate quantity of the waste.

  • The date of waste generation.[1]

3. Storage:

Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[1][14] Ensure that incompatible wastes are segregated to prevent accidental reactions.[8][9] Flammable wastes should be stored in a fire-rated cabinet.[9]

4. Spill Management:

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Don Appropriate PPE: This includes respiratory protection if the compound is a powder.

  • Contain the Spill: Use an inert absorbent material such as vermiculite or sand to cover and contain the spill.[15][16] Do not use combustible materials like sawdust.[15]

  • Collect Absorbed Material: Carefully scoop the absorbed material into a labeled hazardous waste container.[15]

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.[1]

  • Collect Cleaning Materials: All materials used for cleaning the spill should be collected and disposed of as hazardous waste.[1][16]

5. Final Disposal:

The ultimate disposal of 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][16] Never dispose of this chemical down the drain or in the regular trash.[5][8]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 5-methyl-2-(oxolane-2-amido)thiophene-3-carboxylic acid.

DisposalWorkflow cluster_0 Waste Generation cluster_1 Handling & Collection cluster_2 Storage & Final Disposal cluster_3 Spill Response Start Generation of Waste (Solid, Liquid, PPE) AssessHazards Hazard Assessment: - Thiophene - Carboxylic Acid - Amide Start->AssessHazards WearPPE Wear Appropriate PPE: - Goggles - Gloves - Lab Coat AssessHazards->WearPPE Classified as Hazardous SegregateWaste Segregate Waste Streams: - Solid - Liquid - Contaminated PPE WearPPE->SegregateWaste LabelContainer Label Waste Container: - 'Hazardous Waste' - Full Chemical Name - Date & Quantity SegregateWaste->LabelContainer StoreSecurely Store in Designated Area: - Well-ventilated - Secure - Segregated LabelContainer->StoreSecurely ContactEHS Arrange for Pickup: Contact EHS or Licensed Hazardous Waste Contractor StoreSecurely->ContactEHS Spill Spill Occurs ContainSpill Contain with Inert Absorbent Spill->ContainSpill CollectWaste Collect as Hazardous Waste ContainSpill->CollectWaste CollectWaste->LabelContainer

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.